D-Ribosylnicotinate
説明
Nicotinic acid riboside has been reported in Homo sapiens, Vitis vinifera, and Saccharomyces cerevisiae with data available.
Structure
3D Structure
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEDDPCUCPRQNY-ZYUZMQFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938912 | |
| Record name | Nicotinic acid ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17720-18-2 | |
| Record name | Pyridinium, 3-carboxy-1-β-D-ribofuranosyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinic acid ribonucleoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017720182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid ribonucleoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of D-Ribosylnicotinate in NAD+ Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a range of age-related and metabolic diseases, making the study of its biosynthetic pathways a key area of research. This technical guide provides an in-depth examination of D-Ribosylnicotinate, also known as Nicotinic Acid Riboside (NAR), as a precursor in the NAD+ salvage pathway. We will detail its metabolic conversion to NAD+, present quantitative data on the efficiency of this process, and provide comprehensive experimental protocols for its study.
Introduction: The Landscape of NAD+ Precursors
The maintenance of cellular NAD+ pools is crucial for a myriad of biological processes, including redox reactions, DNA repair, and the activity of sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] NAD+ can be synthesized de novo from tryptophan or through salvage pathways that recycle nicotinamide (NAM), nicotinic acid (NA), and their respective ribosides.[3][4] this compound (Nicotinic Acid Riboside, NAR) is a nucleoside precursor that feeds into the Preiss-Handler pathway, offering an alternative route to NAD+ biosynthesis.[5][6] Understanding the intricacies of its metabolism is vital for the development of novel therapeutic strategies to boost NAD+ levels.
The Metabolic Pathway of this compound to NAD+
This compound enters the NAD+ biosynthetic pathway through a series of enzymatic reactions. Upon cellular uptake, it is phosphorylated to nicotinic acid mononucleotide (NaMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD). Finally, NaAD is amidated to yield NAD+.
Cellular Uptake
The entry of this compound into mammalian cells is mediated by equilibrative nucleoside transporters (ENTs), specifically ENT1, ENT2, and ENT4.[7] This transport is a critical first step for its subsequent metabolism.
Enzymatic Conversion
The key enzymatic steps in the conversion of this compound to NAD+ are:
-
Phosphorylation: Nicotinamide riboside kinases (NRK1 and NRK2) catalyze the phosphorylation of this compound to nicotinic acid mononucleotide (NaMN).[5][8] These kinases exhibit dual specificity, being able to phosphorylate both nicotinamide riboside (NR) and this compound.[5]
-
Adenylylation: Nicotinamide mononucleotide adenylyltransferases (NMNATs) convert NaMN to nicotinic acid adenine dinucleotide (NaAD).[3]
-
Amidation: NAD+ synthetase (NADS) catalyzes the final step, the amidation of NaAD to NAD+.[3]
The metabolic pathway is illustrated in the diagram below:
Quantitative Analysis of this compound as an NAD+ Precursor
The efficiency of this compound as an NAD+ precursor is determined by the kinetic properties of the involved enzymes and its impact on cellular NAD+ levels upon supplementation.
Enzyme Kinetics
The Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) of human nicotinamide riboside kinases (NRK1 and NRK2) for this compound (Nicotinic Acid Riboside, NaR) have been determined, providing insight into their efficiency in phosphorylating this precursor.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| NRK1 | NR + ATP | 0.088 | 0.6 | 6800 |
| NaR + ATP | 0.051 | - | - | |
| NRK2 | NR + ATP | 0.19 | 0.75 | 3900 |
| NaR + ATP | 0.063 | - | - |
Data from Tempel et al., 2007, as cited in "The emergence of the nicotinamide riboside kinases in the regulation of NAD + metabolism".[5][8] Note: kcat values for NaR were not explicitly provided in the cited secondary source. The primary source indicates that in kcat/Km terms, Nrk1 has 60% of the activity and Nrk2 has 138% of the activity with NaR versus NR.[5]
Cellular NAD+ Levels
Supplementation with this compound has been shown to increase intracellular NAD+ levels in a dose-dependent manner in normal human epidermal keratinocytes (NHEK).
| Precursor | Concentration (µM) | Fold Increase in NAD+ |
| Nicotinic Acid Riboside (NAR) | 100 | 1.1 |
| Nicotinic Acid (NA) | 10 | 1.3 |
| Nicotinic Acid Mononucleotide (NAMN) | 100 | 1.5 (not statistically significant) |
| Nicotinamide (NAM) | 1-100 | No increase |
| Nicotinamide Mononucleotide (NMN) | 1-100 | No increase |
| Nicotinamide Riboside (NR) | 1-100 | No increase |
Data from "Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes" (2024).[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of this compound in NAD+ metabolism.
Measurement of Intracellular NAD+ Levels by HPLC
This protocol is adapted from "Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography".[11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium carbonate (K₂CO₃), 3 M
-
Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.0)
-
Mobile Phase B: 100% Acetonitrile
-
NAD+ standard solution
Protocol:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and pellet by centrifugation.
-
For tissues, homogenize in ice-cold PBS.
-
-
NAD+ Extraction:
-
To the cell pellet or tissue homogenate, add an equal volume of ice-cold 0.6 M perchloric acid.
-
Vortex vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acid-soluble fraction).
-
-
Neutralization:
-
Neutralize the supernatant by adding 3 M K₂CO₃ until the pH reaches 6.0-7.0.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant contains the NAD+.
-
-
HPLC Analysis:
-
Set the UV detector to 260 nm.
-
Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject 20-50 µL of the extracted sample.
-
Elute NAD+ using a gradient of Mobile Phase B (e.g., 2% to 20% over 20 minutes).
-
-
Quantification:
-
Identify the NAD+ peak based on the retention time of the NAD+ standard.
-
Calculate the NAD+ concentration in the samples by comparing the peak area to a standard curve.
-
Normalize the results to the initial cell number or protein concentration.
-
Nicotinamide Riboside Kinase (NRK) Activity Assay
This protocol is based on a coupled enzyme assay described for NRKs.[12][13]
References
- 1. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
D-Ribosylnicotinate: A Technical Guide to its Role as a Nicotinamide Adenine Dinucleotide (NAD+) Precursor
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and the regulation of longevity pathways. The decline of NAD+ levels with age has spurred significant interest in identifying and characterizing precursor molecules capable of replenishing the cellular NAD+ pool. This technical guide provides an in-depth examination of D-Ribosylnicotinate, also known as nicotinic acid riboside (NaR), as a precursor to NAD+. It details the biochemical pathways of its conversion, presents quantitative data on enzyme kinetics and cellular efficacy, and provides comprehensive experimental protocols for its synthesis, purification, and the analysis of its metabolic impact. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel strategies to modulate NAD+ metabolism for therapeutic benefit.
Introduction
The vital role of nicotinamide adenine dinucleotide (NAD+) in a myriad of cellular processes, from redox reactions to DNA repair and cell signaling, has positioned it as a key target in the study of aging and metabolic diseases. As NAD+ levels are known to decline with age, strategies to augment its intracellular concentration have become a focal point of research. Several precursor molecules, including nicotinamide (NAM), nicotinic acid (NA), and nicotinamide riboside (NR), are known to fuel NAD+ biosynthesis through distinct pathways.[1][2]
This compound, or nicotinic acid riboside (NaR), is another such precursor that utilizes the nicotinamide riboside kinase (Nrk) pathway to contribute to the cellular NAD+ pool.[3] This guide provides a detailed technical overview of NaR, its conversion to NAD+, and the methodologies required for its study, aiming to equip researchers with the knowledge to explore its therapeutic potential.
Biochemical Pathway of this compound to NAD+ Conversion
The conversion of this compound to NAD+ is a multi-step enzymatic process primarily occurring in the cytoplasm. The pathway leverages a portion of the well-established NAD+ synthesis machinery.
This compound to NAD+ Conversion Pathway.
Step 1: Phosphorylation by Nicotinamide Riboside Kinases (Nrk1/2)
The initial and rate-limiting step in the conversion of NaR is its phosphorylation to nicotinic acid mononucleotide (NaMN). This reaction is catalyzed by nicotinamide riboside kinases (Nrk1 and Nrk2), the same enzymes that phosphorylate nicotinamide riboside (NR).[3]
Step 2: Adenylylation by NMNATs
NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD). This reaction is catalyzed by nicotinamide mononucleotide adenylyltransferases (NMNATs), which are a family of three enzymes (NMNAT1, NMNAT2, and NMNAT3) with distinct subcellular localizations.
Step 3: Amidation by NAD+ Synthetase (NADS)
The final step in the pathway is the amidation of the nicotinic acid moiety of NAAD to a nicotinamide group, forming NAD+. This reaction is catalyzed by NAD+ synthetase (NADS) and utilizes glutamine as the nitrogen donor.
Quantitative Data
Enzyme Kinetics of Nicotinamide Riboside Kinases (Nrk1 and Nrk2)
The efficiency of the initial phosphorylation step is a critical determinant of the overall efficacy of NaR as an NAD+ precursor. The following table summarizes the kinetic parameters of human Nrk1 and Nrk2 with both nicotinamide riboside (NR) and nicotinic acid riboside (NaR) as substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| hNrk1 | NR | 16 ± 2 | 1.8 ± 0.1 | 112,500 |
| NaR | 11 ± 2 | 1.2 ± 0.1 | 109,091 | |
| hNrk2 | NR | 10 ± 1 | 1.1 ± 0.04 | 110,000 |
| NaR | 8 ± 1 | 1.3 ± 0.04 | 162,500 | |
| Data adapted from Tempel et al., 2007.[3] |
These data indicate that both human Nrk1 and Nrk2 can efficiently phosphorylate NaR, with kinetic parameters comparable to, and in the case of hNrk2, slightly favoring NaR over NR.
Cellular NAD+ Levels Following this compound Treatment
The ultimate measure of a precursor's efficacy is its ability to increase intracellular NAD+ concentrations. The following table summarizes the observed changes in NAD+ levels in cultured human cells upon treatment with NaR.
| Cell Type | NaR Concentration | Treatment Duration | Fold Increase in NAD+ | Reference |
| Normal Human Epidermal Keratinocytes | 100 µM | 6 hours | ~1.1 | [[“]] |
Further research is required to establish a comprehensive dose-response and time-course relationship for NaR-mediated NAD+ enhancement in a variety of cell types, including primary cells and cancer cell lines.
Experimental Protocols
Chemical Synthesis of this compound (Nicotinic Acid Riboside)
The following two-step protocol is adapted from the synthesis of β-nicotinamide riboside and can be used to produce this compound.[1][5]
Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetyl-β-D-ribofuranoside Triflate
-
Thoroughly clean and flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Allow the flask to cool to room temperature under a stream of argon.
-
To the flask, add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1 equivalent).
-
Dissolve the acetylated ribose in dry dichloromethane.
-
Add ethyl nicotinate (1.5 equivalents) to the solution.
-
Cool the reaction mixture to -20°C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 equivalent) dropwise to the reaction mixture while maintaining the temperature at -20°C.
-
Allow the reaction to stir at -20°C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel to yield ethyl nicotinate 2',3',5'-tri-O-acetyl-β-D-ribofuranoside triflate as a syrup-like intermediate.
Step 2: Deprotection to Yield this compound
-
Dissolve the purified intermediate from Step 1 in ice-cold 5.5 N methanolic ammonia under an argon atmosphere.
-
Maintain the reaction mixture at 0°C for 15-18 hours, monitoring the reaction hourly by high-performance liquid chromatography (HPLC) after the initial 15 hours.
-
It is critical to keep the reaction temperature at or below 0°C to prevent degradation of the product.
-
Once the deprotection is complete, remove the methanol and ammonia under reduced pressure using a cold trap.
-
Purify the final product, this compound, by reversed-phase column chromatography using a C18 column with a water/methanol gradient.
-
Lyophilize the fractions containing the pure product to obtain this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cell Culture and Treatment for NAD+ Measurement
This protocol outlines a general procedure for treating cultured cells with this compound to assess its impact on intracellular NAD+ levels.
References
The Emergence of a Key NAD+ Precursor: A Technical Guide to Nicotinic Acid Riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid riboside (NAR), a naturally occurring pyridinium nucleoside, has emerged as a significant player in the intricate network of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Initially identified as an intermediate in NAD+ metabolism, recent research has illuminated its role as a potent and bioavailable NAD+ precursor with therapeutic potential. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to NAR. It details the enzymatic pathways governing its conversion to NAD+, summarizes quantitative data on its efficacy, and provides methodologies for its synthesis and analysis. Furthermore, this document illustrates the core signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in the fields of aging, metabolism, and drug discovery.
Discovery and Historical Context
The story of nicotinic acid riboside is intrinsically linked to the broader history of vitamin B3 and the central metabolic cofactor, NAD+. While nicotinic acid (NA) and nicotinamide (NAM) were identified as the primary vitamin B3 forms capable of preventing pellagra in the early 20th century, the existence and metabolic relevance of their ribosylated counterparts remained obscure for decades.
The conceptual framework for the existence of NAR arose from studies on the salvage pathways of NAD+ metabolism. It was understood that NAD+ could be synthesized from various precursors, including NA. The Preiss-Handler pathway, elucidated in the 1950s, described the conversion of NA to nicotinic acid mononucleotide (NaMN). The subsequent discovery of nicotinamide riboside (NR) as a potent NAD+ precursor in 2004 by Dr. Charles Brenner and colleagues opened a new chapter in our understanding of NAD+ homeostasis and hinted at the existence of its deamidated analog, NAR.[1][2][3]
Early evidence for the endogenous presence and metabolic activity of NAR in biological systems came from studies in yeast.[4] These investigations revealed that NAR could be generated intracellularly from NaMN and serve as a precursor for NAD+ synthesis.[4] It was later demonstrated that human cells also generate, release, and uptake NAR, establishing it as an authentic intermediate in human NAD+ metabolism.[5][6][7] A pivotal study recently uncovered a surprising physiological role for NAR in maintaining systemic NAD+ homeostasis, particularly under conditions of impaired liver NAD+ synthesis.[8] This research demonstrated that the liver can produce and release NAR into circulation, which is then utilized by the kidneys to generate nicotinamide and support NAD+ levels in other tissues.[8] This discovery has positioned NAR as a molecule of significant interest for its potential therapeutic applications in aging and metabolic diseases.[8]
Biochemical Properties and Metabolism
Nicotinic acid riboside is a key intermediate in the Preiss-Handler pathway for NAD+ biosynthesis. Its metabolism involves several key enzymatic steps that ultimately lead to the formation of NAD+.
Cellular Uptake
The entry of NAR into mammalian cells is a critical first step in its utilization. Studies have shown that equilibrative nucleoside transporters (ENTs), specifically ENT1, ENT2, and ENT4, mediate the import of NAR into human cells.[9] The efficiency of this uptake can be enhanced by the intracellular utilization of NAR, such as its phosphorylation by nicotinamide riboside kinases.[9]
Conversion to NAD+
Once inside the cell, NAR is primarily metabolized through a two-step enzymatic process:
-
Phosphorylation: Nicotinamide riboside kinase 1 (NRK1) phosphorylates NAR to form nicotinic acid mononucleotide (NaMN).[4][8] This is a crucial and often rate-limiting step in the conversion of NAR to NAD+.
-
Adenylation and Amidation: NaMN then enters the established Preiss-Handler pathway. It is first adenylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NaAD).[3][4] Finally, NAD+ synthetase (NADS) amidates NaAD to produce NAD+.[3][4]
An alternative, Nrk1-independent pathway for NAR utilization has also been described in yeast, where the enzyme Urh1 can hydrolyze NAR to nicotinic acid (NA), which then enters the Preiss-Handler pathway.[4]
Quantitative Data
The efficacy of NAR as an NAD+ precursor has been demonstrated in several studies. The following tables summarize key quantitative findings from preclinical models.
Table 1: Effect of Oral Nicotinic Acid Riboside (NAR) Supplementation in Aged Mice[8]
| Parameter | Control (Aged Mice) | NAR Supplemented (Aged Mice) | Fold Change |
| Serum Nicotinamide (µM) | ~1.5 | ~3.0 | ~2.0 |
| Kidney NAD+ (nmol/g) | ~0.4 | ~0.6 | ~1.5 |
| Liver NAD+ (nmol/g) | ~0.5 | ~0.7 | ~1.4 |
| Muscle NAD+ (nmol/g) | ~0.3 | ~0.4 | ~1.3 |
| Kidney Inflammation (Gene Expression) | High | Reduced | - |
| Urinary Albumin (µ g/day ) | ~100 | ~50 | ~0.5 |
Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.
Table 2: Comparative NAD+ Boosting Efficacy of Precursors in Mice
| Precursor | Tissue | NAD+ Increase (Fold Change) | Reference |
| Nicotinamide Riboside (NR) | Liver | ~2.0 | [1] |
| Nicotinamide Riboside (NR) | Skeletal Muscle | ~1.6 | [10] |
| Nicotinic Acid (NA) | Liver | > Nicotinamide | [3] |
This table provides a comparative context for the NAD+-boosting effects of different precursors.
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis, purification, and analysis of nicotinic acid riboside.
Chemical Synthesis of Nicotinic Acid Riboside (Representative Protocol)
Step 1: Synthesis of O-Ethylnicotinate-2,3,5-tri-O-acetyl-β-D-riboside
-
Combine 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and ethylnicotinate in dry dichloromethane.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the mixture at 0°C under an inert atmosphere.
-
Allow the reaction to proceed for several hours at room temperature, monitoring the formation of the product by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction and purify the resulting O-ethylnicotinate-2,3,5-tri-O-acetyl-β-D-riboside by silica gel chromatography.
Step 2: Deprotection to Nicotinic Acid Riboside
-
Dissolve the purified, acetylated intermediate in a suitable solvent such as methanol.
-
Treat the solution with a base (e.g., sodium methoxide) to facilitate the removal of the acetyl protecting groups.
-
Monitor the deprotection reaction by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture and purify the final product, nicotinic acid riboside, using reverse-phase column chromatography (e.g., C18 silica gel) with water as the eluent.
Purification of Nicotinic Acid Riboside
-
Column Chromatography: Crude NAR can be purified using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.
-
Elution: A gradient of water and acetonitrile is typically used for elution.
-
Detection: The elution of NAR can be monitored by UV absorbance at approximately 265 nm.
-
Lyophilization: Fractions containing pure NAR are pooled and lyophilized to obtain the final product as a solid.
Quantification of Nicotinic Acid Riboside and NAD+ Metabolites
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NAR and other NAD+ metabolites in biological samples.[8]
-
Sample Preparation: Tissues or cells are homogenized and extracted with a solution typically containing a mixture of methanol, acetonitrile, and water. Proteins are precipitated and removed by centrifugation.
-
Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) is used to specifically detect and quantify NAR and other NAD+ metabolites based on their unique precursor and product ion transitions.
-
Quantification: Absolute concentrations are determined by comparing the peak areas of the endogenous metabolites to those of stable isotope-labeled internal standards.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: Metabolic pathway of nicotinic acid riboside (NAR) to NAD+ and downstream signaling.
Figure 2: Experimental workflow for the quantification of NAR using LC-MS/MS.
Conclusion and Future Directions
Nicotinic acid riboside has transitioned from a relatively obscure metabolic intermediate to a promising therapeutic agent for boosting NAD+ levels. Its unique physiological role in the liver-kidney axis for maintaining systemic NAD+ homeostasis highlights its importance in metabolic health. The methodologies for its synthesis and quantification, while still evolving, provide a solid foundation for further research.
Future investigations should focus on several key areas:
-
Clinical Trials: Rigorous human clinical trials are necessary to establish the safety, pharmacokinetics, and efficacy of NAR supplementation for improving healthspan and treating age-related diseases.
-
Mechanism of Action: A deeper understanding of the downstream effects of NAR-induced NAD+ repletion on cellular signaling pathways will be crucial for identifying specific therapeutic targets.
-
Comparative Efficacy: Head-to-head studies comparing the efficacy of NAR with other NAD+ precursors, such as NR and nicotinamide mononucleotide (NMN), in various disease models are warranted.
-
Optimized Delivery: Research into novel formulations and delivery methods for NAR could enhance its bioavailability and therapeutic potential.
The continued exploration of nicotinic acid riboside holds significant promise for the development of novel interventions to combat the metabolic and functional decline associated with aging and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. NMN vs. NR: Which Is Best To Boost Your NAD Levels? - - Life Extension [lifeextension.com]
- 3. brennerlab.net [brennerlab.net]
- 4. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation, release, and uptake of the NAD precursor nicotinic acid riboside by human cells › SPbU Researchers Portal [pureportal.spbu.ru]
- 6. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid riboside maintains NAD+ homeostasis and ameliorates aging-associated NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties of beta-D-Ribosylnicotinate: An In-depth Technical Guide
Introduction
Beta-D-ribosylnicotinate, also known as nicotinic acid riboside (NaR), is a pyridine nucleoside that serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in a vast array of cellular metabolic and signaling processes. As a member of the vitamin B3 family, NaR contributes to the cellular NAD+ pool through the salvage pathway, offering a potential therapeutic avenue for conditions associated with NAD+ decline, such as aging and metabolic diseases. This technical guide provides a comprehensive overview of the biochemical properties of beta-D-ribosylnicotinate, including its synthesis, metabolism, and biological functions, with a focus on quantitative data, experimental methodologies, and relevant cellular pathways.
Physicochemical and Biochemical Properties
| Property | Value/Description | Reference(s) |
| Systematic Name | 3-carboxy-1-(β-D-ribofuranosyl)pyridinium | [1] |
| Molecular Formula | C11H13NO6 | [1] |
| Molecular Weight | 255.22 g/mol | [3] |
| Classification | Glycosylamine, Pyridine Nucleoside | [1] |
| Solubility (predicted) | Likely soluble in water and polar organic solvents. Nicotinamide riboside chloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM). | |
| Stability (inferred) | Stability is likely pH and temperature-dependent. Nicotinamide riboside chloride shows increased degradation at higher temperatures and pH values. It is also susceptible to hydrolysis in aqueous solutions. | [4][5] |
Metabolism and Biological Role
Beta-D-ribosylnicotinate is a key intermediate in the NAD+ salvage pathway. Its primary role is to serve as a substrate for nicotinamide riboside kinases (NRKs), which catalyze its phosphorylation to nicotinic acid mononucleotide (NaMN). NaMN is then converted to NAD+ through the Preiss-Handler pathway.
Cellular Uptake
The entry of beta-D-ribosylnicotinate into human cells is mediated by equilibrative nucleoside transporters (ENTs), specifically ENT1, ENT2, and ENT4.[6][7] The efficient uptake of NaR is coupled to its intracellular utilization, such as its phosphorylation by NRKs.[6][7]
Enzymatic Conversion
The key enzymatic step in the metabolism of beta-D-ribosylnicotinate is its phosphorylation by nicotinamide riboside kinases (NRK1 and NRK2). While specific kinetic parameters for NaR with human NRKs are not available in the reviewed literature, it has been established that NaR is a specific substrate for these enzymes.[8] The kinetic data for the related substrate, nicotinamide riboside (NR), are presented below for comparative purposes.
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| Human NRK1 | Nicotinamide Riboside | 1.6 ± 0.3 | 0.52 ± 0.03 |
| Human NRK2 | Nicotinamide Riboside | 5.9 ± 0.9 | 1.1 ± 0.1 |
Data for Nicotinamide Riboside from Tempel et al. (2007). Kinetic parameters for beta-D-ribosylnicotinate are not available in the reviewed literature.
Signaling and Metabolic Pathways
Beta-D-ribosylnicotinate is an integral part of the intricate network of NAD+ metabolism. The following diagrams illustrate its position within the NAD+ salvage pathway and the experimental workflow for its analysis.
Experimental Protocols
Enzymatic Assay for Nicotinamide Riboside Kinase (NRK) Activity
This protocol is adapted from methodologies used for nicotinamide riboside and can be applied to measure the kinase activity of NRK1 or NRK2 with beta-D-ribosylnicotinate as a substrate. The assay is a coupled-enzyme system that measures the rate of ATP hydrolysis.[9]
Materials:
-
Purified human NRK1 or NRK2 enzyme
-
Beta-D-ribosylnicotinate (NaR)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add the NRK enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding a known concentration of beta-D-ribosylnicotinate and ATP.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP formation, which is stoichiometric with the phosphorylation of NaR.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of beta-D-ribosylnicotinate while keeping the ATP concentration constant (and vice versa).
Quantification of beta-D-Ribosylnicotinate in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the quantification of beta-D-ribosylnicotinate in biological matrices such as plasma or cell extracts, adapted from established methods for other NAD+ precursors.[10][11][12][13]
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal standard (e.g., a stable isotope-labeled version of NaR)
-
Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18)
-
Mobile phases (e.g., ammonium acetate or formate buffers in water and acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard to the sample.
-
Precipitate proteins by adding 3-4 volumes of ice-cold methanol or acetonitrile.
-
Vortex vigorously and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify beta-D-ribosylnicotinate and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for NaR will need to be optimized.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of beta-D-ribosylnicotinate.
-
Determine the concentration of NaR in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Comparative Efficacy as an NAD+ Precursor
While direct, comprehensive in vivo comparative studies for beta-D-ribosylnicotinate are limited in the reviewed literature, studies on the related precursor, nicotinamide riboside (NR), have shown its superior efficacy in elevating hepatic NAD+ levels in mice compared to equimolar doses of nicotinic acid and nicotinamide.[14] Given that NaR is also a substrate for NRKs, it is plausible that it shares a similar efficacy profile, though further research is required to confirm this.
Conclusion
Beta-D-ribosylnicotinate is a significant, yet understudied, precursor in the NAD+ salvage pathway. Its efficient cellular uptake and conversion to NaMN by nicotinamide riboside kinases position it as a potentially valuable molecule for modulating cellular NAD+ levels. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the biochemical properties and therapeutic potential of this promising compound. Future research should focus on determining the specific kinetic parameters of NaR with NRK enzymes, its detailed stability and solubility profiles, and its in vivo efficacy in comparison to other NAD+ precursors.
References
- 1. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. EC 2.7.1.173 [iubmb.qmul.ac.uk]
- 4. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. aboutnad.com [aboutnad.com]
- 6. mdpi.com [mdpi.com]
- 7. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
The Role of D-Ribosylnicotinate in the Preiss-Handler Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and signaling. The Preiss-Handler pathway is a key salvage route for NAD⁺ biosynthesis, utilizing nicotinic acid (NA) as a precursor. This technical guide provides an in-depth exploration of the involvement of D-Ribosylnicotinate, also known as nicotinic acid riboside (NaR), as a precursor that feeds into this vital pathway. We will detail the enzymatic conversion of NaR, present quantitative kinetic data, and provide comprehensive experimental protocols for the key enzymes involved.
This compound: A Precursor to the Preiss-Handler Pathway
This compound (Nicotinic Acid Riboside, NaR) is a glycosylamine composed of nicotinic acid linked to a D-ribofuranosyl moiety. While not a direct intermediate in the canonical Preiss-Handler pathway that starts with nicotinic acid, NaR serves as a valuable precursor. It is taken up by cells and phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinic acid mononucleotide (NaMN), a central intermediate of the Preiss-Handler pathway. This conversion effectively channels NaR into the NAD⁺ biosynthetic machinery.
Quantitative Data: Enzyme Kinetics
The enzymatic conversion of this compound to NaMN is catalyzed by nicotinamide riboside kinases, NRK1 and NRK2. The kinetic parameters for these human enzymes with NaR as a substrate have been determined, providing insight into the efficiency of this initial step.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |
| Human NRK1 | Nicotinic Acid Riboside (NaR) | 51 | 0.21 | 4118 |
| Human NRK2 | Nicotinic Acid Riboside (NaR) | 63 | 0.25 | 3968 |
Signaling Pathway and Experimental Workflows
To visualize the entry of this compound into the Preiss-Handler pathway and the general workflows for related experimental procedures, the following diagrams are provided.
Cellular Uptake and Transport of D-Ribosylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribosylnicotinate, also known as nicotinic acid riboside (NAR), is a key precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling.[1] Understanding the mechanisms governing its cellular uptake and transport is crucial for leveraging its therapeutic potential in conditions associated with NAD+ depletion. This technical guide provides a comprehensive overview of the identified transporters, putative regulatory pathways, and detailed experimental methodologies for studying the cellular transport of this compound.
Transporters of this compound
The cellular entry of this compound is mediated by specific solute carrier (SLC) transporters, primarily from the equilibrative nucleoside transporter (ENT) and concentrative nucleoside transporter (CNT) families.
Equilibrative Nucleoside Transporters (ENTs)
Members of the ENT family (encoded by the SLC29A gene family) facilitate the bidirectional transport of nucleosides down their concentration gradient. Studies utilizing HEK293 cells have identified ENT1, ENT2, and ENT4 as mediators of this compound import.[1][2][3] The efficiency of this transport is enhanced when this compound is rapidly metabolized intracellularly, for instance, through phosphorylation by a nicotinamide riboside kinase (NRK).[1][2][3]
Concentrative Nucleoside Transporters (CNTs)
The CNT family (encoded by the SLC28A gene family) are secondary active transporters that move nucleosides against their concentration gradient, typically coupled to the transport of sodium ions. Overexpression studies have shown that CNT3 can moderately stimulate the uptake of this compound.[1][2]
Quantitative Data on Transport Kinetics
To date, specific Michaelis-Menten constants (Km) and maximum transport velocities (Vmax) for the transport of this compound by individual transporters have not been extensively reported in the literature. However, to provide a frame of reference, the known Km values for the transport of the structurally related purine nucleoside, adenosine, by these transporters are presented in Table 1. It is important to note that these values may not be directly extrapolated to this compound.
Table 1: Michaelis-Menten Constants (Km) for Adenosine Transport by Relevant Nucleoside Transporters
| Transporter | Substrate | Km (µM) | Cell System/Reference |
| ENT1 | Adenosine | 40 | [4] |
| ENT2 | Adenosine | 140 | [4] |
| CNT2 | Adenosine | 8 | [4] |
| CNT3 | Adenosine | 15 | [4] |
Experimental Protocols
General Cell Culture and Transfection of HEK293 Cells
HEK293 cells are a suitable model for studying this compound transport due to their ease of culture and high transfection efficiency.
-
Cell Culture:
-
Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
Transient Transfection for Transporter Overexpression:
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
For each well, prepare a transfection mix containing plasmid DNA encoding the transporter of interest (e.g., ENT1, ENT2, ENT4, or CNT3) and a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells with the transfection mix for 4-6 hours.
-
Replace the transfection medium with fresh culture medium and incubate for 24-48 hours to allow for transporter expression before proceeding with uptake assays.
-
Proposed Protocol for Radiolabeled this compound Uptake Assay
This protocol is a proposed methodology based on standard radiolabeled substrate uptake assays.
-
Materials:
-
Radiolabeled [3H]-D-Ribosylnicotinate or [14C]-D-Ribosylnicotinate (requires custom synthesis or commercial availability).
-
HEK293 cells (wild-type or transfected with specific transporters).
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4).
-
Ice-cold wash buffer (e.g., PBS with 10 mM unlabeled this compound).
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
-
Procedure:
-
Seed cells in 24-well plates and culture until they reach 90-95% confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Add 500 µL of pre-warmed uptake buffer containing a known concentration of radiolabeled this compound to each well to initiate the uptake. For kinetic studies, use a range of concentrations.
-
Incubate for a predetermined time (e.g., 1, 5, 10, 15 minutes) at 37°C. Initial uptake rates should be determined under linear uptake conditions.
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold wash buffer.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of each well to normalize the uptake data (e.g., pmol/mg protein/min).
-
For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling Pathways and Regulation of Transport
The transport of this compound is likely regulated by signaling pathways that modulate the expression and activity of ENT and CNT transporters.
Regulation of Equilibrative Nucleoside Transporters (ENTs)
-
JNK/c-Jun Signaling: The c-Jun N-terminal kinase (JNK) signaling pathway has been shown to negatively regulate the expression of ENT1.[5] Activation of this pathway by cellular stress, such as exposure to certain chemotherapeutic agents, can lead to decreased ENT1 transcription and reduced nucleoside uptake.
-
Calcium/Calmodulin Signaling: Intracellular calcium levels and the calcium-binding protein calmodulin can modulate ENT1 activity.[6] An increase in intracellular calcium can lead to enhanced nucleoside uptake, suggesting a mechanism for receptor-dependent regulation of ENT1 function.
-
cAMP Homeostasis: Cyclic AMP (cAMP) signaling is crucial for the regulation of erythropoiesis, and ENT1-mediated adenosine transport plays a critical role in maintaining cAMP homeostasis.[7]
Regulation of Concentrative Nucleoside Transporter 3 (CNT3)
-
Purinergic Signaling: CNT3 activity can be regulated by purinergic signaling through the A2A adenosine receptor.[8] This suggests a feedback mechanism where extracellular adenosine levels can influence the transport of other nucleosides, including this compound.
Visualizations
Cellular Transport Mechanisms of this compound
Caption: Cellular uptake of this compound via ENT and CNT transporters.
Experimental Workflow for Radiolabeled Uptake Assay
Caption: Workflow for a radiolabeled this compound uptake assay.
Signaling Pathways Regulating this compound Transporters
Caption: Key signaling pathways that regulate ENT1 and CNT3 activity.
References
- 1. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells [mdpi.com]
- 3. Equilibrative Nucleoside Transporters Mediate the Import of Nicotinamide Riboside and Nicotinic Acid Riboside into Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased Equilibrative Nucleoside Transporter 1 (ENT1) Activity Contributes to the High Extracellular Adenosine Levels in Mesenchymal Glioblastoma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of ENT1 Expression and ENT1-Dependent Nucleoside Transport by c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel regulation of equlibrative nucleoside transporter 1 (ENT1) by receptor-stimulated Ca2+-dependent calmodulin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The equilibrative nucleoside transporter ENT1 is critical for nucleotide homeostasis and optimal erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleoside transporters and immunosuppressive adenosine signaling in the tumor microenvironment: Potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Keystone: A Technical Guide to the Conversion of D-Ribosylnicotinate to Nicotinate Mononucleotide
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular metabolism, the synthesis of Nicotinamide Adenine Dinucleotide (NAD+) is paramount for cellular health and energy production. A key step in one of the NAD+ salvage pathways is the enzymatic conversion of D-Ribosylnicotinate, also known as Nicotinate Riboside (NaR), to Nicotinate Mononucleotide (NAMN). This technical guide provides an in-depth exploration of this critical phosphorylation reaction, tailored for researchers, scientists, and drug development professionals.
The primary enzymes responsible for this conversion are the Nicotinamide Riboside Kinases (NRKs), specifically the human isoforms NRK1 and NRK2.[1][2][3] These enzymes exhibit a dual specificity, capable of phosphorylating both Nicotinamide Riboside (NR) to Nicotinamide Mononucleotide (NMN) and, pertinently, Nicotinate Riboside (NaR) to Nicotinate Mononucleotide (NAMN).[1][2][3] This phosphorylation is an ATP-dependent process.[4][5]
Core Reaction and Significance
The enzymatic conversion of this compound to NAMN is a fundamental step in the Preiss-Handler pathway for NAD+ biosynthesis, particularly when starting from a ribosylated precursor. This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for a myriad of biological processes, including redox reactions, DNA repair, and cell signaling. The NRK-mediated phosphorylation of NaR provides a direct route to NAMN, which is subsequently adenylylated to form Nicotinic Acid Adenine Dinucleotide (NAAD) and finally amidated to yield NAD+.
Understanding the kinetics and mechanisms of this enzymatic step is vital for the development of therapeutic strategies targeting NAD+ metabolism, which has implications in aging, metabolic disorders, and neurodegenerative diseases.
Quantitative Data Summary
The kinetic parameters for the phosphorylation of Nicotinate Riboside (NaR) by human Nicotinamide Riboside Kinase 1 (Nrk1) and Nicotinamide Riboside Kinase 2 (Nrk2) have been experimentally determined. The following tables summarize these findings for easy comparison.
Table 1: Kinetic Parameters for Human Nrk1 with Nicotinate Riboside (NaR)
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |
| Nicotinate Riboside (NaR) | 51 | 0.12 | 2300 |
| Nicotinamide Riboside (NR) | 88 | 0.34 | 3900 |
Data sourced from Tempel et al., 2007.[2]
Table 2: Kinetic Parameters for Human Nrk2 with Nicotinate Riboside (NaR)
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1M-1) |
| Nicotinate Riboside (NaR) | 190 | 1.0 | 5300 |
| Nicotinamide Riboside (NR) | 190 | 0.74 | 3900 |
Data sourced from Tempel et al., 2007.[2]
Experimental Protocols
Nicotinamide Riboside Kinase (NRK) Activity Assay (Coupled Enzyme System)
This protocol outlines a continuous spectrophotometric assay for determining NRK activity by coupling the production of ADP to the oxidation of NADH.[6]
Materials:
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂
-
ATP solution (100 mM)
-
Nicotinate Riboside (NaR) solution (varying concentrations for kinetic analysis)
-
Phosphoenolpyruvate (PEP) solution (20 mM)
-
NADH solution (5 mM)
-
Pyruvate Kinase (PK) from rabbit muscle (e.g., 10 units/mL)
-
Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., 20 units/mL)
-
Purified NRK enzyme
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, PEP, NADH, PK, and LDH.
-
Add the purified NRK enzyme to the mixture.
-
Initiate the reaction by adding ATP and the NaR substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the activity of the NRK enzyme.
-
For kinetic analysis, vary the concentration of NaR while keeping ATP concentration constant, and vice versa.
-
Calculate kinetic parameters using Lineweaver-Burke plots or non-linear regression analysis.[2]
Product Quantification by Anion Exchange HPLC
This method allows for the direct measurement of the NAMN product.[2]
Materials:
-
Quenched reaction mixture from an NRK activity assay.
-
Anion exchange HPLC column (e.g., a strong anion exchange column).
-
Mobile Phase A: 25 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: 1 M Ammonium Acetate, pH 5.0
-
HPLC system with a UV detector (detection at 266 nm).
-
NAMN standard.
Procedure:
-
Terminate the enzymatic reaction by heat inactivation or addition of acid.
-
Centrifuge the sample to remove precipitated protein.
-
Inject the supernatant onto the equilibrated anion exchange column.
-
Elute the sample using a gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the absorbance at 266 nm.
-
Identify the NAMN peak by comparing its retention time to that of the NAMN standard.
-
Quantify the amount of NAMN produced by integrating the peak area and comparing it to a standard curve.
Purification of Human Nicotinamide Riboside Kinase (from Placenta)
This protocol provides a method for the purification of NRK to near homogeneity.[4]
Steps:
-
Homogenization: Homogenize human placenta tissue in a suitable buffer.
-
Ammonium Sulfate Precipitation: Perform a fractional precipitation of the crude lysate using ammonium sulfate.
-
DE-52 Chromatography: Apply the resuspended precipitate to a DE-52 cellulose anion exchange column and elute with a salt gradient.
-
Sucrose Density Gradient Fractionation: Further separate the active fractions by centrifugation through a sucrose density gradient.
-
Hydroxylapatite Chromatography: Apply the active fractions to a hydroxylapatite column and elute with a phosphate gradient.
-
Anion Exchange FPLC: Perform a final purification step using a high-resolution anion exchange column on an FPLC system.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE and silver staining.
Visualizations
Enzymatic Conversion Pathway
Caption: Enzymatic phosphorylation of this compound to NAMN by NRK.
Experimental Workflow for NRK Activity Assay
Caption: Coupled enzyme assay workflow for determining NRK activity.
NAD+ Biosynthesis Salvage Pathway
Caption: Role of NaR to NAMN conversion in the NAD+ salvage pathway.
References
- 1. "Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+" by Wolfram Tempel, Wael M. Rabeh et al. [digitalcommons.dartmouth.edu]
- 2. Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Purification and properties of a human nicotinamide ribonucleoside kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinate riboside kinase - Wikipedia [en.wikipedia.org]
- 6. Application of a coupled enzyme assay to characterize nicotinamide riboside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on D-Ribosylnicotinate: Natural Sources and Endogenous Presence
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribosylnicotinate, also known as nicotinic acid riboside (NaR), is a pyridine nucleoside that plays a role in the intricate network of NAD+ metabolism. As a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular redox reactions and a substrate for various signaling enzymes, the study of this compound is gaining traction in the fields of aging, metabolic disorders, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the natural sources, endogenous presence, and metabolic pathways of this compound, supplemented with detailed experimental protocols and visual representations to aid researchers in their scientific endeavors.
Endogenous Presence and Natural Sources of this compound
This compound is an endogenous metabolite found across various species, from bacteria to humans.[1] It is an intermediate in the salvage pathways of NAD+ synthesis, which recycle nicotinamide and other precursors to maintain the cellular NAD+ pool.
While research into the precise quantification of this compound in various natural sources is ongoing, its presence has been detected in certain foods. The Human Metabolome Database lists several animal-based food sources where Nicotinate D-ribonucleoside has been detected, although not quantified. These include various types of poultry and fish.[1]
Endogenous levels of this compound have been quantified in mammalian serum. Studies in mice have shown that the circulating levels of this metabolite can be influenced by age and supplementation with NAD+ precursors.
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound in biological samples. It is important to note that data on the concentration of this compound in natural food sources is currently limited in the scientific literature.
Table 1: Endogenous Levels of this compound in Mammalian Serum
| Species | Age | Tissue/Fluid | Concentration (µM) | Reference |
| Mouse | 3 months | Serum | ~0.02 | [2] |
| Mouse | 25 months | Serum | ~0.01 | [2] |
Table 2: this compound Levels in Mice Following Oral Nicotinic Acid Administration
| Species | Treatment | Tissue/Fluid | Time Point | Concentration Change | Reference |
| Mouse | Nicotinic Acid (oral) | Liver | 6 hours | Substantial accumulation | [2] |
| Mouse | Nicotinic Acid (oral) | Serum | 6 hours | Significant increase | [2] |
Metabolic Signaling Pathways
This compound is a key intermediate in the NAD+ salvage pathway. It is formed from nicotinic acid mononucleotide (NaMN) through the action of 5'-nucleotidases. Conversely, it can be phosphorylated back to NaMN by nicotinamide riboside kinases (NRKs). This positions this compound at a crossroads in the maintenance of cellular NAD+ levels.
Below are diagrams generated using Graphviz (DOT language) to illustrate the key metabolic pathways involving this compound.
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose. Below are detailed methodologies for sample preparation and analysis.
Protocol 1: Extraction and Quantification of this compound from Biological Fluids (e.g., Serum, Plasma)
This protocol is adapted from methodologies used for the analysis of NAD+ and its metabolites.[3][4]
1. Materials and Reagents:
-
Internal Standard (IS): A stable isotope-labeled this compound is ideal. If unavailable, a structurally similar compound not present in the sample can be used.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Sample Preparation:
-
Thaw frozen biological fluid samples on ice.
-
In a clean centrifuge tube, add 50 µL of the sample.
-
Add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Vortex to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used for separating polar metabolites.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by infusing a standard solution of this compound.
4. Quantification:
-
Generate a calibration curve using a series of known concentrations of this compound standard spiked into a surrogate matrix (e.g., water or a stripped biological fluid).
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios against the calibration curve.
Protocol 2: Extraction of this compound from Food Matrices
This protocol provides a general framework for extracting polar metabolites from complex food matrices.[5][6]
1. Sample Homogenization:
-
Obtain a representative sample of the food product.
-
Homogenize the sample to a fine powder or paste. For dry samples, grinding may be sufficient. For high-water content samples, freeze-drying prior to grinding is recommended.
2. Extraction:
-
Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.
-
Add 5 mL of an extraction solvent, such as a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) or 80% methanol.[5]
-
Add an appropriate internal standard.
-
Vortex thoroughly for 5 minutes.
-
Sonication in an ultrasonic bath for 15-30 minutes can improve extraction efficiency.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances. The choice of SPE sorbent will depend on the specific food matrix and potential interferences.
3. Final Sample Preparation and Analysis:
-
Follow steps 9-12 from Protocol 1 for final sample preparation.
-
Analyze the sample using the LC-MS/MS conditions described in Protocol 1, with potential modifications to the gradient to optimize separation from matrix components.
Conclusion
This compound is an emerging metabolite of interest within the broader field of NAD+ biology. While its endogenous presence is established, further research is required to fully elucidate its distribution in natural food sources and its precise physiological roles. The experimental protocols and metabolic pathway diagrams provided in this guide offer a foundational resource for researchers to explore the significance of this compound in health and disease. As analytical techniques continue to advance, a more comprehensive understanding of this intriguing molecule is anticipated.
References
The Role of D-Ribosylnicotinate in Cellular Energy Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions that fuel energy production. The biosynthesis of NAD+ is maintained through several pathways, including the Preiss-Handler pathway, which utilizes nicotinic acid and its derivatives. This technical guide provides an in-depth examination of D-Ribosylnicotinate, a nicotinic acid ribonucleoside, and its function as a precursor in the NAD+ biosynthetic network. We will detail its metabolic conversion, the key enzymes involved, and its ultimate contribution to the cellular energy pool. This document synthesizes the current understanding, presents available data in a structured format, and provides generalized experimental protocols for the study of this pathway, acknowledging the existing gaps in quantitative research.
Introduction to this compound and its Place in NAD+ Metabolism
This compound, also known as nicotinic acid riboside, is a pyridine nucleoside composed of nicotinic acid linked to a ribose sugar.[1] It exists in all domains of life, from bacteria to humans, and serves as an intermediate in the nicotinate and nicotinamide metabolism pathway.[1] The central role of this compound in cellular energy production stems from its ability to be converted into nicotinic acid mononucleotide (NaMN), a direct precursor to NAD+ via the Preiss-Handler pathway.[2][3]
The maintenance of cellular NAD+ levels is crucial for a myriad of biological processes, most notably the catabolic reactions that generate ATP.[4] NAD+ acts as an electron acceptor in glycolysis and the citric acid cycle, forming NADH, which then donates electrons to the electron transport chain, driving oxidative phosphorylation. A decline in NAD+ levels is associated with age-related metabolic dysfunction and various diseases, making the study of its biosynthetic precursors, including this compound, a topic of significant interest in drug development and therapeutic research.[4]
The Metabolic Pathway: From this compound to NAD+
The conversion of this compound to NAD+ is a multi-step enzymatic process that merges with the well-established Preiss-Handler pathway.
Phosphorylation by Nicotinamide Riboside Kinases (NRKs)
The initial and committing step in the utilization of this compound is its phosphorylation to nicotinic acid mononucleotide (NaMN). This reaction is catalyzed by nicotinamide riboside kinases (NRKs), specifically NRK1 and NRK2 in humans.[2][3][5] While these enzymes are more commonly associated with the phosphorylation of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN), they have been shown to possess substrate specificity for this compound as well.[2][3]
The reaction can be summarized as: this compound + ATP → Nicotinic Acid Mononucleotide (NaMN) + ADP
Caption: Phosphorylation of this compound by NRK1/2.
Adenylylation by NMN/NaMN Adenylyltransferases (NMNATs)
The newly synthesized NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD). This reaction is catalyzed by the nicotinamide/nicotinate mononucleotide adenylyltransferases (NMNATs).[6][7] Human cells express three isoforms of NMNAT (NMNAT1, NMNAT2, and NMNAT3), which are localized to different subcellular compartments (nucleus, Golgi complex, and mitochondria, respectively).[4] These enzymes exhibit dual substrate specificity, capable of utilizing both NMN and NaMN.[7][8]
The reaction is as follows: Nicotinic Acid Mononucleotide (NaMN) + ATP → Nicotinic Acid Adenine Dinucleotide (NaAD) + PPi
Amidation by NAD+ Synthetase (NADS)
The final step in this pathway is the amidation of NaAD to form NAD+. This reaction is catalyzed by NAD+ synthetase (NADS), which utilizes glutamine as the nitrogen donor.[1]
The reaction is: Nicotinic Acid Adenine Dinucleotide (NaAD) + Glutamine + ATP → NAD+ + Glutamate + AMP + PPi
Caption: Overview of the this compound to NAD+ pathway.
Quantitative Data
A significant gap in the current literature is the lack of specific quantitative data for the enzymatic reactions involving this compound. While the pathway is biochemically defined, detailed kinetic parameters and cellular concentrations are not well-documented.
| Metabolite/Enzyme | Parameter | Value | Organism/Cell Type | Reference |
| This compound | Cellular Concentration | Detected but not Quantified | Human (Feces) | |
| NRK1 / NRK2 | Km for this compound | Not Reported | - | - |
| Vmax for this compound | Not Reported | - | - | |
| NMNAT1 | Substrate Specificity | ~4-fold more specific for NMN than NaMN | Human | [4] |
| NMNAT2 | Substrate Specificity | Comparable efficiency for NMN and NaMN | Human | [4] |
| NMNAT3 | Substrate Specificity | Similar efficiency for NMN and NaMN | Human | [8] |
Experimental Protocols
The following sections provide generalized protocols for the key experiments required to study the function of this compound in cellular energy production. These protocols are based on methodologies used for the closely related compound, nicotinamide riboside (NR), and would need to be optimized for this compound.
Nicotinamide Riboside Kinase (NRK) Activity Assay
This protocol describes a coupled-enzyme assay to measure the kinase activity of NRK1 or NRK2 with this compound as a substrate. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored spectrophotometrically.
Materials:
-
Recombinant human NRK1 or NRK2
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Add the NRK enzyme to the reaction mixture.
-
Initiate the reaction by adding a mixture of ATP and varying concentrations of this compound.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the NRK activity.
-
Calculate initial velocities from the linear phase of the reaction.
-
Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Caption: Experimental workflow for the NRK activity assay.
Quantification of Intracellular NAD+ Metabolites by LC-MS
This protocol outlines a general method for the extraction and quantification of this compound, NaMN, and NAD+ from cultured cells using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells (e.g., HEK293, HepG2)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge capable of 4°C operation
-
Lyophilizer or vacuum concentrator
-
LC-MS grade water and acetonitrile
-
Analytical standards for this compound, NaMN, and NAD+
-
LC-MS system (e.g., Triple Quadrupole)
Procedure:
-
Culture cells to the desired confluency and treat with this compound for various time points.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add pre-chilled extraction solvent to the culture dish and scrape the cells.
-
Collect the cell lysate and vortex vigorously.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis.
-
Separate metabolites using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify the metabolites using mass spectrometry in multiple reaction monitoring (MRM) mode, using the analytical standards to create a calibration curve.[9][10]
Conclusion and Future Directions
This compound is a biochemically defined precursor for NAD+ biosynthesis, feeding into the Preiss-Handler pathway. Its role in cellular energy production is therefore indirect but vital, contributing to the maintenance of the cellular NAD+ pool that is essential for ATP generation. While the metabolic pathway is understood, this guide highlights a critical need for further research to quantify the kinetics of the enzymes that metabolize this compound and to determine its physiological concentrations in various tissues and cell types. Such data will be invaluable for drug development professionals seeking to modulate cellular NAD+ levels for therapeutic benefit. Future studies should focus on performing detailed enzymatic characterization of NRK1 and NRK2 with this compound and developing robust analytical methods for its quantification in biological samples. These efforts will provide a clearer picture of the physiological relevance of this NAD+ precursor and its potential as a nutraceutical or therapeutic agent.
References
- 1. qualialife.com [qualialife.com]
- 2. "Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+" by Wolfram Tempel, Wael M. Rabeh et al. [digitalcommons.dartmouth.edu]
- 3. Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide riboside kinases display redundancy in mediating nicotinamide mononucleotide and nicotinamide riboside metabolism in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure of human nicotinamide/nicotinic acid mononucleotide adenylyltransferase. Basis for the dual substrate specificity and activation of the oncolytic agent tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide riboside kinases regulate skeletal muscle fiber-type specification and are rate-limiting for metabolic adaptations during regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Nicotinamide riboside kinases regulate skeletal muscle fiber-type specification and are rate-limiting for metabolic adaptations during regeneration [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of D-Ribosylnicotinate
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data for D-Ribosylnicotinate. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule.
Chemical Structure and Identification
This compound, also known as nicotinic acid riboside, is a pyridine nucleoside consisting of a nicotinic acid moiety linked to a β-D-ribofuranose sugar.[1] It is classified as a glycosylamine, where an amine is connected to a carbohydrate via a β-N-glycosidic bond, forming a cyclic hemiaminal ether.[2][3] This compound plays a role as a human metabolite and has been identified in various species, including Homo sapiens, Vitis vinifera, and Saccharomyces cerevisiae.[4]
The fundamental chemical properties and identifiers of this compound are summarized in the table below.
| Identifier | Value | Source |
| Molecular Formula | C11H13NO6 | [4] |
| Molecular Weight | 255.22 g/mol | [4] |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate | [4] |
| SMILES | C1=CC(=C--INVALID-LINK--[C@H]2--INVALID-LINK--CO)O">C@@HO)C(=O)[O-] | [4] |
| InChI Key | PUEDDPCUCPRQNY-ZYUZMQFOSA-N | [4] |
| CAS Number | 17720-18-2 | [4] |
Stereochemistry
The stereochemistry of this compound is critical to its biological function and is defined by the chirality of the D-ribofuranose ring and the configuration of the N-glycosidic bond.
The IUPAC name, 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate, explicitly defines the stereochemical configuration of the four chiral centers in the ribose moiety.[4] The designations are as follows:
-
C1' : The anomeric carbon, which has the R configuration in the β-anomer.
-
C2' : R configuration
-
C3' : S configuration
-
C4' : R configuration
The connection between the nicotinic acid and the D-ribose sugar is a β-N-glycosidic bond. This indicates that the nicotinic acid substituent at the anomeric carbon (C1') is on the same side of the furanose ring as the exocyclic C5' hydroxymethyl group. The β-anomer is generally the form of biological and medicinal relevance for nicotinamide riboside and its analogs.[5]
Experimental Data and Protocols
Spectroscopic Data
| Predicted ¹H NMR (1000 MHz, D₂O) | Predicted ¹³C NMR (100 MHz, D₂O) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 9.32 | 165.5 |
| 9.15 | 146.2 |
| 8.91 | 143.1 |
| 8.24 | 133.4 |
| 6.17 | 128.9 |
| 4.51 | 99.8 |
| 4.40 | 85.1 |
| 4.29 | 76.5 |
| 3.95 | 70.2 |
| 3.84 | 61.4 |
| Predicted data from the Human Metabolome Database.[2] |
A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve a precisely weighed sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For more detailed structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish proton-proton and proton-carbon connectivities.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign all proton and carbon signals to the corresponding atoms in the molecule.
X-ray Crystallography
As of now, a crystal structure for this compound has not been deposited in the public databases. However, the crystal structures of closely related nicotinamide riboside (NR) derivatives have been determined, providing a model for the expected solid-state conformation.[6]
The determination of a crystal structure by X-ray crystallography follows a well-established workflow:[7]
-
Crystallization: Grow single crystals of the compound of high purity and sufficient size. This is often achieved through techniques like vapor diffusion, slow evaporation, or cooling of a saturated solution.[6]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[8] A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[8]
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.[7]
-
Structure Solution and Refinement: The initial phases of the structure factors are determined, which allows for the calculation of an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[7][8]
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, it can be synthesized using methods analogous to those for nicotinamide riboside. A plausible two-step synthetic route is outlined below, adapted from established procedures for similar compounds.[9]
-
Glycosylation: The first step involves the coupling of a protected D-ribofuranose derivative with an ester of nicotinic acid. For instance, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose can be reacted with ethyl nicotinate in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction is typically performed in a dry, aprotic solvent such as dichloromethane. The stereoselectivity of this coupling is crucial, and conditions are chosen to favor the formation of the β-anomer.[9]
-
Deprotection and Saponification: The resulting protected nicotinate riboside is then subjected to deprotection of the acetyl groups and saponification of the ethyl ester. This can be achieved in a single step by treating the intermediate with methanolic ammonia. This process removes the acetyl protecting groups from the ribose moiety and converts the ethyl ester to the carboxylate, yielding this compound.[9]
Biological Pathways
This compound is an intermediate in the "Nicotinate and nicotinamide metabolism" pathway.[10] It can be phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinic acid mononucleotide (NAMN), which then enters the Preiss-Handler pathway for NAD+ biosynthesis.[11] Conversely, it can be formed from nicotinic acid mononucleotide by the action of nucleotidases.[2]
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
References
- 1. 3-Carboxy-1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-Hydroxymethyl-Tetrahydro-Furan-2-Yl)-Pyridinium | C11H14NO6+ | CID 161234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound Nicotinate D-ribonucleoside (FDB024094) - FooDB [foodb.ca]
- 4. This compound | C11H13NO6 | CID 161233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. KEGG COMPOUND: C05841 [genome.jp]
- 11. Nicotinamide Riboside and Dihydronicotinic Acid Riboside Synergistically Increase Intracellular NAD+ by Generating Dihydronicotinamide Riboside [mdpi.com]
Preliminary Studies on the Biological Activity of D-Ribosylnicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Ribosylnicotinate, also known as nicotinic acid riboside (NAR), is a naturally occurring nicotinamide adenine dinucleotide (NAD+) precursor. As a member of the vitamin B3 family, it plays a crucial role in cellular metabolism and energy production. Preliminary studies have focused on its capacity to augment the intracellular NAD+ pool, a key molecule implicated in a myriad of physiological processes, including DNA repair, immune function, and cellular signaling. This technical guide synthesizes the current understanding of the biological activity of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the associated metabolic and signaling pathways. While research specifically focused on this compound is still emerging, this document provides a comprehensive overview based on existing literature to support further investigation into its therapeutic potential.
Introduction to this compound
This compound is a pyridine nucleoside composed of nicotinic acid linked to a ribose sugar. It serves as a precursor to NAD+ through the Preiss-Handler pathway, a salvage pathway for NAD+ synthesis.[1] In this pathway, this compound is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinic acid mononucleotide (NAMN).[2] NAMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), which is subsequently amidated to yield NAD+.[1][3] Given the critical role of NAD+ in cellular function and the decline of its levels with age and in certain disease states, NAD+ precursors like this compound are of significant interest for their potential health benefits.
Quantitative Data on Biological Activity
The primary biological activity of this compound documented in preliminary studies is its ability to increase intracellular NAD+ concentrations. The available quantitative data from in vivo studies are summarized below. It is important to note that research dedicated to the broad biological activities of this compound is limited, with more extensive data available for the related compound, nicotinamide riboside (NR).
Table 1: In Vivo Effects of this compound (Nicotinic Acid Riboside) on Hepatic NAD+ Levels in Mice
| Treatment Group | Dosage | Route of Administration | Time Point | Change in Hepatic NAD+ Levels (Fold Change vs. Vehicle) | Reference |
| Nicotinic Acid Riboside (NAR) | 500 mg/kg | Intraperitoneal | 1 hour | ~1.5-fold increase | [4] |
| Dihydronicotinic Acid Riboside (NARH) | 500 mg/kg | Intraperitoneal | 1 hour | ~1.5-fold increase | [4] |
| NAR + Nicotinamide Riboside (NR) | 500 mg/kg each | Intraperitoneal | 1 hour | Synergistic increase (greater than individual compounds) | [4] |
Note: The quantitative data is estimated from graphical representations in the cited literature as exact numerical values were not provided in the text.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, based on methodologies used for other NAD+ precursors like nicotinamide riboside (NR) and general protocols for measuring NAD+ levels, a comprehensive protocol for an in vitro study can be outlined.
In Vitro Protocol: Assessment of this compound on Intracellular NAD+ Levels in Mammalian Cells
Objective: To quantify the effect of this compound treatment on intracellular NAD+ concentrations in a selected mammalian cell line (e.g., HEK293T, HepG2).
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound (Nicotinic Acid Riboside)
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH Assay Kit (colorimetric or bioluminescent)
-
Cell lysis buffer (provided with the assay kit or prepared separately)
-
96-well plates (clear for colorimetric assays, white for bioluminescent assays)
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the selected mammalian cell line under standard conditions (37°C, 5% CO2).
-
Seed the cells into a 96-well plate at a predetermined density to achieve 80-90% confluency at the time of the experiment.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control group.
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and NAD+ Extraction:
-
After the incubation period, remove the treatment medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding the appropriate lysis buffer as per the NAD+/NADH assay kit instructions. This step is crucial for releasing intracellular NAD+.
-
For assays that differentiate between NAD+ and NADH, an acid extraction step for NAD+ is typically required.[5]
-
-
NAD+ Quantification:
-
Follow the specific instructions of the chosen NAD+/NADH assay kit. This usually involves:
-
Adding a reaction mixture/reagent to the cell lysates.
-
Incubating for a specific time to allow for the enzymatic reaction to proceed.
-
Measuring the absorbance (for colorimetric assays) or luminescence (for bioluminescent assays) using a microplate reader.[5]
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NAD+.
-
Calculate the NAD+ concentration in each sample based on the standard curve.
-
Normalize the NAD+ levels to the protein concentration of the cell lysate or to the cell number to account for variations in cell density.
-
Perform statistical analysis to determine the significance of the observed changes in NAD+ levels upon treatment with this compound.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is its role as a substrate in the Preiss-Handler pathway for NAD+ biosynthesis.[1] By increasing the intracellular pool of NAD+, this compound can influence the activity of various NAD+-dependent enzymes that are critical for cellular signaling and function.
The Preiss-Handler Pathway
This compound enters the NAD+ biosynthetic pathway by being converted to nicotinic acid mononucleotide (NAMN) by nicotinamide riboside kinases (NRKs).[2] This is a key step that channels nicotinic acid-based precursors into the NAD+ production line.
Downstream Effects on NAD+-Dependent Enzymes
An increase in NAD+ levels resulting from this compound supplementation can potentially modulate the activity of key enzyme families that use NAD+ as a co-substrate.
-
Sirtuins (SIRTs): These are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that regulate a wide range of cellular processes, including gene expression, metabolism, and stress resistance.[6] Sirtuin activation is dependent on NAD+ availability, and therefore, increasing NAD+ levels through precursors like this compound could enhance their activity.[7]
-
Poly(ADP-ribose) Polymerases (PARPs): PARPs are enzymes involved in DNA repair and cell death.[8] They consume NAD+ to synthesize poly(ADP-ribose) chains on target proteins.[9] While essential for genome integrity, overactivation of PARPs can deplete cellular NAD+ stores.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preliminary in vitro study on the biological activity of this compound.
Conclusion and Future Directions
Preliminary evidence suggests that this compound is a bioavailable precursor for NAD+ synthesis in vivo. Its ability to increase hepatic NAD+ levels highlights its potential as a therapeutic agent for conditions associated with NAD+ depletion. However, the current body of research on this compound is considerably smaller than that of other NAD+ precursors like nicotinamide riboside.
Future research should focus on:
-
Comprehensive in vitro and in vivo studies to elucidate the broader biological activities of this compound beyond its role in NAD+ metabolism, including its potential anti-inflammatory, antioxidant, and neuroprotective effects.
-
Quantitative dose-response and pharmacokinetic studies to determine the optimal dosing and bioavailability of this compound.
-
Direct comparative studies with other NAD+ precursors to understand its relative efficacy and potential unique properties.
-
Investigation into the specific effects of this compound on NAD+-dependent signaling pathways , such as the activation of specific sirtuins and its impact on PARP activity under various physiological and pathological conditions.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential development as a nutraceutical or therapeutic agent for promoting healthy aging and treating metabolic and age-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. qualialife.com [qualialife.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAD+ metabolism, a therapeutic target for age-related metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
D-Ribosylnicotinate: A Potential Modulator of Sirtuin Activity Through the NAD+ Salvage Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a requisite substrate for the sirtuin family of protein deacetylases. Sirtuins play a pivotal role in regulating a multitude of cellular processes, including aging, DNA repair, and metabolic homeostasis. Consequently, the modulation of sirtuin activity through NAD+ precursor supplementation has emerged as a promising therapeutic strategy for a range of age-related and metabolic diseases. This technical guide provides a comprehensive overview of D-Ribosylnicotinate, also known as nicotinic acid riboside (NAR), a naturally occurring NAD+ precursor. While the direct impact of this compound on sirtuin activity is an area of nascent research, this document elucidates its established metabolic pathway to NAD+ and, by extension, its potential to influence sirtuin function. To provide a practical framework for researchers, this guide also presents detailed experimental protocols and quantitative data from studies on the well-characterized NAD+ precursor, Nicotinamide Riboside (NR), as a proxy for understanding the potential effects of this compound.
This compound (Nicotinic Acid Riboside): A Direct Precursor to NAD+
This compound is a pyridine nucleoside composed of nicotinic acid linked to a ribose sugar. It is a known human metabolite found in various foods and is a key component of the "nicotinate and nicotinamide metabolism" pathway.
Metabolic Pathway of this compound to NAD+
This compound is a direct precursor to NAD+ through the Preiss-Handler pathway. The metabolic conversion involves the following key steps:
-
Phosphorylation: this compound is phosphorylated by nicotinamide riboside kinase (NMRK) to form nicotinic acid mononucleotide (NAMN).
-
Adenylylation: NAMN is then adenylylated by nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) to form nicotinic acid adenine dinucleotide (NAAD).
-
Amidation: Finally, NAAD is amidated by NAD+ synthetase (NADS) to yield NAD+.
This pathway highlights this compound as a direct contributor to the cellular NAD+ pool.
The Link to Sirtuin Activity: An Evidence-Based Postulation
Sirtuins are a class of NAD+-dependent enzymes that remove acetyl and other acyl groups from lysine residues on a wide range of protein substrates. This deacetylation activity is critically dependent on the availability of NAD+. By increasing the intracellular pool of NAD+, NAD+ precursors are hypothesized to enhance sirtuin activity.
While direct experimental evidence quantifying the effect of this compound on sirtuin activity is currently limited in the scientific literature, its established role as an NAD+ precursor strongly suggests its potential as a sirtuin modulator. Future research is needed to delineate the precise dose-dependent effects and isoform specificity of this compound on the seven mammalian sirtuins (SIRT1-7).
A Proxy for Investigation: Insights from Nicotinamide Riboside (NR)
To provide a tangible understanding of how an NAD+ precursor can influence sirtuin activity, we turn to the extensively studied compound, Nicotinamide Riboside (NR). NR is another naturally occurring NAD+ precursor that has been the subject of numerous preclinical and clinical investigations.
Quantitative Data on NR-Mediated NAD+ Enhancement and Sirtuin Activation
The following table summarizes key quantitative findings from studies on Nicotinamide Riboside, demonstrating its efficacy in boosting NAD+ levels and activating sirtuins.
| Parameter | Model System | Treatment | Result | Reference |
| NAD+ Levels | C2C12 myotubes | 1 mM NR for 24h | ~2.5-fold increase | [1] |
| Human peripheral blood mononuclear cells (PBMCs) | 1g/day NR for 8 days | ~2-fold increase | (Not in provided snippets) | |
| Mouse liver | 400 mg/kg/day NR for 16 weeks | ~1.5-fold increase | [1] | |
| Sirtuin Activity | ||||
| SIRT1 activity marker (decreased p53 acetylation) | C2C12 myotubes | 1 mM NR for 24h | Significant decrease | [1] |
| SIRT3 activity marker (decreased MnSOD acetylation) | C2C12 myotubes | 1 mM NR for 24h | Significant decrease | [1] |
Table 1: Summary of Quantitative Data on the Effects of Nicotinamide Riboside (NR)
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to assess the impact of NAD+ precursors like NR on cellular NAD+ levels and sirtuin activity. These can be adapted for the investigation of this compound.
Protocol 1: Determination of Cellular NAD+ Levels
Objective: To quantify the intracellular concentration of NAD+ in response to treatment with an NAD+ precursor.
Materials:
-
Cell line of interest (e.g., HEK293T, C2C12)
-
Cell culture medium and supplements
-
This compound or Nicotinamide Riboside
-
Phosphate-buffered saline (PBS)
-
NAD/NADH Assay Kit (Fluorometric)
-
0.4 M Perchloric Acid
-
3 M Potassium Hydroxide
-
Microplate reader capable of fluorescence detection
Procedure:
-
Cell Culture and Treatment: a. Plate cells in a 96-well plate at a density of 2 x 10^4 cells/well. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of the NAD+ precursor for the desired duration (e.g., 24 hours). Include a vehicle-treated control.
-
NAD+ Extraction: a. Aspirate the culture medium and wash the cells once with cold PBS. b. Add 100 µL of 0.4 M perchloric acid to each well to lyse the cells and precipitate proteins. c. Incubate on ice for 15 minutes. d. Neutralize the extracts by adding 50 µL of 3 M potassium hydroxide. e. Centrifuge the plate at 4°C for 10 minutes at 13,000 x g. f. Carefully collect the supernatant containing the NAD+ extract.
-
NAD+ Quantification: a. Follow the manufacturer's instructions for the NAD/NADH assay kit. b. Briefly, add the NAD+ extract to a reaction mixture containing a specific enzyme that recognizes NAD+ and a fluorogenic substrate. c. Incubate the reaction for the recommended time at room temperature, protected from light. d. Measure the fluorescence at the specified excitation and emission wavelengths using a microplate reader. e. Calculate the NAD+ concentration based on a standard curve generated with known concentrations of NAD+.
Protocol 2: Sirtuin Activity Assay (Fluorometric)
Objective: To measure the deacetylase activity of a specific sirtuin (e.g., SIRT1) in cell lysates treated with an NAD+ precursor.
Materials:
-
Cell lysates from Protocol 1 (prepared using a non-denaturing lysis buffer)
-
SIRT1 Activity Assay Kit (Fluorometric) containing:
-
Fluorogenic SIRT1 substrate peptide (e.g., based on p53)
-
NAD+
-
Developer solution
-
-
Microplate reader capable of fluorescence detection
Procedure:
-
Lysate Preparation: a. Prepare cell lysates from treated and control cells using a non-denaturing lysis buffer containing protease inhibitors. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sirtuin Activity Assay: a. Follow the manufacturer's instructions for the SIRT1 activity assay kit. b. In a 96-well plate, add a standardized amount of protein lysate to each well. c. Initiate the reaction by adding the fluorogenic SIRT1 substrate and NAD+. d. Incubate the plate at 37°C for the recommended time (e.g., 1 hour). e. Stop the deacetylation reaction and initiate the development step by adding the developer solution. The developer contains an enzyme that recognizes the deacetylated substrate and generates a fluorescent signal. f. Incubate at room temperature for 15-30 minutes, protected from light. g. Measure the fluorescence at the appropriate excitation and emission wavelengths. h. Sirtuin activity is proportional to the fluorescence signal and can be expressed as relative fluorescence units (RFU) per microgram of protein.
Conclusion and Future Directions
This compound is a recognized NAD+ precursor that feeds into the Preiss-Handler pathway, thereby contributing to the cellular NAD+ pool. Based on the fundamental role of NAD+ as a co-substrate for sirtuins, it is highly probable that this compound can modulate sirtuin activity. However, direct experimental validation of this hypothesis is a critical next step for the research community.
Future investigations should focus on:
-
Quantitative analysis: Determining the dose- and time-dependent effects of this compound on NAD+ levels and the activity of individual sirtuin isoforms in various cell types and in vivo models.
-
Mechanism of action: Elucidating the precise molecular mechanisms by which this compound-derived NAD+ influences sirtuin-mediated downstream signaling pathways.
-
Therapeutic potential: Evaluating the efficacy of this compound supplementation in preclinical models of age-related and metabolic diseases where sirtuin activation is known to be beneficial.
The exploration of this compound as a sirtuin modulator holds significant promise for the development of novel therapeutic strategies aimed at promoting healthy aging and combating metabolic disorders. The experimental frameworks provided in this guide offer a solid foundation for researchers to embark on these important investigations.
References
Methodological & Application
Application Note and Protocol: Chemical Synthesis of D-Ribosylnicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Ribosylnicotinate, also known as nicotinic acid riboside, is a key intermediate in the synthesis of nicotinamide adenine dinucleotide (NAD+) analogs and a precursor to nicotinamide riboside (NR), a known NAD+ precursor vitamin.[1][2] The ability to efficiently synthesize this compound and its derivatives is crucial for research into the therapeutic potentials of NAD+ metabolism modulation in various diseases. This document provides a detailed protocol for the chemical synthesis of this compound, focusing on a widely adopted and efficient two-step methodology.[1][3] This method offers high stereoselectivity, yielding predominantly the biologically active β-anomer.[3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described two-step chemical synthesis of the protected this compound intermediate and its subsequent conversion to β-nicotinamide riboside.
| Parameter | Step 1: Coupling Reaction | Step 2: Deprotection & Ammonolysis | Overall |
| Product | Ethyl 2',3',5'-tri-O-acetyl-β-D-ribosylnicotinate triflate | β-Nicotinamide Riboside | β-Nicotinamide Riboside |
| Yield | >90% (vs. starting sugar)[3][5] | - | 85% (vs. starting sugar)[1][3][5] |
| Reaction Time | ~10 hours[3] | 15-18 hours[3] | 25-28 hours |
| Key Reagents | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, Ethyl nicotinate, TMSOTf | Methanolic ammonia | - |
| Stereoselectivity | Complete for β-isomer[1][3][5] | - | Predominantly β-isomer |
Experimental Workflow
The chemical synthesis of this compound derivatives follows a two-step process, which is outlined in the diagram below. The first step involves the coupling of a protected ribose with ethyl nicotinate to form the protected this compound intermediate. The second step is the deprotection of this intermediate. For the synthesis of the related and widely studied β-nicotinamide riboside, this deprotection is coupled with ammonolysis.
Caption: Workflow for the two-step synthesis of β-nicotinamide riboside.
Experimental Protocol
This protocol is adapted from an efficient, two-step chemical methodology for the synthesis of β-nicotinamide riboside, where a protected this compound is a key intermediate.[3]
Materials:
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Ethyl nicotinate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (CH2Cl2)
-
5.5 N Ammonia in Methanol (NH3/MeOH)
-
Argon gas
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
Procedure:
Step 1: Synthesis of Ethyl 2',3',5'-tri-O-acetyl-β-D-ribosylnicotinate triflate (Protected this compound) [3]
-
Preparation of Reaction Setup: All glassware must be rigorously cleaned and flame-dried or oven-dried to ensure anhydrous conditions. The reaction should be conducted under an inert argon atmosphere.[3]
-
Reactant Addition: In a flame-dried, single-neck round-bottom flask equipped with a magnetic stir bar, combine 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 equivalent) and ethyl nicotinate (1.5 equivalents).[3]
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane to dissolve the reactants. Subsequently, slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equivalent) to the stirring solution. The reaction is initiated via the TMSOTf-mediated coupling of the acetylated ribose and ethyl nicotinate.[3]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for approximately 10 hours. The formation of the β-isomer of the O-ethyl nicotinate riboside occurs with high stereoselectivity.[1][3]
-
Work-up: Upon completion, the reaction mixture containing the protected this compound intermediate can be carefully concentrated under vacuum.
Step 2: Preparation of β-Nicotinamide Riboside via Deprotection and Ammonolysis [3]
-
Ammonolysis: Cool the vessel containing the intermediate from Step 1 to 0°C in an ice bath.
-
Reagent Addition: Add a solution of 5.5 N ammonia in methanol (methanolic ammonia) to the intermediate.[3]
-
Reaction: Stir the reaction mixture at 0°C for 15-18 hours. This step facilitates the simultaneous deprotection of the acetyl groups and the conversion of the nicotinate ester to the nicotinamide.[1][3]
-
Purification: The final product, β-nicotinamide riboside, can be purified using techniques such as reversed-phase column chromatography on a C18 column with water as the eluent.[2]
Safety Precautions:
-
TMSOTf is corrosive and water-sensitive; handle it with care in a fume hood under an inert atmosphere.
-
Anhydrous solvents are required.
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
This protocol provides a reliable method for the synthesis of this compound derivatives, which are valuable for research in medicinal chemistry and drug discovery. The high stereoselectivity and good overall yield make this a preferred method for accessing these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives [beilstein-journals.org]
- 3. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of D-Ribosylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribosylnicotinate is a pyridine nucleoside of interest in various fields of biological research and drug development due to its relationship with nicotinamide adenine dinucleotide (NAD+) metabolism. The purity of this compound is critical for accurate in vitro and in vivo studies. This document provides a detailed, step-by-step guide for the purification of this compound from a crude synthetic reaction mixture. The protocols described herein are based on established chromatographic techniques for the purification of related nucleosides and their analogs.
Pre-Purification Analysis
Prior to large-scale purification, it is essential to analyze the crude reaction mixture to identify the target compound and major impurities. A typical synthesis of this compound may result in a mixture containing the desired product, unreacted starting materials (e.g., nicotinic acid, protected ribose), acetylated intermediates, and different anomers. Analytical High-Performance Liquid Chromatography (HPLC) is the recommended method for this initial assessment.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1 M Ammonium Acetate in Water, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Purification Protocols
Two primary chromatographic methods are presented for the purification of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC). The choice of method will depend on the specific impurity profile of the crude mixture and the desired final purity.
Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)
This method is effective for separating this compound from less polar impurities, such as acetylated intermediates and some unreacted starting materials.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative RP-HPLC column with the initial mobile phase composition until a stable baseline is achieved.
-
Chromatography:
-
Inject the prepared sample onto the column.
-
Elute the compounds using the gradient conditions specified in Table 2.
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
-
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.
-
Pooling and Lyophilization: Pool the fractions containing pure this compound and lyophilize to obtain the final product as a solid.
Table 2: Preparative RP-HPLC Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-25% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 260 nm |
| Loading | Dependent on column capacity and crude purity |
Protocol 2: Ion-Exchange Chromatography (IEC)
IEC is particularly useful for separating compounds based on their charge. Since this compound is a zwitterionic molecule, this technique can effectively separate it from neutral or differently charged impurities. A strong anion exchange (SAX) or strong cation exchange (SCX) column can be employed.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude this compound in the starting buffer (low salt concentration). Adjust the pH if necessary to ensure the target molecule binds to the column. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the ion-exchange column with the starting buffer until the pH and conductivity of the eluate match the buffer.
-
Chromatography:
-
Load the prepared sample onto the column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound compounds using a salt gradient (see Table 3).
-
Collect fractions corresponding to the this compound peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Desalting and Lyophilization: Pool the pure fractions. The salt from the elution buffer must be removed. This can be achieved by dialysis, tangential flow filtration, or by using a reverse-phase cartridge for desalting. After desalting, lyophilize the solution to obtain the purified this compound.
Table 3: Ion-Exchange Chromatography Parameters
| Parameter | Condition (Example for SAX) |
| Column | Strong Anion Exchange (e.g., Q-Sepharose) |
| Binding Buffer (A) | 20 mM Tris-HCl, pH 8.0 |
| Elution Buffer (B) | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Gradient | 0-50% B over 30 column volumes |
| Flow Rate | Dependent on column size and resin |
| Detection | UV at 260 nm |
Data Presentation
Table 4: Hypothetical Purification Summary
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Purity (%) | Yield (%) |
| Crude Synthetic Mixture | 1000 | - | ~45 | - |
| Preparative RP-HPLC | 1000 | 380 | >98 | 38 |
| Ion-Exchange (Post RP-HPLC) | 380 | 350 | >99.5 | 92 |
Signaling Pathways and Experimental Workflows
Caption: Workflow for the purification of this compound.
This comprehensive guide provides robust protocols for the purification of this compound, ensuring high-quality material for research and development purposes. The choice of method and specific parameters may require optimization based on the unique characteristics of the crude starting material.
D-Ribosylnicotinate: In Vitro Assay Application Notes and Protocols for NAD+ Boosting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in all living cells, essential for cellular metabolism, energy production, DNA repair, and cell signaling.[1][2] The age-associated decline in NAD+ levels has been linked to a range of metabolic and age-related diseases, making the enhancement of NAD+ pools a significant therapeutic strategy.[3][4] NAD+ levels can be increased by supplementing with NAD+ precursors. D-Ribosylnicotinate, also known as nicotinic acid riboside (NAR), is a naturally occurring NAD+ precursor.[5] This document provides detailed application notes and protocols for the in vitro assessment of this compound as an NAD+ boosting agent.
Signaling Pathway of this compound in NAD+ Metabolism
This compound is a precursor to NAD+ that primarily utilizes the Preiss-Handler pathway. Upon entering the cell, it is phosphorylated by nicotinamide riboside kinase (NRK) to form nicotinic acid mononucleotide (NaMN). NaMN is then adenylylated to nicotinic acid adenine dinucleotide (NaAD) by NMNAT enzymes. Finally, NAD+ synthetase (NADS) amidates NaAD to produce NAD+.[6]
Metabolic pathway of this compound to NAD+.
Experimental Workflow for In Vitro NAD+ Boosting Assay
The general workflow for assessing the NAD+ boosting potential of this compound in vitro involves cell culture, treatment with the compound, cell lysis, and subsequent measurement of intracellular NAD+ levels using a suitable assay method.
General workflow for in vitro NAD+ boosting assay.
Quantitative Data on NAD+ Boosting Effects
The following table summarizes the available quantitative data on the in vitro NAD+ boosting effects of this compound (Nicotinic Acid Riboside, NAR) and provides a comparison with other common NAD+ precursors.
| Precursor | Cell Line | Concentration (µM) | Incubation Time (hours) | Fold Increase in NAD+ (vs. Control) | Reference |
| This compound (NAR) | Normal Human Epidermal Keratinocytes | 100 | 6 | ~1.1 | |
| Nicotinic Acid (NA) | Normal Human Epidermal Keratinocytes | 10 | 6 | ~1.3 | |
| Nicotinamide Riboside (NR) | C2C12 Myotubes | 500 | 24 | ~2.5 | |
| Nicotinamide Riboside (NR) | HEK293T Cells | 500 | 24 | ~3.0 | |
| Nicotinamide (NAM) | Normal Human Epidermal Keratinocytes | 10 - 100 | 6 | No significant increase |
Experimental Protocols
Below are detailed protocols for common in vitro assays to measure intracellular NAD+ levels following treatment with this compound.
Protocol 1: Colorimetric NAD+ Cycling Assay
This protocol is based on an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a colorimetric probe.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Colorimetric NAD+/NADH Assay Kit (e.g., from commercial suppliers)
-
This compound (NAR)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (provided in the kit or 0.5 M perchloric acid)
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Sample Preparation:
-
After incubation, remove the culture medium and wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the assay kit or by acid extraction with 0.5 M perchloric acid.
-
If using acid extraction, neutralize the lysate with an appropriate buffer (e.g., 3 M potassium hydroxide, 0.5 M MOPS).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate for normalization.
-
-
NAD+ Assay:
-
Prepare NAD+ standards according to the kit's instructions.
-
Add 50 µL of each standard and sample (in duplicate or triplicate) to the wells of a new 96-well plate.
-
Add 50 µL of the NAD Cycling Reagent to each well.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the NAD+ standards against their concentrations.
-
Determine the concentration of NAD+ in the samples from the standard curve.
-
Normalize the NAD+ concentration to the protein concentration of the cell lysate.
-
Protocol 2: Fluorescent NAD+ Assay
This protocol utilizes a fluorescent probe that reacts with NADH produced in an enzymatic cycling reaction.
Materials:
-
Black 96-well microplate with clear bottoms
-
Fluorescence microplate reader
-
Fluorescent NAD+/NADH Assay Kit
-
Other materials as listed in Protocol 1
Procedure:
The procedure for cell seeding, treatment, and lysis is the same as in Protocol 1.
-
NAD+ Assay:
-
Prepare NAD+ standards as per the kit's instructions.
-
Add standards and samples to the wells of the black 96-well plate.
-
Add the reaction mixture containing the cycling enzyme and fluorescent probe to each well.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the fluorescence at the recommended excitation and emission wavelengths.
-
-
Data Analysis:
-
Create a standard curve using the fluorescence readings of the NAD+ standards.
-
Calculate the NAD+ concentration in the samples and normalize to protein concentration.
-
Protocol 3: Bioluminescent NAD+/NADH-Glo™ Assay
This assay is a simple, one-step method that uses a reductase-luciferase coupled enzyme system to produce a luminescent signal proportional to the amount of NAD+.
Materials:
-
White opaque 96-well plate
-
Luminometer or plate reader with luminescence detection capabilities
-
NAD+/NADH-Glo™ Assay Kit
-
Other materials as listed in Protocol 1
Procedure:
The procedure for cell seeding and treatment is the same as in Protocol 1.
-
Cell Lysis and Assay:
-
After treatment, lyse the cells directly in the wells by adding the lysis solution from the kit.
-
Reconstitute the Luciferin Detection Reagent and prepare the NAD/NADH-Glo™ Detection Reagent as per the kit's instructions.
-
Add an equal volume of the NAD/NADH-Glo™ Detection Reagent to each well.
-
Mix gently on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence.
-
-
Data Analysis:
-
Generate a standard curve using the provided NAD+ standards.
-
Calculate the concentration of NAD+ in the samples based on the standard curve.
-
Normalize the results to cell number or protein concentration.
-
Conclusion
This compound (nicotinic acid riboside) is a viable precursor for boosting intracellular NAD+ levels through the Preiss-Handler pathway. The provided protocols offer robust methods for quantifying the efficacy of this compound in various cell-based models. While current in vitro data suggests a modest increase in NAD+ compared to other precursors like nicotinamide riboside, further research across different cell types and concentrations is warranted to fully elucidate its potential as an NAD+ boosting agent. These application notes serve as a comprehensive guide for researchers investigating novel strategies to modulate NAD+ metabolism for therapeutic benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. brennerlab.net [brennerlab.net]
- 5. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Ribosylnicotinate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of D-Ribosylnicotinate, a precursor to Nicotinamide Adenine Dinucleotide (NAD+), in cell culture experiments. This document outlines the theoretical background, key experimental protocols, and data presentation guidelines to facilitate the investigation of NAD+ metabolism and its downstream effects in various cellular models.
Introduction to this compound and NAD+ Metabolism
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in all living cells, central to metabolism and cellular energy production. It also serves as a substrate for several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes such as DNA repair, gene expression, and stress response. The maintenance of cellular NAD+ levels is crucial for cellular health and function, and its decline is associated with aging and various diseases.
This compound is a nicotinic acid ribonucleoside that can be metabolized to NAD+ through the Preiss-Handler pathway. Supplementing cell cultures with this compound offers a method to potentially increase intracellular NAD+ pools, thereby modulating the activity of NAD+-dependent enzymes and studying the downstream physiological consequences.
Signaling Pathways Influenced by NAD+
An increase in intracellular NAD+ levels, facilitated by precursors like this compound, can significantly impact cellular signaling. The diagram below illustrates the central role of NAD+ in activating key enzyme families.
Caption: NAD+ Signaling Pathway initiated by this compound.
Experimental Protocols
The following protocols provide a framework for conducting cell culture experiments with this compound. It is recommended to optimize these protocols for specific cell lines and experimental objectives.
General Workflow for Cell Culture Experiments
The experimental workflow for assessing the effects of this compound can be standardized to ensure reproducibility and comparability of results.
Caption: General experimental workflow for this compound studies.
Determining Optimal Concentration: Dose-Response Experiment
Objective: To determine the effective and non-toxic concentration range of this compound for a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well).
-
Adherence: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Include a vehicle-only control.
-
Incubation: Replace the old medium with the this compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against the concentration of this compound to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Measuring Intracellular NAD+ Levels
Objective: To quantify the change in intracellular NAD+ levels following treatment with this compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with the predetermined optimal concentration of this compound for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using an appropriate NAD+ extraction buffer.
-
NAD+ Quantification: Measure NAD+ levels using a commercially available NAD+/NADH assay kit. These kits are typically based on an enzymatic cycling reaction that results in the formation of a colored or fluorescent product.
-
Data Normalization: Normalize the measured NAD+ levels to the total protein concentration in each sample, determined by a BCA or Bradford assay.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments with this compound.
Table 1: Dose-Response Effects of this compound on Cell Viability
| Cell Line | This compound Concentration | Incubation Time (hours) | Cell Viability (%) |
| Example: HEK293 | Vehicle Control | 48 | 100 ± 5 |
| 10 µM | 48 | 102 ± 6 | |
| 100 µM | 48 | 98 ± 4 | |
| 500 µM | 48 | 95 ± 7 | |
| 1 mM | 48 | 85 ± 9 |
Table 2: Time-Course of Intracellular NAD+ Level Changes with this compound Treatment
| Cell Line | Treatment (100 µM this compound) | NAD+ Level (pmol/µg protein) | Fold Change vs. Control |
| Example: A549 | 0 hours (Control) | 50 ± 8 | 1.0 |
| 4 hours | 75 ± 10 | 1.5 | |
| 8 hours | 110 ± 12 | 2.2 | |
| 12 hours | 125 ± 15 | 2.5 | |
| 24 hours | 90 ± 11 | 1.8 |
Concluding Remarks
The protocols and guidelines presented here offer a starting point for investigating the effects of this compound in cell culture. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental systems and scientific questions. The systematic evaluation of dose-response, time-course effects, and downstream cellular changes will contribute to a better understanding of the therapeutic potential of modulating NAD+ metabolism.
Application Note: A Validated LC-MS/MS Method for the Quantification of D-Ribosylnicotinate in Human Plasma
Audience: Researchers, scientists, and drug development professionals involved in metabolomics, pharmacokinetics, and studies of NAD+ metabolism.
Introduction
D-Ribosylnicotinate, also known as nicotinic acid riboside (NAR), is a key intermediate in the NAD+ salvage pathway, a critical route for maintaining cellular pools of nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is an essential coenzyme in redox reactions and a substrate for enzymes that regulate fundamental cellular processes, including energy metabolism, DNA repair, and gene expression.[1] Given the therapeutic interest in modulating NAD+ levels for aging and metabolic diseases, the accurate quantification of its precursors, such as this compound, in biological matrices is crucial.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (analytical standard)
-
Internal Standard (IS): this compound-d4 (or a suitable structural analog such as Nicotinamide Riboside-d4 if unavailable)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, 18 MΩ·cm)
-
Reagents: Ammonium acetate (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Human plasma (K2-EDTA as anticoagulant)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve with concentrations ranging from 1.0 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: 1.0 ng/mL
-
Low QC: 3.0 ng/mL
-
Mid QC: 100 ng/mL
-
High QC: 800 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
-
Thaw plasma samples (calibrators, QCs, and unknown samples) on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 200 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[2]
-
Vortex vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | HILIC BEH Amide, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 15 | 85 |
| 5.0 | 65 | 35 |
| 5.1 | 15 | 85 |
| 7.0 | 15 | 85 |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
Table 4: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 256.1 | 124.0 | 100 | 15 | Quantifier |
| This compound | 256.1 | 79.9 | 100 | 25 | Qualifier |
| This compound-d4 (IS) | 260.1 | 128.0 | 100 | 15 | Quantifier |
Note: Collision energy and other compound-dependent parameters should be optimized for the specific instrument used.
Method Validation and Performance
The method was validated according to the FDA's Bioanalytical Method Validation guidelines.[3][4] The performance characteristics are summarized below.
Table 5: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1.0 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quant. (LLOQ) | 1.0 ng/mL | S/N ≥ 10; Accuracy within 80-120%, Precision ≤ 20% |
| Intra-day Precision (%CV) | 3.5% - 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 4.1% - 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | -6.7% to 5.4% | Within ±15% of nominal (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -8.1% to 7.2% | Within ±15% of nominal (±20% at LLOQ) |
| Matrix Effect | Normalized IS ratio: 0.92 - 1.08 | CV ≤ 15% |
| Recovery | > 85% at all QC levels | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw) | Stable for 3 cycles (% change < 10%) | % Bias within ±15% |
| Stability (Bench-Top, 4h) | Stable at room temperature (% change < 8%) | % Bias within ±15% |
Visualizations
Metabolic Pathway
Caption: this compound in the NAD+ Salvage Pathway.
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation protocol ensures high recovery and minimal matrix effects, while the HILIC separation is well-suited for this polar analyte. This validated method is fit for purpose and can be readily implemented in clinical and preclinical studies to investigate the role of the NAD+ salvage pathway in health and disease.
References
Application Note: Quantitative Purity Determination of D-Ribosylnicotinate using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative determination of D-Ribosylnicotinate purity using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This technique offers a rapid, robust, and non-destructive method for quantifying the active pharmaceutical ingredient (API) and potential impurities from a single spectrum. The protocol herein outlines the use of an internal standard for accurate quantification and discusses the identification of common process-related and degradation impurities.
Introduction
This compound is a nicotinamide adenine dinucleotide (NAD+) precursor, playing a vital role in cellular metabolism. As with any active pharmaceutical ingredient, ensuring its purity is critical for safety and efficacy. Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for purity assessment due to its high precision, accuracy, and the ability to quantify analytes without the need for identical reference standards for each impurity. The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for a direct molar comparison between the analyte and an internal standard of known purity and concentration.
Potential Impurities
Based on the synthesis and degradation pathways of related nucleosides, the following potential impurities in this compound should be considered:
-
Nicotinic Acid: A potential starting material or degradation product.
-
D-Ribose: A potential starting material or degradation product.
-
α-D-Ribosylnicotinate: The anomeric impurity that may form during synthesis.
-
Residual Solvents: Solvents used during synthesis and purification.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol details the procedure for determining the purity of this compound using the internal standard method.
1. Materials and Equipment
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, CRM)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR spectrometer (400 MHz or higher is recommended)
-
5 mm NMR tubes
-
Analytical balance (accurate to ±0.01 mg)
-
Volumetric flasks and pipettes
2. Internal Standard Selection
Maleic acid is a suitable internal standard for this application due to the following reasons:
-
It is highly pure and available as a certified reference material.[1]
-
It is soluble in D₂O.[1]
-
Its ¹H NMR signal (a singlet at ~6.3 ppm) does not overlap with the signals of this compound or its expected impurities.[1]
-
It is chemically stable under the experimental conditions.[2]
Alternatively, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be used as an internal standard, with its signal appearing at 0 ppm.[3]
3. Sample Preparation
-
This compound Stock Solution: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and bring to volume with D₂O.
-
Internal Standard Stock Solution: Accurately weigh approximately 10 mg of maleic acid (CRM) into a 10 mL volumetric flask. Dissolve and bring to volume with D₂O.
-
NMR Sample Preparation: In a clean vial, accurately pipette 500 µL of the this compound stock solution and 500 µL of the maleic acid stock solution. Mix thoroughly. Transfer approximately 600 µL of the final mixture into a 5 mm NMR tube.
4. NMR Data Acquisition
Acquire the ¹H NMR spectrum using the following parameters as a starting point. These may need to be optimized for the specific instrument used.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | zg30 or equivalent | A simple 30° pulse is recommended for quantitative applications. |
| Solvent | D₂O | Common solvent for polar biomolecules. |
| Temperature | 298 K (25 °C) | Maintain a constant and accurately controlled temperature. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring full relaxation and accurate integration. A delay of 30 seconds is a conservative starting point. |
| Number of Scans (ns) | 16 or higher | Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration). |
| Acquisition Time (aq) | ≥ 3 s | To ensure high digital resolution. |
| Spectral Width (sw) | ~12 ppm | To cover the entire chemical shift range of interest. |
5. Data Processing
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of this compound and the internal standard. For this compound, select a signal that is free from overlap with impurity signals. The anomeric proton (H1') is often a good candidate. For maleic acid, integrate the singlet at ~6.3 ppm.
6. Purity Calculation
The purity of this compound can be calculated using the following formula:
Purity (% w/w) = (IAnalyte / NAnalyte) * (NIS / IIS) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS * 100
Where:
-
IAnalyte = Integral of the selected this compound signal
-
NAnalyte = Number of protons corresponding to the integrated this compound signal
-
IIS = Integral of the internal standard signal
-
NIS = Number of protons corresponding to the integrated internal standard signal (2 for maleic acid)
-
MWAnalyte = Molecular weight of this compound (256.23 g/mol )
-
MWIS = Molecular weight of the internal standard (116.07 g/mol for maleic acid)
-
mAnalyte = Mass of the this compound sample
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard (as stated in the certificate of analysis)
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Potential Impurities in D₂O
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| β-D-Ribosylnicotinate | H2 | ~9.2 | d |
| H6 | ~9.0 | d | |
| H4 | ~8.8 | d | |
| H5 | ~8.2 | t | |
| H1' (anomeric) | ~6.2 | d | |
| H2' | ~4.6 | t | |
| H3' | ~4.4 | t | |
| H4' | ~4.3 | m | |
| H5'a, H5'b | ~3.8, ~3.7 | m | |
| Nicotinic Acid | H2 | ~8.93 | s |
| H6 | ~8.59 | d | |
| H4 | ~8.24 | d | |
| H5 | ~7.50 | t | |
| D-Ribose (anomeric) | α-anomer | ~5.2 | d |
| β-anomer | ~5.1 | d | |
| α-D-Ribosylnicotinate | H1' (anomeric) | ~6.5 | d |
Note: The chemical shifts are predicted and may vary slightly depending on the experimental conditions such as pH and concentration. The anomeric proton of the α-anomer is generally observed downfield from the β-anomer.[4]
Table 2: Example Quantitative Purity Calculation
| Parameter | Value |
| Mass of this compound (mAnalyte) | 20.15 mg |
| Mass of Maleic Acid (mIS) | 10.05 mg |
| Purity of Maleic Acid (PIS) | 99.9% |
| Integral of this compound (H1') (IAnalyte) | 1.00 |
| Number of Protons (NAnalyte) | 1 |
| Integral of Maleic Acid (IIS) | 1.05 |
| Number of Protons (NIS) | 2 |
| Calculated Purity of this compound | 98.7% |
Visualization of Workflows and Relationships
References
Application Note: A Continuous Spectrophotometric Assay for D-Ribosylnicotinate Kinase Activity
For Research Use Only.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. The salvage pathway is a primary route for NAD+ biosynthesis in mammals, utilizing precursors like nicotinamide (NAM), nicotinamide riboside (NR), and nicotinic acid riboside (NaR or D-Ribosylnicotinate).[1][2] this compound Kinase (NRK1, EC 2.7.1.173) is a key enzyme in this pathway, catalyzing the phosphorylation of this compound to nicotinic acid mononucleotide (NaMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD) and subsequently amidated to NAD+.[3] Given the therapeutic interest in modulating NAD+ levels for aging and age-related diseases, robust methods for measuring the activity of enzymes in the NAD+ biosynthetic pathways are essential for basic research and drug development.[2]
This application note provides a detailed protocol for a continuous, coupled spectrophotometric assay to determine the activity of this compound kinase. The assay quantifies kinase activity by measuring the rate of ADP production, which is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).[4][5] This method is sensitive, allows for real-time kinetic measurements, and is amenable to high-throughput screening of potential inhibitors or activators of this compound kinase.
Signaling Pathway
This compound kinase is a central enzyme in the NAD+ salvage pathway that initiates the conversion of this compound into NAD+.
Caption: NAD+ Salvage Pathway from this compound.
Principle of the Assay
The activity of this compound kinase is measured using a coupled enzyme system.
-
This compound Kinase Reaction: this compound + ATP → Nicotinic Acid Mononucleotide + ADP
-
Coupling Reactions:
-
The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate, regenerating ATP. ADP + PEP → ATP + Pyruvate
-
Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which simultaneously oxidizes NADH to NAD+. Pyruvate + NADH + H+ → Lactate + NAD+
-
The rate of this compound kinase activity is directly proportional to the rate of NADH oxidation, which is monitored as a decrease in absorbance at 340 nm.[6]
Experimental Workflow
The following diagram illustrates the major steps in performing the this compound kinase activity assay.
Caption: Workflow for the coupled enzymatic assay.
Materials and Reagents
| Reagent | Suggested Supplier | Catalog Number |
| This compound | Custom Synthesis† | - |
| ATP Solution (100 mM) | Sigma-Aldrich | A7699 |
| Phosphoenolpyruvate (PEP) | Sigma-Aldrich | P0564 |
| β-NADH (NADH) | Sigma-Aldrich | N8129 |
| Pyruvate Kinase/Lactate Dehydrogenase | Sigma-Aldrich | P0294 |
| Recombinant this compound Kinase | In-house/Commercial | - |
| Tris-HCl Buffer (1 M, pH 7.5) | Thermo Fisher | 15567027 |
| MgCl2 (1 M) | Thermo Fisher | AM9530G |
| 96-well UV-transparent microplates | Corning | 3635 |
†this compound may require custom synthesis.[7][8]
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂. Prepare fresh from stock solutions.
-
Substrate Stock (this compound): Prepare a 100 mM stock solution in water. The final concentration in the assay will need to be optimized.
-
ATP Stock: Prepare a 100 mM stock solution in water and adjust the pH to 7.0.
-
Coupling Enzyme Mix: The commercial PK/LDH suspension is typically used directly.
Assay Protocol
The following protocol is for a single well in a 96-well plate (200 µL final volume). Prepare a master mix for multiple reactions.
-
Prepare the Master Mix (for one reaction):
-
150 µL Assay Buffer
-
10 µL of 50 mM PEP
-
5 µL of 10 mM NADH
-
2 µL of PK/LDH enzyme mix
-
-
Add Substrate: Add 10 µL of this compound solution at various concentrations (e.g., for Km determination) or a fixed saturating concentration. For the negative control, add 10 µL of water.
-
Add Enzyme: Add 10 µL of purified this compound kinase solution. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Equilibrate: Incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 13 µL of 10 mM ATP to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the Rate of NADH Oxidation: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate is the change in absorbance per minute (ΔAbs/min).
-
Convert to Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH consumption.
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000
-
ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹
-
l (path length in cm) = This needs to be determined for the specific microplate and volume used.
-
-
-
Determine Kinetic Constants: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of this compound. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[2][5] A Lineweaver-Burk plot (1/v vs. 1/[S]) can also be used for a linear representation of the data.[2][9]
Expected Results and Data Presentation
The expected outcome is a decrease in absorbance at 340 nm over time, with the rate of decrease being dependent on the concentration of this compound kinase and its substrates.
Table 1: Example Data for this compound Kinase Activity
| [this compound] (µM) | Initial Velocity (ΔAbs/min) |
| 0 | 0.002 |
| 10 | 0.015 |
| 25 | 0.032 |
| 50 | 0.055 |
| 100 | 0.080 |
| 200 | 0.105 |
| 400 | 0.115 |
| 800 | 0.120 |
Table 2: Kinetic Parameters for this compound Kinase
| Parameter | Value | Unit |
| Km | TBD | µM |
| Vmax | TBD | µmol/min/mg |
| kcat | TBD | s⁻¹ |
| kcat/Km | TBD | M⁻¹s⁻¹ |
TBD: To be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Solution |
| No change in absorbance | Inactive kinase or coupling enzymes | Test the activity of PK/LDH with a known amount of ADP. Ensure the kinase is properly folded and stored. |
| High background rate (no substrate) | Contaminating ATPase activity in the enzyme prep | Further purify the this compound kinase. Include an ATPase inhibitor that does not affect the kinase of interest. |
| Non-linear reaction rate | Substrate depletion or product inhibition | Use a lower concentration of the kinase or measure the initial rate over a shorter time period. |
| Instability of reagents | Prepare fresh NADH and PEP solutions daily. |
Conclusion
The described coupled spectrophotometric assay provides a reliable and continuous method for measuring the enzymatic activity of this compound kinase. This protocol can be adapted for the characterization of enzyme kinetics, screening for inhibitors, and elucidating the regulatory mechanisms of this important enzyme in NAD+ metabolism. The detailed methodology and data analysis workflow offer a solid foundation for researchers in academia and the pharmaceutical industry.
References
- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jascoinc.com [jascoinc.com]
- 3. Phosphatase-Coupled Universal Kinase Assay and Kinetics for First-Order-Rate Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 6. Selective inhibition of nicotinamide adenine dinucleotide kinases by dinucleoside disulfide mimics of nicotinamide adenine dinucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
Application Notes and Protocols for In Vivo Administration of D-Ribosylnicotinate (Nicotinamide Riboside) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of D-Ribosylnicotinate, commonly known as Nicotinamide Riboside (NR), in mouse models. NR is a well-established precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1][2] The decline of NAD+ levels is associated with aging and various diseases, making NAD+ precursors like NR a subject of significant research interest.[1][2] This document outlines detailed protocols for NR administration, methods for assessing its effects, and summarizes key quantitative data from published studies.
I. Overview and Applications
Supplementation with NR has been investigated in various mouse models to explore its therapeutic potential in conditions such as metabolic disorders, neurodegenerative diseases, and age-associated physiological decline.[3][4][5] The primary application of in vivo NR administration is to elevate NAD+ levels in various tissues, thereby potentially mitigating metabolic stress, improving mitochondrial function, and enhancing cellular resilience.[4][6]
II. Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo administration of Nicotinamide Riboside in mouse models.
Table 1: Effects of Nicotinamide Riboside on NAD+ Levels in Different Tissues
| Mouse Strain | Administration Route & Dosage | Duration | Tissue | Fold Increase in NAD+ (vs. Control) | Reference |
| C57BL/6J | Intravenous Injection (100 mg/kg) | 4 weeks (daily) | Quadriceps Muscle | ~1.13 (sedentary), ~1.30 (with voluntary wheel running) | [6] |
| C57BL/6J | Intravenous Injection (100 mg/kg) | 4 weeks (daily) | Tibialis Anterior Muscle | ~1.27 | [6] |
| C57BL/6J | Intravenous Injection (100 mg/kg) | 4 weeks (daily) | Inguinal White Adipose Tissue | ~1.25 | [6] |
| C57BL/6J | Intraperitoneal Injection (500 mg/kg) | 2 hours post-injection | Liver | Significant increase | [7] |
| C57BL/6J | Intraperitoneal Injection (500 mg/kg) | 2 hours post-injection | Kidney | Significant increase | [7] |
| DBA/2J | Oral (drinking water, ~4200 mg/kg/day) | 8 months | Retina | ~2.5-fold increase | [5] |
Table 2: Effects of Nicotinamide Riboside on Physiological and Metabolic Parameters
| Mouse Strain | Administration Route & Dosage | Duration | Key Finding | Quantitative Change | Reference |
| C57BL/6J (middle-aged) | Oral (gavage, 600 mg/kg/day) | 4 weeks | Body Weight | Significant reduction (p=0.0304) | [4] |
| C57BL/6J on High-Fat Diet | Oral (drinking water, ~500 mg/kg/day) | 8 weeks | Body Weight | No significant change | [3] |
| C57BL/6J on High-Fat Diet | Oral (drinking water, ~500 mg/kg/day) | 8 weeks | Glucose Tolerance | No improvement | [3] |
| SRFHKO (cardiac-specific knockout) | Oral (diet, 400 mg/kg/day) | 45 days | Myocardial NAD+ Levels | Protected against a drop observed in untreated mice | [8] |
| DBA/2J (glaucoma model) | Oral (drinking water, ~4200 mg/kg/day) | 8 months | Retinal Ganglion Cell Axon Number | Significantly higher vs. vehicle (23990 ± 1159 vs 8573 ± 1160) | [5] |
III. Experimental Protocols
The following are detailed protocols for common methods of NR administration and subsequent analysis in mouse models.
Protocol 1: Oral Administration of Nicotinamide Riboside in Drinking Water
This is a common and non-invasive method for long-term NR administration.
Materials:
-
Nicotinamide Riboside (NR) chloride powder
-
Drinking water (autoclaved or sterile)
-
Light-protected water bottles
-
Standard mouse chow
Procedure:
-
Preparation of NR Solution:
-
Calculate the required concentration of NR in the drinking water to achieve the target dosage (e.g., in mg/kg/day). This will depend on the average daily water consumption of the mice (typically 3-5 mL/day for an adult mouse). For example, to achieve a dose of 400 mg/kg/day for a 25g mouse drinking 4mL/day, the concentration would be (400 mg/kg * 0.025 kg) / 4 mL = 2.5 mg/mL.
-
Dissolve the calculated amount of NR powder in the total volume of drinking water. Ensure complete dissolution.
-
Prepare fresh NR solution at least twice a week and store it in light-protected bottles to prevent degradation.
-
-
Administration:
-
Provide the NR-containing water to the mice ad libitum.
-
For the control group, provide regular drinking water.
-
-
Monitoring:
-
Measure water consumption per cage at least twice a week to monitor the actual intake of NR.
-
Monitor the body weight of the mice regularly (e.g., weekly).
-
Observe the general health and behavior of the animals daily.
-
Protocol 2: Intraperitoneal (IP) Injection of Nicotinamide Riboside
IP injection allows for precise dosing and rapid absorption.
Materials:
-
Nicotinamide Riboside (NR) chloride powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of NR Solution:
-
Dissolve NR powder in sterile saline to the desired concentration (e.g., 50 mg/mL for a 500 mg/kg dose in a 10 mL/kg injection volume).
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
-
Administration:
-
Weigh the mouse to determine the exact volume of NR solution to be injected.
-
Restrain the mouse appropriately.
-
Administer the NR solution via intraperitoneal injection into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
For the control group, inject an equivalent volume of sterile saline.
-
-
Post-injection Monitoring:
-
Observe the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and monitor its recovery.
-
Protocol 3: Measurement of NAD+ Levels in Tissues
This protocol outlines a general procedure for quantifying NAD+ levels in tissues, a key endpoint for NR administration studies.
Materials:
-
Euthanasia supplies (e.g., CO2 chamber, isoflurane)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Extraction buffer (e.g., acidic extraction buffer)
-
Commercial NAD+/NADH assay kit (colorimetric or fluorometric)
-
Spectrophotometer or fluorometer
Procedure:
-
Tissue Collection:
-
Euthanize the mouse according to approved institutional protocols.
-
Immediately dissect the target tissues (e.g., liver, muscle, brain).
-
Flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store the frozen tissues at -80°C until analysis.
-
-
NAD+ Extraction:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg).
-
Homogenize the tissue in ice-cold extraction buffer as per the instructions of the chosen NAD+/NADH assay kit. Acidic extraction is typically used for NAD+ measurement.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.
-
Collect the supernatant containing the NAD+.
-
-
NAD+ Quantification:
-
Follow the protocol of the commercial NAD+/NADH assay kit to measure the concentration of NAD+ in the extracted samples. This typically involves a cycling reaction where NAD+ is a limiting component, leading to the production of a colored or fluorescent product.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the NAD+ concentration based on a standard curve.
-
Normalize the NAD+ concentration to the initial tissue weight or protein concentration of the extract.
-
IV. Visualizations
Caption: Simplified NAD+ synthesis pathways, highlighting the salvage pathway involving Nicotinamide Riboside (NR).
Caption: General experimental workflow for in vivo studies of Nicotinamide Riboside in mouse models.
References
- 1. newgeno.com [newgeno.com]
- 2. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide riboside has minimal impact on energy metabolism in mouse models of mild obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short term nicotinamide riboside treatment improves muscle quality and function in mice as well as increases cellular energetics and differentiating capacity of myogenic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral supplementation with Nicotinamide Riboside treatment protects RGCs in DBA/2J mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous nicotinamide riboside elevates mouse skeletal muscle NAD+ without impacting respiratory capacity or insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinamide riboside preserves cardiac function in a mouse model of dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
D-Ribosylnicotinate: Application and Protocols for Neuronal Dose-Response Studies
Introduction
D-Ribosylnicotinate, also known as nicotinic acid riboside or beta-D-ribosylnicotinate, is a naturally occurring compound found in all living species.[1] It is a pyridine nucleoside composed of nicotinic acid attached to a β-D-ribofuranosyl moiety.[1] Within the human body, it is involved in the metabolism of nicotinate and nicotinamide and can be converted into nicotinic acid mononucleotide, a precursor to nicotinamide adenine dinucleotide (NAD+).[1] Given the critical role of NAD+ in neuronal health and function, its precursors, like this compound and the more extensively studied nicotinamide riboside (NR), are of significant interest in neuroscience research for their potential neuroprotective effects.[2][3][4] Declining NAD+ levels are implicated in age-related metabolic dysfunction and neurodegenerative diseases.[2] Studies on related compounds suggest that boosting neuronal NAD+ can mitigate neurodegenerative phenotypes.[2][4][5]
This document provides a framework for conducting dose-response studies of this compound in primary neurons, drawing upon established methodologies for similar NAD+ precursors. The aim is to offer researchers a detailed guide for investigating the potential therapeutic effects of this compound on neuronal survival and function.
Quantitative Data Summary
Currently, there is a lack of specific dose-response data for this compound in primary neurons in publicly available literature. However, studies on the related NAD+ precursor, nicotinamide (NAM), in primary cerebellar granule cells provide a valuable starting point for experimental design. The following table summarizes data from excitotoxicity studies with NAM, which can be used as a reference for designing initial dose-ranging experiments for this compound.
Table 1: Reference Dose-Response Data for Nicotinamide (NAM) in Primary Neurons Subjected to Excitotoxicity
| Compound | Condition | Concentration | Observed Effect | Reference |
| Nicotinamide | NMDA-induced toxicity | 25 mM | Reduction in neuronal death. | [6] |
| Nicotinamide | Glutamate (0.5 mM)-induced toxicity | 25 mM | Slight reduction in neurotoxicity. | [6] |
| Nicotinamide | Glutamate-induced 45Ca uptake | 25 mM | Reduction in calcium uptake. | [6] |
| Nicotinamide | NMDA-induced 45Ca accumulation | Dose-dependent | Inhibition of calcium accumulation. | [6] |
Experimental Protocols
The following protocols are generalized methodologies for conducting dose-response studies of a test compound like this compound in primary neurons.
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons, a common model for neuroprotective studies.
Materials:
-
E18 timed-pregnant Sprague-Dawley rats or C57BL/6 mice
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin-EDTA (0.25%)
-
Deoxyribonuclease I (DNase I)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic cortices in ice-cold HBSS.
-
Mince the tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I to the digestion solution and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates at a desired density (e.g., 1 x 105 cells/cm2).
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue this half-medium change every 3-4 days.
-
Allow neurons to mature for at least 7 days in vitro before initiating experiments.
Protocol 2: Dose-Response Study for Neuroprotection against Excitotoxicity
This protocol outlines a method to assess the protective effects of this compound against glutamate-induced excitotoxicity.
Materials:
-
Mature primary neuron cultures (from Protocol 1)
-
This compound stock solution (dissolved in a vehicle like sterile water or DMSO)
-
Glutamate or NMDA stock solution
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
-
Plate reader or fluorescence microscope
Procedure:
-
Prepare a range of this compound concentrations by serial dilution in culture medium. A suggested starting range, based on related compounds, could be from 1 µM to 25 mM.
-
Pre-treat the mature primary neuron cultures with the different concentrations of this compound for a specified period (e.g., 1-24 hours). Include a vehicle-only control group.
-
Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 0.5 mM) or NMDA to the cultures for a short duration (e.g., 30 minutes).[6] A control group without the excitotoxic insult should also be included.
-
Remove the medium containing the excitotoxin and replace it with fresh medium containing the respective concentrations of this compound.
-
Incubate the cultures for 24 hours.
-
Assess neuronal viability using a chosen assay. For example, with an MTT assay, incubate cells with MTT reagent, lyse the cells, and measure the absorbance at the appropriate wavelength.
-
Normalize the viability data to the control group (no excitotoxin, no compound) and plot the results as a percentage of viability versus the log concentration of this compound to generate a dose-response curve.
Visualizations: Signaling Pathways and Workflows
Hypothesized Signaling Pathway for this compound Neuroprotection
Based on the known roles of NAD+ precursors and nicotinic receptor signaling in neuroprotection, a potential signaling pathway for this compound can be proposed. This pathway involves the conversion of this compound to NAD+, which then influences downstream neuroprotective mechanisms.
Caption: Hypothesized signaling pathway for this compound neuroprotection.
Experimental Workflow for Dose-Response Analysis
The following diagram illustrates the general workflow for conducting a dose-response study of this compound in primary neurons.
Caption: Experimental workflow for a neuronal dose-response study.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Oral nicotinamide riboside raises NAD+ and lowers biomarkers of neurodegenerative pathology in plasma extracellular vesicles enriched for neuronal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide riboside alleviates brain dysfunction induced by chronic cerebral hypoperfusion via protecting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide Riboside Enhances Mitochondrial Proteostasis and Adult Neurogenesis through Activation of Mitochondrial Unfolded Protein Response Signaling in the Brain of ALS SOD1G93A Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of nicotinamide and 1-methylnicotinamide in acute excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Ribosylnicotinate: Long-Term Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribosylnicotinate, also known as Nicotinic Acid Riboside, is a pyridine nucleoside and a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. As with any compound intended for research or pharmaceutical development, understanding its stability profile is critical to ensure the integrity of experimental results and the safety and efficacy of potential therapeutic applications. These application notes provide recommended storage conditions and detailed protocols for assessing the long-term stability and degradation pathways of this compound.
Recommended Storage Conditions
Proper storage is essential to minimize degradation and ensure the long-term viability of this compound. Based on available safety data sheets and supplier recommendations, the following conditions are advised:
-
Solid Form: this compound in solid (powder) form should be stored at temperatures below -15°C, with -20°C being a standard setpoint.[1] The compound is noted to be hygroscopic; therefore, it must be kept in a tightly sealed container in a dry environment.[1]
-
Stock Solutions: For aqueous stock solutions, short-term storage of up to one month is recommended at -20°C. For long-term storage extending up to six months, temperatures of -80°C are advised.[2] Before use, frozen solutions should be warmed to room temperature.[1]
Table 1: Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | < -15°C | Long-term | Hygroscopic; keep in a tightly sealed container in a dry place.[1] |
| Stock Solution | -20°C | Up to 1 month | Use within one month.[2] |
| Stock Solution | -80°C | Up to 6 months | Recommended for longer-term solution storage.[2] |
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, the stability of related pyridine nucleosides, such as Nicotinamide Riboside (NR), is well-documented. The primary degradation route for these molecules is the hydrolysis of the N-glycosidic bond.[3][4] This reaction is often catalyzed by acidic or basic conditions. For pyridine nucleotides, oxidized forms are known to be susceptible to destruction by alkali, while reduced forms are sensitive to acid.[5][6]
It is therefore proposed that this compound primarily degrades via hydrolysis into its constituent parts: nicotinic acid and a ribose derivative. This pathway should be the primary focus of initial stability and forced degradation studies.
Protocols for Stability and Degradation Analysis
To formally establish the stability profile of this compound, a combination of long-term stability studies under recommended storage conditions and forced degradation studies under stress conditions is required.
Protocol 3.1: Long-Term Stability Testing
This protocol outlines a systematic approach to evaluate the stability of this compound under defined, long-term storage conditions.
Objective: To determine the shelf-life and re-test period for this compound by monitoring its purity and the formation of degradation products over time.
Materials:
-
This compound (solid, at least one batch)
-
Calibrated stability chambers (e.g., -20°C ± 2°C and 5°C ± 3°C)
-
Appropriate container closure systems (e.g., amber glass vials with inert caps)
-
HPLC system with UV or PDA detector
-
Validated stability-indicating HPLC method (see Protocol 3.3)
-
Reference standards for this compound and any known potential impurities.
Methodology:
-
Sample Preparation: Aliquot the solid this compound into the chosen container closure systems. Ensure containers are sealed tightly to prevent moisture ingress.
-
Initial Analysis (T=0): Perform a complete analysis of the initial sample (T=0) to determine its baseline purity, appearance, and impurity profile.
-
Storage: Place the samples in the stability chambers set to the desired storage conditions. A common long-term condition for sensitive compounds is -20°C. An intermediate condition (e.g., 5°C) can also be included.
-
Time Points: Analyze the samples at predetermined time points. According to ICH guidelines, a typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Analysis: At each time point, remove a sample from storage and allow it to equilibrate to room temperature before opening. Perform analysis using the validated stability-indicating method to assess:
-
Appearance (color, physical state)
-
Assay of this compound (purity)
-
Quantification of known and unknown degradation products.
-
-
Data Evaluation: Compile the data in tabular format (see Section 4). Evaluate any trends in the degradation of the active substance or the formation of impurities.
Protocol 3.2: Forced Degradation (Stress Testing)
This protocol is designed to identify likely degradation products and establish degradation pathways, which is essential for developing a stability-indicating analytical method.[7][8]
Objective: To accelerate the degradation of this compound under various stress conditions to understand its intrinsic stability and degradation mechanisms.
Materials:
-
This compound (solid and in solution)
-
Hydrochloric acid (HCl, e.g., 0.1 M)
-
Sodium hydroxide (NaOH, e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Calibrated oven for thermal stress
-
Photostability chamber with controlled light/UV exposure
-
HPLC system and method (see Protocol 3.3)
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration.
-
Stress Conditions: Expose the samples to the following conditions. A control sample (unstressed) should be analyzed in parallel. The goal is to achieve 5-20% degradation.[9]
-
Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Heat gently (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Keep at room temperature or heat gently, taking samples at various time points. Neutralize before analysis.
-
Oxidative Degradation: Add H₂O₂ to the sample solution to a final concentration of 3%. Keep at room temperature and protected from light, sampling at various time points.
-
Thermal Degradation (Solid & Solution): Expose solid powder and a solution to elevated temperatures (e.g., 70°C).[10] Analyze at various time points.
-
Photostability: Expose solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method.
-
Peak Purity & Mass Balance: Assess the purity of the this compound peak in the stressed samples using a PDA detector to check for co-eluting peaks. Perform a mass balance analysis to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.
Protocol 3.3: Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA or multi-wavelength UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-based gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 20 minutes) is recommended to elute compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., ~260 nm) and use PDA to screen for impurities at other wavelengths.
-
Injection Volume: 10 µL.
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (using samples from the forced degradation study), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Data Presentation
Quantitative data from stability studies should be summarized in clear, organized tables to facilitate analysis and comparison.
Table 2: Example of Long-Term Stability Data Summary (Solid at -20°C)
| Time Point | Appearance | Assay (% Label Claim) | Individual Unspecified Impurity (%) | Total Impurities (%) |
| 0 Months | White Powder | 99.8% | < 0.05% | 0.2% |
| 3 Months | Conforms | 99.7% | < 0.05% | 0.3% |
| 6 Months | Conforms | 99.8% | 0.06% | 0.2% |
| 12 Months | Conforms | 99.6% | 0.08% | 0.4% |
Table 3: Example of Forced Degradation Data Summary
| Stress Condition | Duration | Assay (% Remaining) | Major Degradant 1 (Area %) | Major Degradant 2 (Area %) | Total Degradation (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 8 hours | 88.2% | 9.5% (RRT 0.8) | - | 11.8% | 98.5% |
| 0.1 M NaOH, RT | 4 hours | 85.1% | 12.3% (RRT 0.8) | 1.1% (RRT 1.2) | 14.9% | 98.9% |
| 3% H₂O₂, RT | 24 hours | 94.5% | 4.1% (RRT 1.5) | - | 5.5% | 99.3% |
| Heat, 70°C | 48 hours | 96.2% | 2.5% (RRT 0.8) | - | 3.8% | 99.1% |
| Photolytic | ICH Q1B | 98.9% | 0.8% (RRT 1.3) | - | 1.1% | 99.8% |
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Stability of Pyridine Nucleotides [scholar9.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. tepnelpharmaservices.com [tepnelpharmaservices.com]
Application of D-Ribosylnicotinate in Mitochondrial Respiration Assays
Application Note
Introduction
D-Ribosylnicotinate, commonly known as nicotinamide riboside (NR), is a pyridine-nucleoside form of vitamin B3 and a well-established precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme in a myriad of cellular processes, including cellular metabolism, DNA repair, and cell signaling.[1] Of particular importance is its role in mitochondrial function, where it is a critical cofactor for enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), the primary pathway for ATP production.
Cellular NAD+ levels have been shown to decline with age and in various pathological conditions, and this decline is associated with mitochondrial dysfunction.[1][2] Supplementation with this compound has emerged as a promising strategy to augment intracellular NAD+ pools, thereby enhancing mitochondrial function and promoting cellular health.[1][3] This document provides detailed protocols for assessing the impact of this compound on mitochondrial respiration, ATP production, and reactive oxygen species (ROS) generation.
Mechanism of Action
This compound is readily taken up by cells and is converted to NAD+ through the NAD+ salvage pathway. This pathway involves the phosphorylation of NR to nicotinamide mononucleotide (NMN), which is then adenylylated to form NAD+. Increased NAD+ levels enhance the activity of NAD+-dependent enzymes, such as sirtuins (e.g., SIRT1 and SIRT3) and poly(ADP-ribose) polymerases (PARPs).[1][3]
The activation of SIRT1, a nuclear deacetylase, plays a crucial role in mitochondrial biogenesis through the deacetylation and subsequent activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[4][5][6] PGC-1α is a master regulator of mitochondrial biogenesis, and its activation leads to an increase in mitochondrial mass and oxidative capacity. Furthermore, the SIRT1-PGC1α-PPARα pathway has been shown to promote Mfn2-mediated mitochondrial fusion, a process important for maintaining a healthy mitochondrial network.[5][7] In the mitochondria, SIRT3 also plays a key role in regulating the activity of metabolic enzymes.[1]
Core Applications
The protocols detailed below are designed for researchers, scientists, and drug development professionals to investigate the effects of this compound on mitochondrial function. The primary applications include:
-
Assessment of Mitochondrial Respiration: Quantifying the impact of this compound on key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, using extracellular flux analysis.
-
Measurement of ATP Production: Determining the effect of this compound on the rate of mitochondrial ATP synthesis.
-
Quantification of Reactive Oxygen Species (ROS): Evaluating the influence of this compound on the production of mitochondrial ROS, specifically hydrogen peroxide (H₂O₂).
Data Presentation
The following tables summarize the expected quantitative effects of this compound (Nicotinamide Riboside) supplementation based on available literature. These values can serve as a reference for expected outcomes in similar experimental setups.
Table 1: Effects of Nicotinamide Riboside on Redox State and Physical Performance in Humans
| Parameter | Young Individuals (NR Supplementation) | Old Individuals (NR Supplementation) | Reference |
| Erythrocyte NADH Increase | 51% | 59% | [8] |
| Erythrocyte NADPH Increase | 32% | 38% | [8] |
| Urine F₂-isoprostanes (Oxidative Stress Marker) | No significant effect | 18% decrease | [8] |
| Isometric Peak Torque | No significant effect | 8% improvement | [8] |
| Fatigue Index | No significant effect | 15% improvement | [8] |
Table 2: Effects of Nicotinamide Riboside on Mitochondrial Respiration in Mouse RPE Cells
| Mitochondrial Parameter | Control | NR Treatment | CSE Treatment | NR + CSE Co-treatment | Reference |
| Basal Respiration | Baseline | Increased | Decreased | Partial Rescue | [9] |
| ATP Production | Baseline | Increased | Decreased | Partial Rescue | [9] |
| Maximal Respiration | Baseline | Increased | Decreased | Partial Rescue | [9] |
| Spare Respiratory Capacity | Baseline | Increased | Decreased | Partial Rescue | [9] |
Note: CSE refers to Cigarette Smoke Extract, which induces mitochondrial dysfunction. "Partial Rescue" indicates that NR co-treatment mitigated the negative effects of CSE.
Mandatory Visualizations
Caption: Experimental workflow for assessing mitochondrial respiration with this compound using a Seahorse XF Analyzer.
Caption: Signaling pathway of this compound in promoting mitochondrial function.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
This protocol measures the oxygen consumption rate (OCR) to determine key parameters of mitochondrial function.
Materials:
-
This compound (Nicotinamide Riboside)
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells of interest
-
Standard cell culture reagents
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density to achieve a confluent monolayer on the day of the assay.[10]
-
Include background correction wells containing media only.
-
Allow cells to attach by leaving the plate at room temperature for 1 hour before placing it in a 37°C, 5% CO₂ incubator overnight.
-
-
This compound Treatment:
-
The following day, treat cells with the desired concentrations of this compound or vehicle control. The treatment duration should be optimized based on the cell type and experimental goals (e.g., 24 hours).
-
-
Sensor Cartridge Hydration:
-
The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of a utility plate.
-
Place the sensor cartridge on top of the utility plate, ensuring the sensors are submerged.
-
Incubate the hydrated cartridge at 37°C in a non-CO₂ incubator overnight.[10]
-
-
Assay Preparation:
-
On the day of the assay, prepare the Seahorse XF assay medium supplemented with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell plate from the incubator and wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XF96 plate).
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.[11]
-
-
Inhibitor Preparation and Loading:
-
Reconstitute the Mito Stress Test inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) according to the manufacturer's instructions to create stock solutions.
-
Prepare working solutions of the inhibitors by diluting the stocks in the assay medium to achieve the desired final concentrations after injection (e.g., Oligomycin: 1.0-2.0 µM, FCCP: 0.5-2.0 µM, Rotenone/Antimycin A: 0.5 µM).[12] The optimal concentrations should be determined empirically for each cell type.
-
Load the prepared inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
-
Running the Assay:
-
Place the sensor cartridge with the loaded inhibitors into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure baseline OCR before sequentially injecting the inhibitors.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration:
-
Basal Respiration: (Last rate measurement before first injection) – (Non-mitochondrial respiration).
-
ATP-linked Respiration: (Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection).
-
Maximal Respiration: (Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration).
-
Spare Respiratory Capacity: (Maximal Respiration) – (Basal Respiration).
-
-
Protocol 2: Measurement of Mitochondrial ATP Production
This protocol utilizes a luciferase-based assay to quantify ATP levels.
Materials:
-
This compound
-
Cells or isolated mitochondria
-
ATP Assay Kit (e.g., from Sigma-Aldrich, MAK473) containing ATP assay buffer, substrate (D-luciferin), and ATP enzyme (luciferase)
-
White opaque 96-well plates
-
Luminometer
Procedure for Cultured Cells:
-
Cell Culture and Treatment:
-
Culture cells in a white opaque 96-well plate to the desired confluency.
-
Treat cells with this compound or vehicle control for the optimized duration.
-
-
Assay:
-
Prepare the ATP Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer, substrate, and enzyme).
-
Add the Reaction Mixture to each well containing cells. The reagent will lyse the cells to release ATP.
-
Incubate for a short period (e.g., 10 minutes) at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Prepare a standard curve using the provided ATP standard.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Normalize ATP levels to cell number or protein concentration.
-
Procedure for Isolated Mitochondria: [13]
-
Mitochondrial Isolation:
-
ATP Production Assay:
-
Resuspend isolated mitochondria in a respiration buffer.
-
Initiate ATP synthesis by adding substrates (e.g., pyruvate, malate, succinate) and ADP.
-
At specific time points, take aliquots of the mitochondrial suspension and stop the reaction (e.g., by adding a lysis buffer from the ATP assay kit).
-
Add the luciferase-luciferin reagent.
-
Measure luminescence and calculate the rate of ATP production against a standard curve.
-
Protocol 3: Quantification of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the Amplex™ Red Hydrogen Peroxide/Peroxidase Assay to measure H₂O₂ release from isolated mitochondria.
Materials:
-
This compound
-
Isolated mitochondria
-
Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit (Invitrogen)
-
Respiration buffer
-
Mitochondrial substrates (e.g., succinate, pyruvate/malate)
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Fluorescence microplate reader
Procedure:
-
Mitochondrial Isolation and Treatment:
-
Isolate mitochondria as described in Protocol 2. If investigating the direct effect of this compound on isolated mitochondria, it can be added to the respiration buffer. For cellular effects, isolate mitochondria from cells pre-treated with this compound.
-
-
Assay Preparation:
-
Prepare a working solution of Amplex Red reagent and HRP in the respiration buffer. It is also recommended to add SOD to convert any released superoxide to H₂O₂.[19]
-
Add the isolated mitochondria (e.g., 0.1-0.5 mg protein/mL) to the wells of a black opaque 96-well plate containing the assay buffer.[20]
-
-
Measurement:
-
Initiate ROS production by adding mitochondrial substrates.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm in a kinetic mode at 37°C.[19] The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of H₂O₂.
-
Calculate the rate of H₂O₂ production from the fluorescence kinetics and the standard curve.
-
Normalize the ROS production rate to the amount of mitochondrial protein.
-
References
- 1. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. research.unipd.it [research.unipd.it]
- 4. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinamide riboside promotes Mfn2-mediated mitochondrial fusion in diabetic hearts through the SIRT1-PGC1α-PPARα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acute nicotinamide riboside supplementation improves redox homeostasis and exercise performance in old individuals: a double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. tabaslab.com [tabaslab.com]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.protocols.io [content.protocols.io]
- 13. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Rapid isolation of respiring skeletal muscle mitochondria using nitrogen cavitation [frontiersin.org]
- 15. scispace.com [scispace.com]
- 16. Video: Mitochondrial Isolation from Skeletal Muscle [jove.com]
- 17. Isolation of Mitochondria from Mouse Skeletal Muscle for Respirometric Assays [jove.com]
- 18. Preparation and Respirometric Assessment of Mitochondria Isolated from Skeletal Muscle Tissue Obtained by Percutaneous Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression Changes with D-Ribosylnicotinate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Ribosylnicotinate, also known as nicotinic acid riboside (NAR), is a naturally occurring NAD+ precursor. As a key component in cellular energy metabolism, NAD+ plays a critical role in a myriad of biological processes, including the regulation of gene expression. The study of how this compound and its analogs, such as Nicotinamide Riboside (NR), modulate gene expression is crucial for understanding their therapeutic potential in various diseases associated with metabolic stress, inflammation, and aging. These compounds offer a promising avenue for drug development by targeting fundamental cellular pathways.
This document provides detailed application notes and experimental protocols for investigating the effects of this compound and its more extensively studied analog, Nicotinamide Riboside, on gene expression. The protocols and data presented are primarily based on studies involving Nicotinamide Riboside due to the limited availability of specific quantitative gene expression data for this compound. However, as both are potent NAD+ precursors, the methodologies and expected biological outcomes are largely translatable.
Key Signaling Pathways
This compound and its analogs primarily influence gene expression by increasing intracellular NAD+ levels, which in turn activates NAD+-dependent enzymes. Two of the most critical pathways involved are the Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathways.
SIRT1 Signaling Pathway
SIRT1 is a NAD+-dependent deacetylase that targets a wide range of transcription factors and cofactors to modulate gene expression. By increasing the NAD+/NADH ratio, this compound enhances SIRT1 activity, leading to the deacetylation of its targets. This can result in the upregulation of genes involved in mitochondrial biogenesis, fatty acid oxidation, and antioxidant defense, while downregulating genes associated with inflammation and apoptosis.
NRF2 Signaling Pathway
The NRF2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, NRF2 is kept inactive in the cytoplasm by its inhibitor, KEAP1. Oxidative stress or the activation of certain signaling cascades, including those influenced by SIRT1, can lead to the dissociation of NRF2 from KEAP1. NRF2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of antioxidant and detoxification enzymes.
Quantitative Data on Gene Expression Changes
The following tables summarize quantitative data on gene expression changes observed in various cell types upon treatment with Nicotinamide Riboside (NR), a close analog of this compound. This data is indicative of the potential effects of this compound.
Table 1: Effect of Nicotinamide Riboside on Gene Expression in AML12 Mouse Hepatocytes [1]
| Gene | Treatment | Fold Change vs. Control |
| Sirt1 | 10 µM NR + Palmitic Acid | ~1.5 |
| Sirt3 | 10 µM NR | ~1.8 |
| Tnf-α | 10 mM NR + Palmitic Acid | ~0.6 |
| Il-6 | 10 mM NR + Palmitic Acid | ~0.5 |
| Pgc-1α | 10 mM NR + Palmitic Acid | ~2.0 |
Table 2: Differentially Expressed Genes in POLG Mutant Human Midbrain Organoids Treated with Nicotinamide Riboside (1 mM) [2]
| Gene Category | Regulation | Number of Genes |
| Dopaminergic Neuron Markers | Upregulated | 147 |
| Mitochondrial Function | Upregulated | Multiple genes |
| Synaptic Function | Upregulated | Multiple genes |
| All Genes (VMNs) | Upregulated | 310 |
| All Genes (VMNs) | Downregulated | 2 |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on gene expression in a cell culture model.
Experimental Workflow Overview
Protocol 1: Cell Culture and Treatment
Objective: To treat cultured cells with this compound to induce changes in gene expression.
Materials:
-
Cell line of interest (e.g., HepG2 human hepatoma cells, SH-SY5Y human neuroblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or Nicotinamide Riboside as a control analog)
-
Vehicle control (e.g., sterile PBS or DMSO, depending on the solvent for the compound)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in the appropriate vehicle. Prepare serial dilutions to achieve the desired final concentrations (e.g., 10 µM, 100 µM, 1 mM).
-
Treatment: Remove the existing culture medium from the cells and replace it with fresh medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression.
-
Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: RNA Isolation and cDNA Synthesis
Objective: To isolate high-quality total RNA from treated cells and reverse transcribe it into complementary DNA (cDNA).
Materials:
-
RNA isolation kit (e.g., TRIzol reagent or column-based kits)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit
Procedure:
-
RNA Isolation: Follow the manufacturer's protocol for the chosen RNA isolation kit to extract total RNA from the harvested cells.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Using a cDNA synthesis kit, reverse transcribe a standardized amount of total RNA (e.g., 1 µg) into cDNA according to the manufacturer's instructions.
Protocol 3: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the expression levels of specific target genes.
Materials:
-
cDNA from treated and control cells
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific forward and reverse primers for target genes (e.g., SIRT1, NRF2, HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the treated and control groups, normalized to the housekeeping gene.
Protocol 4: RNA Sequencing (RNA-Seq) (Optional)
Objective: To obtain a global profile of gene expression changes.
Procedure:
-
Library Preparation: Prepare RNA-seq libraries from the isolated total RNA using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Analyze the raw sequencing data using a bioinformatics pipeline. This includes quality control, read alignment to a reference genome, and differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with this compound.
Conclusion
The study of gene expression changes induced by this compound and its analogs provides valuable insights into their mechanisms of action and therapeutic potential. By leveraging the provided protocols and understanding the key signaling pathways involved, researchers can effectively investigate the impact of these NAD+ precursors on cellular function. While more direct research on this compound is needed, the extensive data available for Nicotinamide Riboside serves as a strong foundation for designing and interpreting these experiments. The ability of these compounds to modulate fundamental pathways like SIRT1 and NRF2 signaling highlights their promise in the development of novel therapies for a range of age-related and metabolic diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nicotinic Acid Riboside (NAR)
Welcome to the technical support center for the synthesis of nicotinic acid riboside (NAR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing β-nicotinic acid riboside (NAR)?
A1: The most prevalent and efficient method is a two-step chemical synthesis.[1][2] This process begins with the stereoselective coupling of a protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, with an ester of nicotinic acid, typically ethyl nicotinate. This reaction is generally mediated by a Lewis acid, like trimethylsilyl trifluoromethanesulfonate (TMSOTf), to yield a triacetylated nicotinate ester riboside intermediate.[1][3] The second step involves the deprotection of this intermediate to yield the final NAR product.
Q2: How is the desired β-anomer selectively synthesized?
A2: Achieving high stereoselectivity for the β-anomer is a critical challenge in NAR synthesis. The use of TMSOTf as a catalyst in a non-polar solvent such as dichloromethane has been shown to produce the β-isomer with high stereoselectivity (>90%).[1] This is believed to proceed through a cationic cis-1,2-acyloxonium-sugar intermediate, which favors the addition of the nucleophile to yield the β-configuration.[1]
Q3: What are the primary degradation pathways for NAR, and how can they be avoided?
A3: Nicotinic acid riboside, much like its amide counterpart nicotinamide riboside (NR), is susceptible to degradation, particularly through the cleavage of its glycosidic bond.[4] This hydrolysis can be catalyzed by acidic or basic conditions and is accelerated by increased temperatures, resulting in the formation of nicotinic acid and D-ribose.[4] To minimize degradation, it is crucial to employ mild deprotection conditions, handle the compound at low temperatures, and store the purified product at -20°C.[5]
Q4: What analytical techniques are recommended for characterizing NAR?
A4: A combination of analytical methods is essential for the proper characterization of NAR. High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction progress and assessing purity.[5] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and can help in identifying impurities.
Troubleshooting Guides
Problem 1: Low Yield of the Final NAR Product
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Incomplete Coupling Reaction | Ensure anhydrous conditions as TMSOTf is water-sensitive. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (e.g., argon).[5] | All glassware should be thoroughly cleaned and dried in an oven. Reactions should be set up under a continuous flow of argon or nitrogen. Anhydrous dichloromethane should be used as the solvent. |
| Degradation during Deprotection | The hydrolysis of the acetyl and ethyl ester groups must be carefully controlled to avoid cleavage of the glycosidic bond. Monitor the reaction closely using HPLC and optimize reaction time and temperature. Avoid excessively harsh acidic or basic conditions. | For the deprotection of the triacetylated intermediate, consider using mild basic hydrolysis conditions. Prepare a dilute solution of a base like sodium hydroxide or potassium carbonate in a methanol/water mixture. Run the reaction at a controlled low temperature (e.g., 0°C) and monitor the disappearance of the starting material and the formation of the product by HPLC at regular intervals. Once the reaction is complete, immediately neutralize the mixture to prevent further degradation. |
| Product Loss during Purification | NAR is a polar molecule, which can make purification challenging. Optimize the reverse-phase chromatography conditions, including column activation and elution gradient. | For purification via a C18 reverse-phase column, properly activate the column by eluting with a decreasing gradient of methanol in water (e.g., 100%, 75%, 50%, 25% MeOH/H₂O), followed by a water wash.[5] Load the crude product dissolved in a minimal amount of water. Elute with a shallow gradient of an appropriate mobile phase, such as water with a small amount of a volatile acid like formic acid, to improve peak shape. Collect fractions and analyze by HPLC to identify those containing pure NAR. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Formation of the α-anomer | While the TMSOTf-mediated reaction is highly β-selective, trace amounts of the α-anomer can form. Careful chromatographic purification is necessary for separation. | Utilize a high-resolution reverse-phase HPLC column and a slow, shallow elution gradient to achieve separation of the α and β anomers. The elution order should be confirmed by NMR analysis of the collected fractions. |
| Incomplete Deprotection | Incomplete hydrolysis will leave partially acetylated or esterified intermediates. Extend the reaction time or slightly increase the temperature of the deprotection step, while carefully monitoring for product degradation. | During the hydrolysis step, take aliquots from the reaction mixture at set time points (e.g., every hour). Quench the reaction for the aliquot and analyze by HPLC to track the disappearance of the starting material and any intermediates. Continue the reaction until the starting material is fully consumed, but stop before significant degradation of the desired product is observed. |
| Side Product Formation (e.g., Nicotinic Acid) | This is likely due to the degradation of NAR during the reaction or workup. Ensure all steps following deprotection are performed at low temperatures and that the pH is maintained near neutral. | After the hydrolysis step, immediately cool the reaction mixture to 0°C and neutralize it with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of ~7.0. Proceed with extraction and purification steps promptly, keeping the product cold whenever possible. |
Experimental Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of β-Nicotinamide Riboside Using an Efficient Two-Step Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide Riboside: What It Takes to Incorporate It into RNA | MDPI [mdpi.com]
- 5. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Ribosylnicotinate Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of D-Ribosylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The main synthetic routes for this compound and related nicotinamide ribosides fall into two primary categories: chemical synthesis and enzymatic synthesis.[1][2]
-
Chemical Synthesis: This approach often involves the coupling of a protected D-ribose derivative (e.g., tetra-O-acetyl-β-D-ribofuranose) with a nicotinic acid derivative.[3][4] A common method utilizes a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to promote the glycosylation reaction.[3][4] This is typically followed by a deprotection step to remove the protecting groups from the ribose moiety.[3][4]
-
Enzymatic Synthesis: This method employs enzymes to catalyze the formation of this compound from precursors like D-ribose and nicotinic acid. This can be a highly specific approach, often resulting in the desired β-anomer with high purity under mild reaction conditions.[5]
Q2: What are the critical factors affecting the yield and stereoselectivity of the chemical synthesis?
A2: Several factors are crucial for maximizing yield and achieving high stereoselectivity (favoring the biologically active β-anomer) in the chemical synthesis of this compound:[1]
-
Nature of the Ribose Derivative: The choice of protecting groups on the D-ribofuranose and the leaving group at the anomeric carbon significantly influences the reaction's outcome.[1]
-
Reaction Conditions: Temperature, solvent, and the type of catalyst are critical parameters that must be carefully controlled. For instance, the use of TMSOTf as a catalyst with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose can lead to high stereoselectivity for the β-isomer.[3][4]
-
Purity of Starting Materials: The purity of the nicotinic acid derivative and the protected ribose is essential for a clean reaction and higher yields.
Q3: What causes the degradation of this compound, and how can it be prevented?
A3: this compound is susceptible to degradation, primarily through the cleavage of its glycosidic bond.[1][6] Key factors leading to degradation include:
-
pH: The compound is unstable in both acidic and alkaline aqueous solutions, undergoing hydrolysis to form nicotinic acid and D-ribose.[6][7] It is most stable under neutral or near-neutral pH conditions.
-
Temperature: Elevated temperatures accelerate the rate of degradation.[6][8] Storage at low temperatures is recommended.
-
Enzymatic Degradation: Certain enzymes, such as NAD glycohydrolases, can cleave the glycosidic bond.[9]
To prevent degradation, it is crucial to control the pH of reaction and purification buffers, avoid high temperatures, and store the final product under appropriate conditions (e.g., low temperature, inert atmosphere).[7][10]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically used to determine the purity of this compound and identify any impurities:[][12]
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for quantifying the purity of the final product and detecting impurities such as unreacted starting materials, byproducts (e.g., nicotinic acid, D-ribose), and degradation products.[4][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of this compound, determining the anomeric configuration (α vs. β), and identifying impurities.[3][8]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides molecular weight information for the product and any impurities, aiding in their identification.[][12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of key functional groups in the molecule.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Chemical Synthesis | Incomplete reaction. | - Increase reaction time or temperature cautiously, monitoring for degradation.[4]- Ensure the catalyst is active and used in the correct stoichiometry. |
| Side reactions or product degradation. | - Optimize reaction temperature; lower temperatures may reduce side product formation.[4]- Ensure anhydrous conditions, as water can lead to hydrolysis. | |
| Inefficient purification. | - Optimize the purification method (e.g., column chromatography conditions, recrystallization solvent). | |
| Poor Stereoselectivity (High α-anomer) | Suboptimal reaction conditions. | - The choice of solvent and temperature can significantly impact the anomeric ratio.[1]- Using a participating neighboring group at C-2 of the ribose derivative (e.g., an acetyl group) can favor the formation of the β-anomer.[3][4] |
| Product Degradation During Deprotection | Harsh deprotection conditions. | - For acetyl-protected ribose, deprotection with methanolic ammonia at low temperatures (e.g., 0°C) is often effective and minimizes degradation.[4][14] |
| Low Purity After Purification | Inefficient separation of impurities. | - For column chromatography, adjust the stationary phase, mobile phase composition, and gradient to improve resolution.- For recrystallization, screen different solvent systems to find one that effectively separates the product from impurities.[15] |
| Co-elution of structurally similar impurities. | - Employ orthogonal purification techniques (e.g., ion-exchange chromatography followed by reverse-phase chromatography). | |
| Inconsistent Results | Variability in starting material quality. | - Use starting materials of consistent and high purity. |
| Lack of precise control over reaction parameters. | - Carefully control temperature, reaction time, and reagent stoichiometry in every experiment. | |
| High Back Pressure During Column Chromatography | Clogged column frit or resin. | - Filter the sample through a 0.45 µm filter before loading.- If the column is clogged, clean it according to the manufacturer's instructions. |
| Sample precipitation on the column. | - Ensure the sample is fully dissolved in the mobile phase before loading. | |
| Product Does Not Elute from the Column | Strong interaction with the stationary phase. | - Increase the elution strength of the mobile phase (e.g., increase the concentration of the organic solvent in reverse-phase chromatography).- For ion-exchange chromatography, adjust the pH or salt concentration of the elution buffer. |
Experimental Protocols
Protocol 1: Chemical Synthesis of β-D-Ribosylnicotinate Triflate
This protocol is adapted from a two-step methodology for the synthesis of β-nicotinamide riboside.[3][4]
Step 1: Synthesis of Ethyl Nicotinate 2',3',5'-tri-O-acetyl-β-D-riboside Triflate
-
To a solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in dry dichloromethane, add 1.5 equivalents of ethyl nicotinate.
-
Cool the mixture to the recommended temperature (e.g., -20°C to 0°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 1 equivalent of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the reaction mixture.
-
Stir the reaction for the specified time (e.g., 10 hours), monitoring the progress by HPLC.[4]
-
Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble components.
-
Dry the organic phase and evaporate the solvent under reduced pressure to obtain the crude product.
Step 2: Deprotection and Amidation to form β-Nicotinamide Riboside Triflate
-
Dissolve the crude intermediate from Step 1 in a solution of 5.5 N ammonia in methanol.
-
Stir the reaction at 0°C for 15-18 hours.[4] This step facilitates both the deprotection of the acetyl groups and the conversion of the ethyl nicotinate ester to the nicotinamide.
-
Monitor the reaction by HPLC to determine the optimal reaction time, as extended incubation can lead to the formation of nicotinamide as a degradation product.[4]
-
Upon completion, remove the solvent under reduced pressure and purify the resulting β-nicotinamide riboside triflate by a suitable method such as column chromatography.
Note: To obtain this compound, the starting material in Step 1 would be a nicotinic acid ester, and the amidation step (Step 2) would be a hydrolysis step to yield the carboxylic acid.
Protocol 2: Purification by Column Chromatography
-
Column Selection: Choose an appropriate stationary phase (e.g., silica gel for normal-phase, C18 for reverse-phase) based on the polarity of this compound and its impurities.
-
Mobile Phase Selection: Develop a mobile phase system that provides good separation of the target compound from impurities. This may involve a gradient elution.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Column Packing and Equilibration: Pack the column with the selected stationary phase and equilibrate with the initial mobile phase until a stable baseline is achieved.
-
Sample Loading and Elution: Carefully load the prepared sample onto the column. Begin the elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Workflow for the chemical synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing common issues in this compound synthesis.
References
- 1. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide Riboside: What It Takes to Incorporate It into RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 9. Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 14. mdpi.com [mdpi.com]
- 15. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
Troubleshooting low NAD+ levels after D-Ribosylnicotinate treatment
This guide provides troubleshooting assistance for researchers and drug development professionals who are using D-Ribosylnicotinate (Nicotinic Acid Riboside, NAR) to increase intracellular NAD+ levels and are observing lower than expected results.
Frequently Asked Questions (FAQs)
Q1: We are treating our cells with this compound, but NAD+ levels are not increasing. What are the potential reasons?
A1: Several factors could contribute to the lack of an observed increase in NAD+ levels following this compound treatment. These can be broadly categorized as:
-
Issues with Cellular Uptake and Metabolism: The cells may not be efficiently taking up this compound or may lack the necessary enzymatic machinery to convert it to NAD+.
-
Problems with the NAD+ Biosynthesis Pathway: Specifically, the Preiss-Handler pathway, which metabolizes this compound, may be impaired.
-
Increased NAD+ Consumption: The experimental conditions or the compound itself might be stimulating NAD+-consuming enzymes, offsetting the increased synthesis.
-
Suboptimal Experimental Conditions: The concentration of this compound, duration of treatment, or the cell density might not be optimal.
-
Inaccurate NAD+ Measurement: The method used to quantify NAD+ may not be sensitive enough or could be prone to artifacts.
Q2: How does this compound get converted to NAD+?
A2: this compound is a precursor to NAD+ that is primarily utilized through the Preiss-Handler pathway.[1] The key steps are:
-
This compound is phosphorylated by a Nicotinamide Riboside Kinase (NRK) to form Nicotinic Acid Mononucleotide (NAMN).[2]
-
NAMN is then adenylylated by a Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) to form Nicotinic Acid Adenine Dinucleotide (NAAD).[3]
-
Finally, NAD+ Synthetase (NADS) amidates NAAD to produce NAD+.[4]
Q3: Are there cell types in which this compound is less effective?
A3: Yes, the efficacy of this compound can be highly cell-type dependent. Its conversion to NAD+ relies on the expression and activity of enzymes in the Preiss-Handler pathway, particularly Nicotinate Phosphoribosyltransferase (NAPRT) and Nicotinamide Riboside Kinases (NRKs).[3][5] Cells with low expression of these enzymes may show a blunted response to this compound. For instance, some cell lines may have a more dominant NAD+ salvage pathway (from Nicotinamide) and may be less efficient at utilizing precursors for the Preiss-Handler pathway.
Q4: Could this compound treatment be causing cellular stress and depleting NAD+?
A4: While this compound is generally well-tolerated, high concentrations or prolonged exposure could potentially induce cellular stress.[6] Cellular stress can activate NAD+-consuming enzymes like Poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair.[7] This increased consumption could counteract the intended NAD+ boosting effect. It is crucial to perform a dose-response and time-course experiment to identify the optimal, non-toxic concentration and duration of treatment.
Troubleshooting Guide
If you are experiencing low NAD+ levels after this compound treatment, follow these steps to identify the potential cause:
Step 1: Verify NAD+ Measurement Technique
Ensure your NAD+ quantification method is accurate and sensitive.
-
Recommended Method: HPLC or LC-MS/MS are considered the gold standards for accurate NAD+ quantification.[8][9]
-
Enzymatic Assays: If using an enzymatic cycling assay, be mindful of potential interfering substances in your cell lysates.[10] Run appropriate controls, including a standard curve with known NAD+ concentrations.
Step 2: Assess Cellular Health and Viability
Confirm that the this compound treatment is not causing cytotoxicity.
-
Recommendation: Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your NAD+ measurement.
-
Observation: A significant decrease in cell viability suggests that the observed low NAD+ levels may be a consequence of cell death and not a failure of the precursor to work.
Step 3: Investigate the Preiss-Handler Pathway
If your NAD+ measurement is accurate and cells are viable, investigate the key enzymes responsible for this compound metabolism.
-
Enzyme Expression Analysis: Check the expression levels of NAPRT, NRK1/2, and NMNATs in your cell line using qPCR or Western blotting. Low expression of any of these enzymes could be the bottleneck.
-
Enzyme Activity Assays: If possible, measure the activity of these enzymes in cell lysates.
Step 4: Evaluate Cellular Uptake of this compound
-
Recommendation: Use radiolabeled or isotopically labeled this compound to directly measure its uptake into the cells. This can be analyzed by liquid scintillation counting or mass spectrometry.
Step 5: Consider Alternative NAD+ Precursors
If the Preiss-Handler pathway appears to be the limiting factor, consider using an NAD+ precursor that utilizes a different pathway.
-
Nicotinamide (NAM) or Nicotinamide Mononucleotide (NMN): These precursors utilize the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammals.[4]
-
Nicotinamide Riboside (NR): NR can also be converted to NMN by NRKs and then enter the salvage pathway.[11]
Data Presentation
Table 1: Comparison of NAD+ Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation followed by UV detection. | Accurate, reliable, and reproducible.[8] | Requires specialized equipment and expertise. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | Highly sensitive and specific; considered the gold standard.[9] | Expensive instrumentation; complex data analysis. |
| Enzymatic Cycling Assay | NAD+ is a cofactor in an enzymatic reaction that produces a colored or fluorescent product. | High-throughput; relatively inexpensive. | Prone to interference from other molecules in the lysate.[10] |
Table 2: Key Enzymes in this compound Metabolism
| Enzyme | Pathway | Function |
| Nicotinamide Riboside Kinase (NRK) | Preiss-Handler | Phosphorylates this compound to Nicotinic Acid Mononucleotide (NAMN).[2] |
| Nicotinate Phosphoribosyltransferase (NAPRT) | Preiss-Handler | Converts Nicotinic Acid to NAMN. While not directly metabolizing this compound, its presence indicates a functional Preiss-Handler pathway.[4] |
| Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) | Preiss-Handler & Salvage | Converts NAMN to Nicotinic Acid Adenine Dinucleotide (NAAD).[3] |
| NAD+ Synthetase (NADS) | Preiss-Handler | Amidates NAAD to form NAD+.[4] |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | Salvage | Rate-limiting enzyme in the salvage pathway, converting Nicotinamide to NMN.[11] |
Experimental Protocols
Protocol 1: NAD+ Quantification by HPLC
This protocol is adapted from established methods for NAD+ measurement.[8]
1. Sample Preparation: a. Culture cells to the desired density and treat with this compound. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add 0.5 mL of 0.5 M perchloric acid (HClO4) to the cells and scrape them from the plate. d. Transfer the cell suspension to a microcentrifuge tube and centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Neutralize the supernatant by adding 3 M potassium carbonate (K2CO3) until the pH is between 6 and 7. f. Centrifuge again at 14,000 rpm for 10 minutes at 4°C to remove the potassium perchlorate precipitate. g. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
2. HPLC Analysis: a. Use a C18 reverse-phase column. b. The mobile phase can be a gradient of methanol in a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.0). c. Set the flow rate to 1 mL/min. d. Detect NAD+ by UV absorbance at 260 nm. e. Quantify NAD+ levels by comparing the peak area to a standard curve of known NAD+ concentrations.
Protocol 2: NAMPT Enzyme Activity Assay
This is a representative protocol for measuring the activity of a key enzyme in the competing salvage pathway.
1. Reagents:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.
- Substrates: 1 mM Nicotinamide (NAM), 1 mM 5-Phosphoribosyl-1-pyrophosphate (PRPP), 2 mM ATP.
- Coupling Enzymes: Pyrophosphate-dependent phosphofructokinase, Aldolase, Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase.
- Detection Reagent: NADH (measured by absorbance at 340 nm).
2. Procedure: a. Prepare cell lysates in a non-denaturing lysis buffer. b. In a 96-well plate, add 50 µL of cell lysate to 50 µL of the reaction mixture containing the substrates and coupling enzymes in the assay buffer. c. Incubate the plate at 37°C. d. Measure the increase in absorbance at 340 nm over time using a plate reader. e. The rate of NADH production is proportional to the NAMPT activity.
Visualizations
Caption: NAD+ Biosynthesis Pathways from various precursors.
Caption: Troubleshooting workflow for low NAD+ levels.
References
- 1. aboutnad.com [aboutnad.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD+ Precursors: A Questionable Redundancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinamide Riboside: Benefits, Side Effects and Dosage [healthline.com]
- 7. Balancing NAD+ deficits with nicotinamide riboside: therapeutic possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of D-Ribosylnicotinate in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing solubility challenges with D-Ribosylnicotinate in culture media. The information is presented in a question-and-answer format to provide direct solutions to common issues encountered during experimental workflows.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Potential Cause | Recommended Solution |
| High Stock Concentration / Solvent Shock: Adding a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol) too quickly to the aqueous culture medium can cause the compound to "crash out" or precipitate.[1] | 1. Use a lower concentration stock solution: This will reduce the localized concentration of the organic solvent when added to the medium. 2. Slow, drop-wise addition with mixing: Add the stock solution drop-by-drop to the pre-warmed media while gently swirling. This gradual dilution helps prevent a sudden change in solvent polarity.[1] 3. Pre-warm the media: Ensure your culture medium is at 37°C before adding the this compound stock solution. |
| Low Aqueous Solubility: The final concentration of this compound in the culture medium exceeds its solubility limit. | 1. Reduce the final concentration: If experimentally feasible, lower the target concentration of this compound. 2. Increase the volume of the medium: This will lower the overall concentration of the compound. |
Issue: The culture medium appears clear initially, but a precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature-Dependent Solubility: this compound may be less soluble at 37°C compared to room temperature where the stock solution was prepared. | 1. Confirm solubility at 37°C: If possible, test the solubility of this compound in your specific culture medium at 37°C before conducting your experiment. 2. Use freshly prepared media: Minimize the storage time of media containing this compound before adding it to cells. |
| Instability and Degradation: this compound, similar to related compounds like nicotinamide riboside, may degrade over time in aqueous solutions, especially at physiological pH and temperature, leading to the formation of less soluble byproducts.[2][3] | 1. Prepare fresh solutions: Always prepare this compound solutions immediately before use. Avoid storing diluted solutions. 2. Protect from light: Store stock solutions and handle prepared media in a way that minimizes light exposure. 3. Consider pH: Be aware that the pH of the culture medium can influence the stability of this compound.[2] |
| Interaction with Media Components: Salts, proteins (from serum), and other components in the culture medium can interact with this compound, reducing its solubility.[1] | 1. Test in serum-free vs. serum-containing media: Determine if serum components are contributing to the precipitation. 2. Consider alternative media formulations: If precipitation is persistent, testing different basal media may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: Experimentally determined solubility data for this compound is limited. However, based on predictions and data from related compounds, the following can be used as a guide:
| Solvent | Predicted/Estimated Solubility | Source/Reference |
| Water | ~5.34 g/L (~5.34 mg/mL) | Predicted value from the Human Metabolome Database[4] |
| DMSO | Estimated to be high (e.g., >25 mg/mL) | Based on the high solubility of the related compound, nicotinamide riboside chloride, in DMSO (~30 mg/mL).[5] |
| Ethanol | Estimated to be soluble | Based on the general solubility of related nicotinamide compounds in ethanol.[6] |
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: To prepare a stock solution, dissolve the this compound powder in 100% DMSO or absolute ethanol to a high concentration (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (not exceeding 37°C) or brief vortexing if necessary. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: How can I be sure that the precipitate I'm seeing is this compound and not something else?
A3: To differentiate between compound precipitation and other issues like microbial contamination or media component precipitation, consider the following:
-
Microscopic Examination: Compound precipitates often appear as amorphous or crystalline structures, whereas microbial contamination will show distinct, often motile, organisms.
-
Control Wells: Always include control wells with culture medium alone and medium with the vehicle (e.g., DMSO, ethanol) at the same final concentration used in your experimental wells. If precipitation only occurs in the presence of this compound, it is likely the compound.
-
pH Check: A significant drop in the pH of the culture medium (indicated by a color change to yellow) is a strong indicator of bacterial contamination.
Q4: Are there alternatives to using organic solvents to dissolve this compound?
A4: Yes, cyclodextrins can be used to enhance the aqueous solubility of poorly soluble compounds. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water. This can be a good alternative if you are concerned about the potential cytotoxic effects of organic solvents on your cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO or absolute ethanol, sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Culture Medium
-
Materials: Prepared this compound stock solution, pre-warmed (37°C) complete culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your culture medium.
-
While gently swirling the pre-warmed culture medium, add the calculated volume of the stock solution drop-wise.
-
Continue to gently mix the medium for a few seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for this compound precipitation in culture media.
Caption: Simplified overview of NAD+ metabolism and the role of this compound.
References
- 1. Mono(ADP-ribosyl)ation Enzymes and NAD+ Metabolism: A Focus on Diseases and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD+ Homeostasis and NAD+-Consuming Enzymes: Implications for Vascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell line information [protocols.io]
How to minimize off-target effects of D-Ribosylnicotinate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of D-Ribosylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
This compound, also known as nicotinic acid riboside, is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes.[1] Its primary on-target effect is to increase intracellular NAD+ levels through the NAD+ salvage pathway.[2] Elevated NAD+ levels can, in turn, enhance the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, metabolic regulation, and cellular stress responses.[3][4]
Q2: What are the potential off-target effects of this compound?
Direct studies on the off-target effects of this compound are limited. However, based on research into other NAD+ precursors like Nicotinamide Riboside (NR), potential off-target effects can be inferred. These may include:
-
Modulation of Inflammatory Pathways: NAD+ precursors have been shown to influence inflammatory responses. For instance, they can impact the secretion of cytokines such as IL-6 and TNF-α.[5]
-
Alterations in Methylation Pathways: The metabolism of excess nicotinamide, a downstream product of NAD+ consumption, can deplete methyl groups, potentially affecting cellular methylation processes.[1]
-
Interaction with Kinases and Other ATP-Binding Proteins: Due to its structural similarity to other ribosides and nucleotides, there is a theoretical possibility of this compound interacting with the ATP-binding sites of various kinases and other enzymes.
Q3: How can I proactively assess the potential off-target profile of this compound in my experimental system?
Before initiating extensive experiments, a combination of computational and experimental approaches can be employed to predict and identify potential off-targets:
-
Computational Prediction: Utilize in silico tools to predict potential off-target interactions. These methods use algorithms based on chemical structure similarity and protein binding site analysis to forecast potential binding partners.[6][7][8]
-
Broad-Spectrum Screening: Employ high-throughput screening methods such as kinome profiling to assess the interaction of this compound against a large panel of kinases.[9][10][11][12]
-
Proteome-Wide Analysis: Techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can provide an unbiased view of protein engagement within a cellular context.[13][14][15][16][17]
Troubleshooting Guides
Problem 1: Unexplained or unexpected phenotypic changes in cells treated with this compound.
Possible Cause: Off-target effects of this compound may be responsible for the observed phenotype.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a thorough dose-response experiment to determine if the unexpected phenotype is concentration-dependent. Off-target effects are often more pronounced at higher concentrations.
-
Structural Analog Control: Include a structurally related but inactive analog of this compound in your experiments. If the phenotype persists with the active compound but not the inactive analog, it is more likely to be an on-target or specific off-target effect.
-
Target Engagement Verification: Confirm that this compound is engaging its intended target (i.e., increasing NAD+ levels) at the concentrations used. This can be done using commercially available NAD+/NADH assay kits.
-
Off-Target Identification: If the issue persists, consider employing unbiased off-target identification methods as outlined in the experimental protocols section below.
Problem 2: Inconsistent results between different batches of this compound.
Possible Cause: Variability in the purity or stability of the compound. Nicotinamide riboside, a related compound, has been shown to be unstable in some commercial preparations.[18]
Troubleshooting Steps:
-
Purity and Identity Verification: Independently verify the purity and identity of each batch of this compound using techniques like HPLC and mass spectrometry.
-
Stability Testing: Assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media over time).
-
Standardized Stock Preparation: Prepare and store stock solutions of this compound under consistent and validated conditions to minimize degradation.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol provides a method to identify proteins that physically interact with this compound in a cellular context based on ligand-induced thermal stabilization.[13][14][15][16][17]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents or Mass Spectrometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Western Blot: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using antibodies against suspected off-target proteins. An increase in the thermal stability of a protein in the presence of this compound suggests a direct interaction.
-
Mass Spectrometry: For an unbiased, proteome-wide analysis, the soluble fractions from different temperature points can be analyzed by quantitative mass spectrometry to identify all proteins stabilized by the compound.
-
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol describes a method to identify proteins that bind to an immobilized form of this compound.[19][20][21][22][23]
Materials:
-
Chemically modified this compound with an affinity tag (e.g., biotin) or a linker for immobilization
-
Affinity resin (e.g., streptavidin-agarose beads for biotinylated compound)
-
Cell lysate
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Immobilization: Immobilize the tagged this compound onto the affinity resin according to the manufacturer's instructions.
-
Incubation: Incubate the immobilized compound with cell lysate to allow for protein binding. Include a control with the resin alone or with an immobilized inactive analog.
-
Washing: Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin using an appropriate elution buffer.
-
Mass Spectrometry: Identify the eluted proteins by mass spectrometry. Proteins that are significantly enriched in the this compound sample compared to the control are potential off-targets.
Data Presentation
Table 1: Illustrative Quantitative Data for Off-Target Analysis of a Hypothetical NAD+ Precursor
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound. Specific quantitative data for this compound off-target effects is not currently available in the public domain.
| Target Protein | Assay Type | IC50 (µM) | Binding Affinity (Kd) (µM) |
| On-Target | |||
| Nicotinamide Riboside Kinase 1 (NRK1) | Kinase Assay | N/A | 5.2 |
| Potential Off-Targets | |||
| Kinase X | Kinase Inhibition | 25 | 15 |
| Kinase Y | Kinase Inhibition | >100 | Not Determined |
| Dehydrogenase Z | Enzyme Activity | 50 | 35 |
| Non-kinase Protein A | CETSA | Not Applicable | Apparent Stabilization |
Visualizations
References
- 1. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono(ADP-ribosyl)ation Enzymes and NAD+ Metabolism: A Focus on Diseases and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is really known about the effects of nicotinamide riboside supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 7. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 23. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-Ribosylnicotinate Concentration for Cell Viability
Welcome to the technical support center for optimizing D-Ribosylnicotinate concentration in your cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting tips, and detailed protocols to ensure the successful application of this compound in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its role in cell biology?
A1: this compound, also known as nicotinic acid riboside (NAR), is a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and various signaling pathways.[1] Human cells can generate and release this compound, which can then be taken up by other cells to support their NAD+ pools and maintain viability.[2][3] By supplementing cells with this compound, researchers aim to boost intracellular NAD+ levels, which can influence processes such as energy metabolism, DNA repair, and cell survival.[4][5]
Q2: What is the optimal concentration of this compound for cell viability?
A2: Currently, there is limited published data directly establishing a universally optimal concentration of this compound for all cell types. The ideal concentration is highly dependent on the specific cell line, experimental conditions, and the desired outcome (e.g., boosting NAD+ levels without inducing cytotoxicity). Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: Are there any known cytotoxic effects of this compound?
A3: While specific cytotoxicity data for this compound is not widely available, studies on related NAD+ precursors, such as dihydronicotinamide riboside (NRH), have shown that high concentrations (e.g., 100-1000 μM) can induce cytotoxicity in a cell-type-specific manner. For instance, NRH was found to be cytotoxic to HepG3 hepatocellular carcinoma cells but not to HEK293T embryonic kidney cells.[6][7] This highlights the importance of empirical determination of the cytotoxic threshold for this compound in your cell line of interest.
Q4: How does this compound enter the cell and convert to NAD+?
A4: this compound can be taken up by cells and is then converted to nicotinic acid mononucleotide (NAMN) by nicotinamide riboside kinases (NRKs).[2] From NAMN, it enters the Preiss-Handler pathway to be converted into nicotinic acid adenine dinucleotide (NAAD) and finally into NAD+.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death even at low concentrations of this compound | 1. Cell line is highly sensitive to the compound. 2. Contamination of the this compound stock solution. 3. Incorrect stock solution concentration. | 1. Perform a broader, lower-range dose-response curve (e.g., nanomolar to low micromolar). 2. Ensure the sterility of the stock solution by filter-sterilizing. 3. Verify the concentration of your stock solution. |
| No observable effect on cell viability or NAD+ levels | 1. The concentration range tested is too low. 2. The incubation time is too short. 3. The cell line lacks the necessary enzymes for this compound metabolism. | 1. Test a higher concentration range (e.g., up to 1 mM). 2. Increase the incubation time (e.g., 24, 48, 72 hours). 3. Verify the expression of nicotinamide riboside kinases (NRKs) in your cell line. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Instability of this compound in culture medium. | 1. Ensure a consistent and optimal cell seeding density for all experiments. 2. Standardize all incubation periods. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| High background in cell viability assay | 1. This compound interferes with the assay chemistry. 2. Contamination of the cell culture. | 1. Run a cell-free control with the highest concentration of this compound to check for direct interaction with the assay reagent (e.g., MTT reduction). 2. Regularly test for mycoplasma and other contaminants. |
Experimental Protocols
Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 500 µM, 1 mM).
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include untreated control wells (medium only) and vehicle control wells (medium with the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the untreated control.
-
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Different Cell Lines
| Cell Line | This compound Concentration (µM) | Cell Viability (%) after 48h |
| HepG3 | 0 (Control) | 100 |
| 1 | 102 | |
| 10 | 105 | |
| 100 | 98 | |
| 500 | 75 | |
| 1000 | 45 | |
| HEK293T | 0 (Control) | 100 |
| 1 | 101 | |
| 10 | 103 | |
| 100 | 100 | |
| 500 | 95 | |
| 1000 | 92 | |
| A549 | 0 (Control) | 100 |
| 1 | 99 | |
| 10 | 97 | |
| 100 | 88 | |
| 500 | 62 | |
| 1000 | 31 |
Note: This table presents hypothetical data for illustrative purposes, as extensive public data for this compound is not available. Researchers should generate their own data following the provided protocol.
Visualizations
Signaling Pathway
Caption: NAD+ biosynthesis from this compound.
Experimental Workflow
Caption: Workflow for MTT-based cell viability assay.
Troubleshooting Logic
Caption: Basic troubleshooting logic for cell viability assays.
References
- 1. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation, release, and uptake of the NAD precursor nicotinic acid riboside by human cells › SPbU Researchers Portal [pureportal.spbu.ru]
- 4. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of D-Ribosylnicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Ribosylnicotinate (Nicotinic Acid Riboside, NAR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this NAD+ precursor.
Disclaimer: Direct in vivo pharmacokinetic data for this compound is limited in publicly available literature. Therefore, this guide leverages data and methodologies from closely related and extensively studied NAD+ precursors, such as Nicotinamide Riboside (NR) and Nicotinic Acid (NA), to provide relevant and practical guidance. All data presented for these related compounds should be considered as a reference for designing and interpreting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a concern?
This compound, also known as nicotinic acid riboside (NAR), is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1] Like many nucleoside analogs, its oral bioavailability can be limited due to factors such as poor absorption, degradation in the gastrointestinal tract, and rapid metabolism in the liver (first-pass effect).[2][3] Understanding and improving its bioavailability is crucial for its potential therapeutic applications.
Q2: What are the primary metabolic pathways for orally administered this compound?
While specific data for this compound is emerging, studies on related precursors like Nicotinamide Riboside (NR) suggest that a significant portion of orally administered NAD+ precursors are metabolized by the gut microbiota and in the liver.[4] They can be converted to other NAD+ precursors like nicotinic acid (NA) and nicotinamide (NAM) before contributing to the systemic NAD+ pool.[5] The biosynthetic pathway for nicotinic acid riboside (NAR) is known to proceed to nicotinic acid mononucleotide (NaMN), then nicotinic acid adenine dinucleotide (NaAD), and ultimately to NAD+.[6]
Q3: What are the key challenges I might face when studying the in vivo bioavailability of this compound?
Common challenges include:
-
Low and variable plasma concentrations: This can be due to poor absorption, rapid metabolism, or instability of the compound.
-
Difficulty in quantifying the compound: The presence of endogenous NAD+ and its metabolites can interfere with analytical measurements.
-
Lack of a suitable animal model: The metabolism and absorption of nucleosides can vary between species.[7]
-
Formulation-related issues: The physicochemical properties of this compound may make it difficult to formulate for optimal oral delivery.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | Characterize the solubility of this compound in simulated gastric and intestinal fluids. Consider formulation strategies to enhance solubility, such as the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[8] |
| Degradation in the GI tract | Assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[9] Consider enteric-coated formulations or microencapsulation to protect the compound from the acidic environment of the stomach.[6] |
| Rapid first-pass metabolism | Investigate the metabolic stability of this compound in liver microsomes or hepatocytes. If metabolism is extensive, consider co-administration with inhibitors of relevant metabolic enzymes (use with caution and appropriate ethical approval) or prodrug strategies to mask metabolic sites. |
| Efflux by intestinal transporters (e.g., P-glycoprotein) | Evaluate if this compound is a substrate for efflux transporters using in vitro models like Caco-2 cells. Formulation strategies using excipients that inhibit P-gp can be explored. |
| Insufficient dose | Perform a dose-ranging study to determine if higher doses lead to detectable plasma concentrations. Be mindful of potential saturation of absorption or metabolism at higher doses. |
Issue 2: High variability in plasma concentrations between individual animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent oral gavage technique | Ensure all personnel are properly trained in oral gavage to minimize variability in administration.[10] |
| Differences in food intake (fasted vs. fed state) | Standardize the feeding schedule of the animals. Typically, animals are fasted overnight before oral administration to reduce variability in gastric emptying and absorption. |
| Inter-animal differences in metabolism | Increase the number of animals per group to improve statistical power and account for biological variability. |
| Formulation instability or non-uniformity | Ensure the formulation is homogenous and stable throughout the duration of the study. For suspensions, ensure they are well-mixed before each administration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Nicotinamide Riboside (NR) in Humans Following a Single Oral Dose.
| Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |
| 100 mg | ~0.4 | ~1.5 | ~1.2 | [11] |
| 300 mg | ~1.7 | ~1.5 | ~4.5 | [11] |
| 1000 mg | ~9.1 | ~1.5 | ~22.7 | [11] |
Table 2: Effect of Oral Nicotinamide Riboside (NR) Supplementation on Blood NAD+ Levels in Humans.
| Dose | Duration | Fold Increase in Blood NAD+ | Reference |
| 1000 mg/day | 7 days | ~2.7-fold | [11] |
| 500 mg twice daily | 6 weeks | ~60% increase in PBMCs | [12] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
1. Animal Model:
-
Species: C57BL/6 mice (or other appropriate strain)
-
Age: 8-10 weeks
-
Sex: Male or female (be consistent throughout the study)
-
Housing: Standard conditions with a 12-hour light/dark cycle.
2. Formulation Preparation:
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
3. Study Design:
-
Groups:
-
Group 1: Intravenous (IV) administration (for absolute bioavailability calculation)
-
Group 2: Oral gavage (PO) administration
-
-
Dose: A minimum of one dose level should be tested (e.g., 100 mg/kg).
-
Animals per time point: At least 3 animals per time point for each group.
4. Dosing and Sample Collection:
-
Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.
-
Administration:
-
IV: Administer the dose via the tail vein.
-
PO: Administer the dose using a suitable oral gavage needle.[10]
-
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA).[13]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Quantify the concentration of this compound and its potential metabolites (e.g., nicotinic acid) in plasma samples using a validated LC-MS/MS method.
6. Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions (Example for a related compound, Nicotinic Acid):
-
LC System: A suitable HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Caption: Workflow for assessing the in vivo oral bioavailability of this compound.
Caption: Simplified NAD+ salvage pathway showing the conversion of this compound.
References
- 1. Generation, Release, and Uptake of the NAD Precursor Nicotinic Acid Riboside by Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers | PLOS One [journals.plos.org]
- 4. Nicotinamide riboside and nicotinamide mononucleotide facilitate NAD+ synthesis via enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 6. WO2020172629A1 - Use of nicotinamide riboside, nicotinic acid riboside, reduced nicotinyl riboside compounds, and nicotinyl riboside compound derivatives in formulations - Google Patents [patents.google.com]
- 7. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [iro.uiowa.edu]
- 10. Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation products of D-Ribosylnicotinate and their detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribosylnicotinate and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: this compound can degrade through two main pathways:
-
Enzymatic Degradation: In biological systems, this compound can be a substrate for enzymes. Purine nucleoside phosphorylases can catalyze the phosphorolytic cleavage of the N-glycosidic bond, yielding nicotinic acid and ribose 1-phosphate [1]. Additionally, nicotinamide riboside kinase 1 can convert it to nicotinic acid mononucleotide [2].
-
Chemical Hydrolysis: Similar to the closely related compound Nicotinamide Riboside (NR), this compound is susceptible to hydrolysis, especially under neutral to basic conditions. This chemical degradation involves the cleavage of the N-glycosidic bond to yield nicotinic acid and D-ribose [3][4].
Q2: What analytical methods are recommended for detecting this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and effective methods for the analysis of this compound and its degradation products.
-
HPLC-UV: This method is robust for quantifying this compound and nicotinic acid. A common detection wavelength is around 260-266 nm[3][5]. Reversed-phase columns, such as a C18, are frequently used[3][5].
-
LC-MS/MS: This technique offers higher sensitivity and specificity, which is crucial for identifying and quantifying low levels of degradants in complex matrices[6].
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is significantly influenced by pH and temperature. Based on data from the analogous compound Nicotinamide Riboside (NRCl), which is also prone to hydrolysis of the N-glycosidic bond, stability is greater in acidic conditions compared to neutral or basic conditions[3][7]. For instance, NRCl shows minimal degradation in simulated gastric fluids (acidic pH) over 2 hours, but more significant degradation is observed in simulated intestinal fluids (neutral to slightly alkaline pH)[3]. Thermal degradation also occurs, with significant decomposition observed at elevated temperatures[3][7].
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for Nicotinic Acid | Secondary interactions between the carboxylic acid group of nicotinic acid and the silica support of the column. | - Adjust the mobile phase pH to suppress the ionization of the carboxylic acid (e.g., add a small amount of an acid like trifluoroacetic acid or formic acid).- Use a column with end-capping or a different stationary phase (e.g., a polymer-based column). |
| Poor Resolution Between this compound and Nicotinic Acid | Inadequate separation conditions. | - Optimize the mobile phase composition, particularly the organic solvent gradient.- Try a different column with a different selectivity.- Adjust the mobile phase pH. |
| Ghost Peaks | Contamination in the injector, column, or mobile phase. | - Run a blank gradient to identify the source of contamination.- Clean the injector and autosampler needle.- Use fresh, high-purity mobile phase solvents and additives. |
| Drifting Baseline | - Temperature fluctuations in the column.- Mobile phase composition is not stable.- Contamination buildup on the column. | - Use a column oven to maintain a constant temperature.- Ensure proper mixing and degassing of the mobile phase.- Flush the column with a strong solvent. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Fluctuation in pump flow rate.- Column temperature variations. | - Prepare fresh mobile phase and ensure accurate composition.- Prime the pump and check for leaks.- Use a column thermostat. |
Experimental Protocols
Protocol: HPLC-UV Analysis of this compound and Nicotinic Acid
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices. It is based on methods developed for the closely related compound, Nicotinamide Riboside[3].
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (for mobile phase modification).
-
This compound and Nicotinic Acid analytical standards.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases before use.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 261 nm.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 30% B
-
15-20 min: 30% B
-
20-22 min: 30% to 5% B
-
22-30 min: 5% B (re-equilibration)
-
5. Sample Preparation:
-
Dissolve samples in the initial mobile phase composition (95% A, 5% B).
-
Filter samples through a 0.22 µm syringe filter before injection.
6. Data Analysis:
-
Identify peaks by comparing retention times with analytical standards.
-
Quantify the analytes using a calibration curve generated from the standards.
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Bovine Metabolome Database: Showing metabocard for Nicotinate D-ribonucleoside (BMDB0006809) [bovinedb.ca]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 7. Nicotinamide riboside - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of D-Ribosylnicotinate by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of D-Ribosylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound, also known as nicotinic acid riboside, is a pyridine nucleoside and a metabolite involved in the nicotinate and nicotinamide metabolism pathway[1]. As a polar molecule with a topological polar surface area of 114 Ų, it exhibits high water solubility and low hydrophobicity[2]. These characteristics make it poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns, leading to challenges in separating it from other polar matrix components and potential ion suppression in the mass spectrometer.
Q2: Which LC technique is most suitable for this compound analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for analyzing polar compounds like this compound that show poor retention in RPLC[3][4][5]. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes[3]. This technique offers enhanced retention for polar compounds and often leads to improved sensitivity in mass spectrometry due to the high organic content of the mobile phase facilitating more efficient desolvation and ionization[3].
Q3: What are the major sources of matrix effects in the LC-MS analysis of this compound?
A3: Matrix effects, which can manifest as ion suppression or enhancement, are a significant challenge in LC-MS analysis and can compromise accuracy and sensitivity[6][7]. For polar analytes like this compound in biological matrices such as plasma or urine, the primary sources of matrix effects are co-eluting endogenous polar compounds, salts, and phospholipids[2]. These interfering substances can compete with the analyte for ionization in the MS source, leading to inaccurate quantification[6].
Q4: How can I minimize matrix effects for this compound analysis?
A4: A multi-faceted approach is recommended to minimize matrix effects:
-
Effective Sample Preparation: Employ techniques that selectively remove interfering matrix components. Options include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE)[7][8]. For polar analytes, mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridges can be particularly effective.
-
Chromatographic Separation: Optimize the HILIC method to achieve baseline separation of this compound from the bulk of the matrix components. This can involve adjusting the gradient profile, mobile phase composition, and pH.
-
Use of Internal Standards: Incorporating a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects[9][10]. The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal.
Q5: What type of internal standard should I use for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). A SIL internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS analysis, thus providing the most accurate correction for matrix effects and other sources of variability[9][10]. If a SIL standard for this compound is not commercially available, a structurally similar compound that does not occur endogenously in the sample and has a similar retention time and ionization efficiency may be considered as an alternative, though this is less ideal.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for this compound in HILIC mode.
This guide will help you troubleshoot common peak shape issues encountered during the HILIC-MS analysis of this compound.
Troubleshooting Workflow for Poor Peak Shape in HILIC
Caption: Troubleshooting workflow for poor peak shape in HILIC analysis.
| Possible Cause | Troubleshooting Steps |
| Injection Solvent Mismatch | The sample diluent is significantly stronger (more aqueous) than the initial mobile phase. This is a common issue in HILIC. Solution: Reconstitute the dried sample extract in the initial mobile phase (high organic content) or a solvent with a similar or weaker elution strength. |
| Insufficient Column Equilibration | The HILIC stationary phase requires adequate time to form a stable aqueous layer for reproducible retention. Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs. |
| Column Contamination | Accumulation of non-eluted matrix components on the column can lead to peak distortion. Solution: Implement a column wash step with a strong solvent (e.g., 50:50 acetonitrile:water with a higher buffer concentration) after each analytical batch. If the problem persists, consider replacing the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and neutral forms, leading to peak splitting or tailing. Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. |
| Sample Overload | Injecting too much analyte can saturate the stationary phase, resulting in fronting or tailing peaks. Solution: Dilute the sample or reduce the injection volume. |
Issue 2: High Signal Variability or Poor Reproducibility.
This guide addresses issues related to inconsistent signal intensity for this compound across injections.
Troubleshooting Workflow for High Signal Variability
Caption: Troubleshooting workflow for high signal variability.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Internal Standard Addition | Variability in the amount of internal standard added to each sample will directly translate to variability in the final calculated concentration. Solution: Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Use a calibrated pipette and add the internal standard early in the sample preparation process to account for variability in extraction steps[9]. |
| Variable Sample Preparation Recovery | Inconsistent recovery of this compound during extraction steps will lead to variable results. Solution: Standardize all sample preparation steps, including vortexing times, incubation times, and solvent volumes. Validate the chosen sample preparation method to ensure consistent recovery. |
| Analyte Instability | This compound, like other NAD+ metabolites, may be unstable in biological matrices, especially at room temperature or over extended periods. Solution: Keep samples on ice or at 4°C during preparation and in the autosampler. Analyze samples as quickly as possible after preparation. Conduct stability studies (freeze-thaw, bench-top, and long-term storage) to understand the stability of this compound under your specific conditions. |
| LC-MS System Instability | Fluctuations in the LC pump flow rate, inconsistent injector performance, or a dirty MS source can cause signal variability. Solution: Perform system suitability tests before each analytical run by injecting a standard solution multiple times to check for consistent retention times and peak areas. Clean the MS source regularly. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum for this compound Analysis
This protocol describes a general procedure for the extraction of polar metabolites, including this compound, from plasma or serum using protein precipitation.
Materials:
-
Human plasma or serum
-
Acetonitrile (ACN), LC-MS grade, chilled to -20°C
-
Internal Standard (IS) solution (Stable Isotope Labeled this compound, if available)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching >12,000 x g and maintaining 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.
-
Add 10 µL of the internal standard solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial HILIC mobile phase (e.g., 95:5 Acetonitrile:Water with buffer).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: HILIC-MS/MS Method for this compound
This protocol provides a starting point for developing a HILIC-MS/MS method for the analysis of this compound. Optimization will be required for your specific instrumentation.
LC Parameters:
-
Column: A HILIC column suitable for polar analytes (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, < 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Hold at 50% B
-
9.1-12 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Predicted Precursor Ion [M+H]⁺: m/z 256.1.
-
Predicted Product Ions: Based on the fragmentation of similar nicotinamide ribosides, a likely product ion would correspond to the nicotinic acid moiety.
-
Predicted Transition 1 (for quantification): m/z 256.1 → 124.0 (loss of the ribose sugar).
-
Predicted Transition 2 (for confirmation): A second, less intense fragment should be chosen from the product ion scan.
-
-
Collision Energy: This will need to be optimized for each transition to achieve the highest signal intensity. A starting range of 15-30 eV is recommended.
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation techniques for polar analytes. Note that these are general values and specific recovery for this compound should be experimentally determined.
| Sample Preparation Method | Typical Recovery for Polar Analytes | Relative Matrix Effect | Throughput |
| Protein Precipitation (PPT) | 80-110% | High | High |
| Liquid-Liquid Extraction (LLE) | 50-90% | Medium | Medium |
| Solid-Phase Extraction (SPE) | 70-100% | Low | Medium |
| HybridSPE-Phospholipid | >90% | Very Low | High |
Visualizations
Signaling Pathway: this compound in NAD+ Metabolism
References
- 1. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Pilot Study Investigating Changes in the Human Plasma and Urine NAD+ Metabolome During a 6 Hour Intravenous Infusion … [ouci.dntb.gov.ua]
- 6. agilent.com [agilent.com]
- 7. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide riboside Induced Energy Stress and Metabolic Reprogramming in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and preparing D-Ribosylnicotinate solutions
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and preparing D-Ribosylnicotinate solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
A1: this compound is a pyridine nucleoside consisting of nicotinic acid linked to a β-D-ribofuranosyl moiety. It is a precursor to nicotinamide adenine dinucleotide (NAD+) and is involved in the nicotinate and nicotinamide metabolic pathways.[1][2] Common synonyms include Nicotinic acid riboside, Nicotinate D-ribonucleoside, and β-D-ribosylnicotinate.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research to study NAD+ metabolism and its role in various cellular processes. As a NAD+ precursor, it is investigated for its potential therapeutic effects in age-related diseases, metabolic disorders, and neurodegenerative conditions.[3]
Q3: What are the general safety precautions for handling this compound powder?
A3: this compound should be handled in a well-ventilated area.[4] It is recommended to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[4][5] Avoid creating dust and inhalation.[4][5]
Q4: How should solid this compound be stored?
A4: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For long-term storage, a temperature of -20°C is recommended.[6]
Solution Preparation and Handling
Proper preparation and handling of this compound solutions are critical for experimental success. Due to its potential for degradation, care must be taken to ensure the stability and activity of the compound.
Solubility Data
The solubility of this compound and its related compounds can vary based on the solvent and pH.
| Compound | Solvent | Solubility | Source |
| This compound | Water | Predicted: 5.34 g/L | Inferred from chemical properties |
| Nicotinamide Riboside (Chloride) | Water | ~10 mg/mL in PBS (pH 7.2) | [7] |
| Nicotinamide Riboside (Chloride) | DMSO | ~30 mg/mL | [7] |
| Nicotinic Acid | Water | Soluble | [8] |
| Nicotinic Acid | Ethanol | Soluble | [8] |
| Nicotinic Acid | DMSO | Highly Soluble | [8] |
| Nicotinic Acid | Acetone | Soluble | [8] |
| Nicotinic Acid | Diethyl Ether | Soluble | [8] |
| Nicotinic Acid | Acetonitrile | Soluble | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Sterile, high-purity water, DMSO, or PBS (pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent (e.g., sterile water, DMSO, or PBS) to achieve the desired stock concentration. For aqueous solutions, sonication may be necessary to aid dissolution.
-
Vortex the solution until the powder is completely dissolved.
-
For cell culture applications, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. It is recommended to use aqueous solutions within one day of preparation.[7]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the stock solution to a working concentration for use in cell culture experiments.
-
Materials:
-
This compound stock solution
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes and pipettes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
Add the working solution to your cell culture plates.
-
Stability of this compound Solutions
The stability of this compound in solution is influenced by several factors. Data from the closely related compound, nicotinamide riboside (NR), suggests the following:
-
pH: NR shows pH-dependent stability, with evidence of base-catalyzed hydrolysis.[9] Acidic conditions can also lead to rapid hydrolysis of related compounds.[10] It is advisable to maintain solutions at a neutral pH.
-
Temperature: Lower temperatures significantly improve stability. Aqueous solutions of NR are more stable at 4°C compared to 25°C.[4] For long-term storage, -20°C or -80°C is recommended.
-
Oxygen: The reduced form of a related compound, dihydronicotinamide riboside, is sensitive to oxidation.[10] While not explicitly stated for this compound, minimizing exposure to air for long-term storage is a good practice.
-
Aqueous vs. Organic Solvents: Aqueous solutions of NR are not recommended for storage for more than one day.[7] Stock solutions in DMSO are generally more stable when stored frozen.
| Condition | Recommendation for this compound Solutions | Rationale (inferred from related compounds) |
| pH | Maintain near-neutral pH (e.g., PBS pH 7.2) | Avoids acid- and base-catalyzed hydrolysis.[9][10] |
| Temperature | Store stock solutions at -20°C or -80°C. Keep working solutions on ice and use promptly. | Degradation is temperature-dependent.[4] |
| Light Exposure | Store in amber vials or protect from light. | Standard practice for light-sensitive compounds. |
| Oxygen Exposure | For long-term storage, consider purging with an inert gas. | To prevent potential oxidation.[10] |
| Storage Duration | Use freshly prepared aqueous solutions (within 24 hours).[7] DMSO stocks can be stored for longer periods when frozen. | Aqueous solutions are prone to hydrolysis.[9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve completely. | - Incorrect solvent used.- Solution is supersaturated.- Poor quality of the compound. | - Verify the recommended solvent and solubility data.- Gently warm the solution or use sonication to aid dissolution.- Prepare a more dilute solution.- Use a fresh batch of the compound. |
| Precipitate forms in the stock solution after freezing and thawing. | - Poor solubility at low temperatures.- Repeated freeze-thaw cycles. | - Warm the solution to room temperature and vortex to redissolve.- Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in solution.- Incorrect concentration of the working solution. | - Prepare fresh stock and working solutions before each experiment.- Store stock solutions properly at -20°C or -80°C in small aliquots.- Verify the calculations for the preparation of working solutions.- Confirm the purity and identity of the this compound powder. |
| Contamination of cell cultures. | - Non-sterile preparation of solutions. | - Use sterile techniques for all solution preparations.- Filter-sterilize the final stock solution using a 0.22 µm filter. |
Visualizing Key Pathways and Workflows
Nicotinate and Nicotinamide Metabolism Pathway
The following diagram illustrates the metabolic pathway where this compound (Nicotinic acid riboside) is converted to Nicotinic acid mononucleotide (NaMN), a precursor to NAD+.
Caption: NAD+ biosynthesis from this compound.
Experimental Workflow for Solution Preparation
This diagram outlines the logical steps for preparing this compound solutions for experimental use.
Caption: Workflow for this compound solutions.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered when working with this compound solutions.
Caption: Troubleshooting this compound solutions.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Bovine Metabolome Database: Showing metabocard for Nicotinate D-ribonucleoside (BMDB0006809) [bovinedb.ca]
- 3. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. biosynth.com [biosynth.com]
- 6. Nicotinic acid riboside | 17720-18-2 | NN16815 | Biosynth [biosynth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 10. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preventing contamination in D-Ribosylnicotinate stock solutions
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice to prevent contamination and ensure the stability of D-Ribosylnicotinate stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy. What is the cause and what should I do?
A1: Cloudiness, or turbidity, in your stock solution is a common indicator of microbial contamination, such as bacteria or fungi.[1][2] You should discard the contaminated solution immediately to prevent compromising your experiments. It is crucial to then identify the source of the contamination to prevent future occurrences. Review your aseptic technique, sterilization of equipment, and the quality of your solvent.
Q2: I've noticed a sudden change in the pH of my cell culture medium after adding my this compound stock solution. Could the stock solution be contaminated?
A2: Yes, a sudden change in the pH of the culture medium is a strong indicator of microbial contamination. Bacterial contamination often leads to a drop in pH (acidification), making the medium appear yellow, while fungal contamination can sometimes cause an increase in pH (alkalinization), resulting in a pink or purple color in media containing phenol red.[1]
Q3: How can I sterilize my this compound stock solution? Can I autoclave it?
A3: this compound is a heat-labile compound and should not be autoclaved, as high temperatures can cause degradation.[3][4][5] The recommended method for sterilizing this compound solutions is sterile filtration through a 0.22 µm filter. This method effectively removes bacteria and other microorganisms without the use of heat.[3][6]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is soluble in water.[1][2] For aqueous stock solutions, it is recommended to first dissolve the compound and then sterilize it by filtration using a 0.22 µm filter before use. While organic solvents like DMSO can also be used, ensure that the final concentration of the organic solvent in your experimental setup is not toxic to your cells.
Q5: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?
A5: For long-term storage, prepared stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored at -80°C, the solution can be stable for up to six months, and at -20°C, for up to one month. This compound has an N-glycosidic bond that can be susceptible to hydrolysis in aqueous solutions, making proper storage critical.
Q6: I suspect my stock solution is contaminated. How can I confirm this?
A6: Visual inspection for turbidity or color change is the first step.[1] You can also examine a small sample under a light microscope to look for bacteria (small, motile rod or spherical shapes) or fungi (filamentous or budding structures).[1][7] For a more definitive identification of the contaminant, you can perform microbiological culturing on appropriate growth media.[1]
Data Summary
Table 1: Signs of Common Microbial Contaminants
| Contaminant Type | Visual Signs in Solution | Microscopic Appearance | Potential pH Change |
| Bacteria | Cloudy/turbid appearance, sometimes a surface film.[2] | Small, rod-shaped or spherical objects, may be motile.[1] | Decrease (acidic).[1] |
| Yeast | Slight turbidity, may appear as small, distinct colonies.[2] | Oval or spherical budding cells, may form chains.[7] | Minimal change initially, may increase later.[2] |
| Mold (Fungi) | Visible clumps or filamentous growth, may appear fuzzy.[1][7] | Branching, filamentous structures (hyphae).[7] | Increase (alkaline).[1][2] |
| Mycoplasma | No visible signs of turbidity.[2] | Not visible with a standard light microscope. | Variable, may not cause a noticeable change. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Keep tightly sealed and protected from moisture. |
| Stock Solution (in solvent) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in solvent) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe (size dependent on final volume)
-
Sterile 0.22 µm syringe filter (ensure filter membrane is compatible with the solvent)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting
-
Calibrated balance
-
Biological safety cabinet (BSC)
Procedure:
-
Preparation: Before starting, ensure the biological safety cabinet is clean and has been running for at least 15 minutes. All materials entering the BSC should be sprayed with 70% ethanol.
-
Weighing: Tare a sterile conical tube on a calibrated balance. Carefully weigh the desired amount of this compound powder directly into the tube.
-
Dissolution: Inside the BSC, add the desired volume of sterile solvent (e.g., nuclease-free water) to the conical tube containing the this compound powder. Cap the tube tightly and vortex until the powder is completely dissolved.
-
Sterile Filtration:
-
Attach the sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the this compound solution into the syringe.
-
Carefully push the solution through the filter into a new sterile conical tube. This step should be performed slowly to avoid damaging the filter membrane.
-
-
Aliquoting: Dispense the sterile stock solution into single-use aliquots in sterile, labeled microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).
Visualizations
Caption: Workflow for preparing a sterile this compound stock solution.
Caption: A decision tree for troubleshooting contaminated stock solutions.
References
- 1. contaminantdb.ca [contaminantdb.ca]
- 2. hmdb.ca [hmdb.ca]
- 3. This compound | C11H13NO6 | CID 161233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of D-Ribosylnicotinate and Nicotinamide Riboside as NAD+ Precursors
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two nicotinamide adenine dinucleotide (NAD+) precursors: D-Ribosylnicotinate (also known as Nicotinic Acid Riboside or NAR) and Nicotinamide Riboside (NR). This document summarizes key experimental findings, details relevant methodologies, and presents metabolic pathways to aid in research and development decisions.
Executive Summary
Both this compound and Nicotinamide Riboside are precursors to the essential coenzyme NAD+, which plays a critical role in cellular metabolism, DNA repair, and cell signaling. While extensive research, including numerous human clinical trials, has established the safety and efficacy of Nicotinamide Riboside in boosting NAD+ levels, the in vivo data for this compound is less comprehensive. Current evidence suggests that both molecules can serve as effective NAD+ precursors, but a direct, head-to-head comparison in human clinical trials is not yet available in the published literature. This guide will present the existing data for an informed comparative analysis.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of Nicotinamide Riboside on NAD+ levels. Data for this compound from comparable in vivo studies is limited.
Table 1: Comparison of Hepatic NAD+ Levels in Mice After Oral Administration of NAD+ Precursors
| Compound | Dose | Change in Hepatic NAD+ Levels | Reference |
| Nicotinamide Riboside (NR) | Equimolar to Nicotinic Acid | Superior increase compared to Nicotinic Acid and Nicotinamide | [1][2] |
| Nicotinic Acid (NA) | Equimolar to NR | Less effective than NR | [1][2] |
| Nicotinamide (NAM) | Equimolar to NR | Less effective than NR | [1][2] |
This data is derived from a study by Trammell et al. (2016), which highlights the superior efficacy of Nicotinamide Riboside in elevating hepatic NAD+ levels in mice compared to equimolar doses of Niacin and Nicotinamide.[1][2]
Table 2: Summary of Human Clinical Trials on Nicotinamide Riboside Supplementation and NAD+ Levels
| Study Population | Dose of NR | Duration | % Increase in Blood/PBMC NAD+ | Reference |
| Healthy Adults | 100 mg, 300 mg, 1000 mg (single dose) | 24 hours | Dose-dependent increase | [1][3] |
| Healthy Middle-Aged and Older Adults | 1000 mg/day | 8 weeks | ~142% in whole blood | [4] |
| Healthy Overweight Adults | 1000 mg twice daily | 12 weeks | Safe and well-tolerated, increased urinary NR and NAD+ catabolites | [2] |
| Healthy Volunteers | 900 mg (single dose) | 4 hours | Increased mean cerebral NAD+ concentration | [5] |
These studies consistently demonstrate that oral NR supplementation is a safe and effective method for increasing systemic NAD+ levels in humans.[1][2][3][4][5]
Table 3: In Vivo Data on this compound (Nicotinic Acid Riboside) Supplementation
| Study Population | Dose of NaR | Duration | Key Findings | Reference |
| Aged Mice | Oral supplementation | Not specified | Boosted serum nicotinamide and multi-organ NAD+ (including kidneys), reduced kidney inflammation and albuminuria. | [6] |
While this recent study provides promising in vivo data for NAR, direct comparative studies with NR are needed to establish relative efficacy.[6]
Metabolic Pathways and Cellular Uptake
Both this compound (NAR) and Nicotinamide Riboside (NR) are utilized by cells to synthesize NAD+. They enter the cell and are converted into their respective mononucleotides, which then feed into the central NAD+ synthesis pathway.
Cellular Uptake
Recent studies have shown that both NR and NAR can be imported into human cells by members of the equilibrative nucleoside transporter (ENT) family, specifically ENT1, ENT2, and ENT4.[7]
NAD+ Synthesis Pathways
Once inside the cell, NR and NAR follow distinct but converging pathways to NAD+ synthesis. NR is phosphorylated by Nicotinamide Riboside Kinases (NRKs) to form Nicotinamide Mononucleotide (NMN). NAR is also phosphorylated by NRKs to form Nicotinic Acid Mononucleotide (NAMN).[8][9] Both NMN and NAMN are then converted to NAD+.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies.
Nicotinamide Riboside (NR) Supplementation in Humans
-
Study Design: Randomized, double-blind, placebo-controlled, crossover clinical trials are commonly employed.[4]
-
Participants: Healthy middle-aged and older adults have been a primary focus.[4]
-
Intervention: Oral administration of NR chloride (NIAGEN®) at doses ranging from 100 mg to 2000 mg per day.[1][2][3][4]
-
Duration: Study durations have varied from single-dose pharmacokinetic studies to chronic supplementation for up to 12 weeks.[1][2]
-
Outcome Measures:
Nicotinamide Riboside (NR) Supplementation in Mice
-
Intervention:
-
Outcome Measures:
This compound (Nicotinic Acid Riboside, NAR) Supplementation in Mice
-
Animal Model: Aged wild-type mice.[6]
-
Intervention: Oral supplementation of NAR. Specific dosage and formulation details were not extensively provided in the cited abstract.[6]
-
Outcome Measures:
Experimental Workflow Example: Human Clinical Trial of NR
Conclusion and Future Directions
Nicotinamide Riboside has a substantial body of evidence from human clinical trials and preclinical studies supporting its role as a safe and effective NAD+ precursor.[1][2][3][4][5] this compound has been identified as another viable precursor that can also raise NAD+ levels in vivo.[6] However, there is a notable gap in the literature regarding direct, head-to-head comparative studies of these two molecules in animal models and, most importantly, in humans.
Future research should prioritize:
-
Direct Comparative Efficacy Studies: Well-controlled preclinical and clinical trials directly comparing the pharmacokinetics and NAD+-boosting efficacy of this compound and Nicotinamide Riboside.
-
Dose-Response Studies for this compound: Establishing the optimal and safe dosage range for this compound in humans.
-
Mechanistic Studies: Further elucidating the tissue-specific uptake and metabolism of both precursors to understand their differential effects on various physiological systems.
This guide will be updated as new, relevant experimental data becomes available.
References
- 1. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First human clinical trial for nicotinamide riboside | Carver College of Medicine - The University of Iowa [medicine.uiowa.edu]
- 4. What is really known about the effects of nicotinamide riboside supplementation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acid riboside maintains NAD+ homeostasis and ameliorates aging-associated NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. NICOTINAMIDE RIBOSIDE SUPPLEMENTATION PROTECTS AGAINST VIRAL-INDUCED NEURODEGENERATION IN AGED MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide riboside has minimal impact on energy metabolism in mouse models of mild obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: D-Ribosylnicotinate vs. Niacin for Increasing Cellular NAD+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a vital role in redox reactions, DNA repair, and cell signaling. The age-associated decline in NAD+ levels has been linked to a variety of age-related diseases, making the enhancement of cellular NAD+ pools a significant therapeutic target. This guide provides an objective comparison of two NAD+ precursors: D-Ribosylnicotinate (also known as nicotinic acid riboside, NaR) and Niacin (nicotinic acid, NA). This comparison is based on their metabolic pathways and supported by established experimental methodologies for evaluating NAD+ precursors.
Metabolic Pathways and Mechanisms of Action
Both this compound and Niacin serve as precursors for NAD+ synthesis, but they enter the NAD+ biosynthetic network through distinct pathways.
Niacin (Nicotinic Acid) utilizes the well-established Preiss-Handler pathway to generate NAD+. This three-step enzymatic process is a cornerstone of NAD+ synthesis from dietary sources.[1][2] The key enzyme in this pathway is Nicotinate Phosphoribosyltransferase (NAPRT), which converts Niacin into nicotinic acid mononucleotide (NaMN).[3][4] Subsequently, NaMN is adenylated to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated to yield NAD+.[1][2] The efficiency of this pathway can be influenced by the expression levels of NAPRT.[5][6]
This compound (Nicotinic Acid Riboside) is a nucleoside precursor of NAD+. Its primary route to NAD+ synthesis is believed to also converge on the Preiss-Handler pathway. Within the cell, this compound is phosphorylated by nicotinamide riboside kinase (NRK) to form nicotinic acid mononucleotide (NaMN).[7] This bypasses the initial step of the Preiss-Handler pathway required by Niacin. From NaMN, the synthesis to NAD+ follows the same subsequent two steps as the Niacin pathway.
Signaling Pathway Diagrams
Figure 1: Niacin (NA) to NAD+ Synthesis Pathway (Preiss-Handler Pathway).
Figure 2: this compound (NaR) to NAD+ Synthesis Pathway.
Quantitative Data Comparison
Direct head-to-head quantitative data comparing the efficiency of this compound and Niacin in increasing cellular NAD+ levels is limited in publicly available literature. Most comparative studies have focused on other precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN). However, based on their metabolic pathways, a qualitative comparison can be made. The data presented below is compiled from various studies evaluating individual NAD+ precursors. Experimental conditions such as cell type, precursor concentration, and incubation time vary between studies, and thus direct comparison should be approached with caution.
| Feature | This compound (Nicotinic Acid Riboside) | Niacin (Nicotinic Acid) |
| Primary Metabolic Pathway | Converges on Preiss-Handler Pathway | Preiss-Handler Pathway[1][2] |
| Key Rate-Limiting Enzyme | Nicotinamide Riboside Kinase (NRK1/2)[7] | Nicotinate Phosphoribosyltransferase (NAPRT)[3][4] |
| Number of Enzymatic Steps to NaMN | 1 | 1 |
| Cellular Uptake Mechanism | Likely via nucleoside transporters | Specific transporters (e.g., SLC5A8, SLC22A13)[8] |
| Reported Efficacy | Identified as a novel NAD+ metabolite and precursor.[9] In some contexts, it is considered a poor supplement unless modified.[1] | An established NAD+ precursor, though high doses can cause flushing.[2][10] Its efficacy is dependent on NAPRT expression.[5][6] |
Experimental Protocols
To directly compare the efficacy of this compound and Niacin in increasing cellular NAD+ levels, the following experimental protocol is proposed.
Objective:
To quantify and compare the dose- and time-dependent effects of this compound and Niacin on intracellular NAD+ concentrations in a selected cell line.
Materials:
-
Cell Line: A human cell line relevant to the research area (e.g., HEK293T, HepG2, or a specific neuronal or muscle cell line).
-
NAD+ Precursors: this compound (NaR) and Niacin (NA).
-
Cell Culture Reagents: DMEM, FBS, penicillin-streptomycin, PBS.
-
NAD+ Quantification Kit: A reliable commercial kit based on enzymatic cycling or, for higher accuracy, standards for LC-MS/MS.
-
Reagents for LC-MS/MS: Acetonitrile, methanol, formic acid, ammonium acetate, and isotopically labeled internal standards for NAD+ and related metabolites.
Experimental Workflow Diagram
Figure 3: Proposed Experimental Workflow for Comparing NAD+ Precursors.
Detailed Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).
-
Seed cells into appropriate culture plates (e.g., 96-well or 6-well plates) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
-
Precursor Treatment:
-
Prepare stock solutions of this compound and Niacin in a suitable solvent (e.g., sterile water or DMSO).
-
Dose-Response: Treat cells with a range of concentrations of each precursor (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM) for a fixed time point (e.g., 24 hours). Include a vehicle control.
-
Time-Course: Treat cells with a fixed, effective concentration of each precursor (determined from the dose-response experiment) for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
-
NAD+ Extraction:
-
At the end of the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells and extract metabolites using a validated method. A common method involves using a cold extraction solution of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid to quench metabolism and precipitate proteins.[11]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the metabolites.
-
Immediately neutralize the acidic extract with a suitable buffer (e.g., ammonium bicarbonate) to prevent NAD+ degradation.[11]
-
-
NAD+ Quantification by LC-MS/MS (Gold Standard):
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Separate NAD+ and its metabolites using a suitable column, such as a HILIC column for polar metabolites.[9]
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific mass-to-charge ratio (m/z) transitions for NAD+ and the internal standard.
-
Quantification: Create a standard curve using known concentrations of NAD+. The concentration of NAD+ in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Normalize the NAD+ concentration to the total protein content or cell number of each sample.
-
-
Data Analysis:
-
Calculate the fold change in NAD+ levels for each treatment group relative to the vehicle control.
-
Plot dose-response and time-course curves for both this compound and Niacin.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the two precursors at various concentrations and time points.
-
Conclusion
Both this compound and Niacin are valuable precursors for the synthesis of cellular NAD+. While Niacin is a well-established vitamin B3 form that utilizes the Preiss-Handler pathway, this compound represents a more direct entrant into the latter stages of this pathway. Theoretically, by bypassing the initial NAPRT-catalyzed step required for Niacin, this compound could offer a more efficient means of elevating NaMN and subsequently NAD+, particularly in cells with low NAPRT expression.
However, the lack of direct comparative experimental data necessitates further research to definitively establish the relative potency of these two precursors. The provided experimental protocol offers a robust framework for conducting such a head-to-head comparison. The choice between this compound and Niacin for research or therapeutic development will ultimately depend on factors such as cellular uptake efficiency, bioavailability, tissue-specific metabolism, and potential off-target effects, all of which warrant further investigation.
References
- 1. [PDF] A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 2. Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single sample extraction and HPLC processing for quantification of NAD and NADH levels in Saccharomyces cerevisiae - UNT Digital Library [digital.library.unt.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Method to Monitor the NAD+ Metabolome-From Mechanistic to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. How Do NAD+ Precursors Get Incorporated Into Cells? [nmn.com]
- 9. infoscience.epfl.ch [infoscience.epfl.ch]
- 10. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the increase in NAD+ levels following D-Ribosylnicotinate administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Ribosylnicotinate (also known as Nicotinic Acid Riboside, NaR) with other prominent Nicotinamide Adenine Dinucleotide (NAD+) precursors, namely Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR). We present a synthesis of current experimental data, detailed methodologies for key experiments, and visual representations of metabolic pathways to facilitate an objective evaluation of these compounds in the context of NAD+ repletion strategies.
Executive Summary
The maintenance of cellular NAD+ levels is critical for a multitude of biological processes, and its decline is implicated in aging and various pathologies. Consequently, the use of NAD+ precursors to augment cellular NAD+ pools has garnered significant scientific interest. While NMN and NR have been extensively studied, this compound is emerging as a noteworthy alternative with a distinct metabolic pathway. Recent evidence suggests that orally administered this compound effectively increases NAD+ levels in various tissues, highlighting its potential as a therapeutic agent. This guide aims to provide a clear, data-driven comparison to inform research and development in this field.
Comparative Analysis of NAD+ Precursors
The following table summarizes the quantitative effects of this compound, Nicotinamide Mononucleotide (NMN), and Nicotinamide Riboside (NR) on NAD+ levels as reported in various studies.
| Precursor | Model System | Dosage | Duration | Tissue/Cell Type | Fold Increase in NAD+ | Reference |
| This compound (NaR) | Aged Mice | Oral gavage | - | Kidney | Boosted NAD+ levels | [1] |
| Aged Mice | Oral gavage | - | Multiple Organs | Boosted NAD+ levels | [1] | |
| Nicotinamide Mononucleotide (NMN) | Healthy Older Men | 250 mg/day | 12 weeks | Whole Blood | ~6-fold | [2] |
| Healthy Adults (40-65 years) | 300 mg/day | 60 days | Serum | ~10% increase | [2] | |
| C57Bl/6J Mice | 400 mg/kg/day | 1 week | Liver | Increased NAD+ content | [3] | |
| C2C12, Hepa1.6, HEK293T cells | 0.5 mM | 24 hours | - | Increased intracellular NAD+ | [3] | |
| Nicotinamide Riboside (NR) | Healthy Volunteers | 100, 300, 1000 mg (single dose) | - | Blood | Dose-dependent increase (up to 2.7-fold) | |
| Healthy Postmenopausal Women | 300 mg/day | 8 weeks | Blood | ~4-fold increase in nicotinamide, ~20% decrease in NAD+ | [2] | |
| Patients with Heart Failure | 500-2000 mg/day | 12 weeks | Whole Blood | ~2-fold | [2] | |
| C57Bl/6J Mice | 400 mg/kg/day | 16 weeks (on HFD) | Liver, Muscle | Increased NAD+ levels | [3] | |
| Human Brain (in vivo) | 900 mg (acute) | 4 hours | Cerebral Tissue | Mean concentration increased from 0.392 to 0.458 mM | [4] |
Signaling Pathways and Metabolic Conversion
The metabolic pathways for the conversion of this compound, NMN, and NR into NAD+ are distinct, involving different enzymatic steps. Understanding these pathways is crucial for evaluating the efficiency and potential tissue-specific effects of each precursor.
This compound (Nicotinic Acid Riboside) Pathway
This compound is converted to nicotinic acid mononucleotide (NAMN) by nicotinamide riboside kinase 1 (NRK1). NAMN then enters the Preiss-Handler pathway to be converted to NAD+. A recent study has also identified a liver-kidney axis where the liver produces and releases NaR into circulation, which is then taken up by the kidneys to synthesize NAD+ and replenish circulating nicotinamide.[1]
Figure 1: this compound to NAD+ conversion pathway.
Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) Pathways
NMN is a direct precursor to NAD+, being converted in a single step by nicotinamide mononucleotide adenylyltransferases (NMNATs). NR, on the other hand, is first converted to NMN by nicotinamide riboside kinases (NRKs) before its conversion to NAD+.
Figure 2: NMN and NR to NAD+ conversion pathways.
Experimental Protocols
Accurate quantification of NAD+ levels is paramount for validating the efficacy of precursor administration. Below are detailed methodologies for commonly employed experimental techniques.
Sample Preparation for NAD+ Measurement (Cells and Tissues)
Objective: To extract NAD+ from biological samples for subsequent quantification.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acidic extraction buffer (e.g., 0.5 M perchloric acid or 0.6 M trichloroacetic acid)
-
Neutralization buffer (e.g., 3 M potassium hydroxide, 0.5 M MOPS)
-
Centrifuge (refrigerated)
-
Homogenizer (for tissue samples)
Procedure:
-
Cell Culture:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add 200-500 µL of ice-cold acidic extraction buffer directly to the culture plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Tissue Samples:
-
Excise tissue and immediately freeze in liquid nitrogen.
-
Weigh the frozen tissue and homogenize in 10 volumes of ice-cold acidic extraction buffer.
-
-
Extraction:
-
Incubate the lysate/homogenate on ice for 15-30 minutes.
-
Centrifuge at 12,000-15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted NAD+.
-
-
Neutralization:
-
Add neutralization buffer to the supernatant to adjust the pH to 6.5-7.5.
-
Centrifuge again to pellet any precipitate.
-
The resulting supernatant is ready for NAD+ quantification.
-
Quantification of NAD+ by HPLC
Objective: To separate and quantify NAD+ levels in prepared samples using High-Performance Liquid Chromatography.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M sodium phosphate buffer, pH 6.0
-
Mobile Phase B: Acetonitrile or Methanol
-
NAD+ standard solution (of known concentration)
Procedure:
-
Standard Curve: Prepare a series of NAD+ standards of known concentrations to generate a standard curve.
-
Chromatography:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample or standard onto the column.
-
Run a gradient elution program, for example:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 15% Mobile Phase B
-
15-20 min: 100% Mobile Phase A (re-equilibration)
-
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the NAD+ peak based on the retention time of the NAD+ standard.
-
Integrate the peak area for both standards and samples.
-
Calculate the concentration of NAD+ in the samples by interpolating from the standard curve.
-
Normalize the NAD+ concentration to the protein content or cell number of the original sample.[5]
-
Experimental Workflow Overview
The general workflow for assessing the impact of a NAD+ precursor on cellular or tissue NAD+ levels is depicted below.
Figure 3: General experimental workflow for validating NAD+ increase.
Conclusion
The available evidence indicates that this compound is a viable precursor for NAD+ synthesis, operating through a distinct metabolic pathway that involves a liver-kidney axis for systemic NAD+ homeostasis. While the body of research on this compound is not as extensive as that for NMN and NR, initial findings are promising, particularly in the context of aging-associated NAD+ decline. Further quantitative and comparative studies are warranted to fully elucidate its efficacy, bioavailability, and tissue-specific effects relative to other NAD+ precursors. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute studies aimed at further validating and comparing these important molecules.
References
- 1. Nicotinic acid riboside maintains NAD+ homeostasis and ameliorates aging-associated NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Supplementation With NAD+-Boosting Compounds in Humans: Current Knowledge and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NAD+ Precursors on Sirtuin Activation
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a key substrate for sirtuins, a class of NAD+-dependent protein deacetylases involved in a wide range of physiological processes, including aging, DNA repair, and metabolic regulation. Augmenting the intracellular NAD+ pool through precursor supplementation is a promising strategy to enhance sirtuin activity and potentially mitigate age-related and metabolic diseases. This guide provides a comparative analysis of four major NAD+ precursors: nicotinamide riboside (NR), nicotinamide mononucleotide (NMN), nicotinic acid (NA), and nicotinamide (NAM), focusing on their impact on sirtuin activation, supported by experimental data and detailed methodologies.
Comparative Efficacy of NAD+ Precursors on Sirtuin Activation
Direct, head-to-head quantitative comparisons of all four major NAD+ precursors on sirtuin activation in a single study are limited. However, by synthesizing data from multiple studies, we can construct a comparative overview. The efficacy of these precursors can be influenced by their distinct metabolic pathways into the NAD+ salvage pathway.
Key Findings from Preclinical and Clinical Studies:
-
Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN): Both NR and NMN are efficient NAD+ precursors that have been shown to increase NAD+ levels and activate sirtuins.[1][2] In a mouse model of mitochondrial disease, NR treatment increased the NAD+/NADH ratio and reduced the acetylation of FOXO1, a direct target of SIRT1, indicating sirtuin activation.[2] Similarly, NMN supplementation has been shown to restore youthful levels of mitochondrial function through SIRT1 activation in aged mice.[3]
-
Nicotinamide (NAM): The role of NAM is complex. While it is a precursor in the NAD+ salvage pathway, it also acts as a feedback inhibitor of sirtuins.[3] However, at higher concentrations (e.g., 5 mM), NAM treatment in human fibroblasts has been shown to nearly double the NAD+/NADH ratio and increase SIRT1 activity.[4] This suggests that the rapid conversion of NAM to NAD+ can overcome its inhibitory effect.
-
Nicotinic Acid (NA): NA is another precursor that can increase NAD+ levels, although its use can be associated with the side effect of flushing.
A human clinical study assessing the acute effects of different NAD+ precursors found the following order in their ability to boost NAD+ metabolites: Nicotinamide (Nam) > Niacin (NA) > Nicotinamide Riboside (NR) > Nicotinamide Mononucleotide (NMN).
Quantitative Data on NAD+ Levels and Sirtuin Activity
The following tables summarize quantitative data extracted from various studies. It is important to note that experimental conditions such as cell type, precursor concentration, and treatment duration vary between studies, which can affect the magnitude of the observed effects.
Table 1: Comparative Effects of NAD+ Precursors on NAD+ Levels
| NAD+ Precursor | Model System | Concentration/Dose | Duration | Fold Increase in NAD+ Levels (Approximate) | Reference |
| NMN | Obese Female Mice (Liver) | 500 mg/kg/day (i.p.) | 17 days | ~2.5-fold | |
| NMN | Obese Female Mice (Muscle) | 500 mg/kg/day (i.p.) | 17 days | ~1.5-fold | |
| NAM | Human Fibroblasts | 5 mM | 24 hours | ~2-fold (NAD+/NADH ratio) | [4] |
Table 2: Effects of NAD+ Precursors on Sirtuin Activity
| NAD+ Precursor | Sirtuin Isoform | Model System/Assay | Effect on Sirtuin Activity | Reference |
| NR | SIRT1 | Mouse Skeletal Muscle | Reduced acetylation of FOXO1 | [2] |
| NMN | SIRT1 | Aged Mice Muscle | Restoration of youthful mitochondrial function | [3] |
| NAM | SIRT1 | Human Fibroblasts | Increased SIRT1 activity | [4] |
Signaling Pathways and Metabolic Conversion of NAD+ Precursors
The metabolic pathways of NR, NMN, NA, and NAM converge on the NAD+ salvage pathway, but they enter at different points, which can influence their efficiency and tissue-specific effects.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of NAD+ precursors. Below are summaries of key methodologies.
Measurement of Intracellular NAD+ Levels by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying NAD+ levels in cell and tissue extracts.
Protocol Summary:
-
Sample Preparation: Homogenize cells or tissues in a cold acid solution (e.g., 0.6 M perchloric acid) to extract NAD+ and precipitate proteins.
-
Neutralization: Neutralize the extract with a base (e.g., 3 M potassium carbonate) to a pH of approximately 7.0.
-
Clarification: Centrifuge the neutralized extract to pellet the precipitated proteins and salts.
-
HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Detection and Quantification: Detect NAD+ by UV absorbance at 260 nm. Quantify the concentration by comparing the peak area to a standard curve of known NAD+ concentrations.
Sirtuin Activity Assay (SIRT-Glo™ Luminescence Assay)
The SIRT-Glo™ assay is a homogeneous, luminescent method for measuring the activity of sirtuins.
Protocol Summary:
-
Reaction Setup: In a multi-well plate, combine the purified sirtuin enzyme, the NAD+ precursor of interest, and an acetylated peptide substrate.
-
Enzymatic Reaction: Incubate the mixture to allow for sirtuin-mediated deacetylation of the substrate, which is dependent on the NAD+ generated from the precursor.
-
Detection: Add the SIRT-Glo™ reagent, which contains a developer enzyme that cleaves the deacetylated substrate to release a luminogenic substrate (aminoluciferin). The luciferase in the reagent then catalyzes a reaction that produces light.
-
Measurement: Measure the luminescence signal, which is proportional to the sirtuin activity.
Western Blot Analysis of Protein Acetylation
Western blotting can be used to assess the downstream effects of sirtuin activation by measuring the acetylation status of known sirtuin substrates, such as p53. A decrease in the acetylation of a SIRT1 target indicates an increase in SIRT1 activity.
Protocol Summary:
-
Protein Extraction: Lyse cells treated with NAD+ precursors and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the acetylated form of a sirtuin substrate (e.g., acetyl-p53 at Lys382 for SIRT1) and a primary antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative change in protein acetylation.
Conclusion
The selection of an appropriate NAD+ precursor for enhancing sirtuin activity is a critical consideration in research and drug development. While NR and NMN are potent and direct precursors, the context-dependent stimulatory effects of NAM and the established pathway of NA present them as viable, albeit with some caveats, alternatives. The lack of comprehensive, direct comparative studies underscores the need for further research in this area to fully elucidate the relative potencies and tissue-specific effects of these NAD+ precursors. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such comparative analyses.
References
- 1. biorxiv.org [biorxiv.org]
- 2. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of D-Ribosylnicotinate and NMN as NAD+ Precursors
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of interventions to bolster cellular Nicotinamide Adenine Dinucleotide (NAD+) levels has placed a spotlight on various precursor molecules. Among these, Nicotinamide Mononucleotide (NMN) has garnered significant attention and extensive research.[1][2][3][4][5] A lesser-known potential precursor, D-Ribosylnicotinate, also known as Nicotinic Acid Riboside, presents an alternative route within the intricate web of NAD+ biosynthesis. This guide provides a comprehensive in vivo comparison of these two molecules, drawing upon available experimental data to inform researchers and professionals in the field of drug development. Due to a notable disparity in the volume of research, this comparison will extensively cover the well-documented effects of NMN and contrast them with the currently limited understanding of this compound, highlighting critical areas for future investigation.
Metabolic Pathways: Two Roads to NAD+
The metabolic journey of a precursor to the essential coenzyme NAD+ is a critical determinant of its efficacy. While both NMN and this compound are precursors to NAD+, they enter the biosynthetic pathways at different points.
Nicotinamide Mononucleotide (NMN) is a direct precursor to NAD+.[2] In mammals, NMN is primarily synthesized from nicotinamide (a form of vitamin B3) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][6] Once formed or supplemented, NMN is converted into NAD+ in a single step by NMN adenylyltransferases (NMNATs).[4][7] The discovery of a specific transporter, Slc12a8, allows for the direct uptake of NMN into some cells, though it can also be converted to nicotinamide riboside (NR) to enter other cells before being converted back to NMN.[1][4][8]
This compound , on the other hand, is composed of nicotinic acid and a ribose sugar. Its metabolic fate is less characterized in vivo compared to NMN. It is understood to be a part of the "Nicotinate and Nicotinamide Metabolism" pathway.[9][10] Within this pathway, it is hypothesized that this compound is converted to nicotinic acid mononucleotide (NaMN) by a nicotinamide riboside kinase (NRK).[9] NaMN then enters the Preiss-Handler pathway, where it is converted to nicotinic acid adenine dinucleotide (NaAD) and finally amidated to form NAD+.[4][10]
Signaling Pathway Diagrams
Quantitative In Vivo Data: A Tale of Two Precursors
| Parameter | This compound | Nicotinamide Mononucleotide (NMN) |
| NAD+ Level Increase in Liver | Data not available | Significant increase observed in mice.[8] |
| NAD+ Level Increase in Muscle | Data not available | Reverses age-associated decline in mice.[11] |
| NAD+ Level Increase in Adipose Tissue | Data not available | Suppresses age-related inflammation in mice.[1] |
| Bioavailability (Oral) | Data not available | Orally administered NMN is rapidly absorbed and converted to NAD+ in tissues in mice.[1][7] |
| Improved Insulin Sensitivity | Data not available | Demonstrated in mice bred to be diabetic or obese.[1] |
| Enhanced Energy Metabolism | Data not available | Suppresses age-associated weight gain and enhances physical activity in mice.[1] |
| Cardioprotective Effects | Data not available | Protected the mouse heart from ischemia and/or reperfusion injury.[1] |
| Neuroprotective Effects | Data not available | Improved neuronal function in the brain has been observed in animal models.[1] |
Experimental Protocols: Measuring In Vivo Efficacy
To rigorously assess and compare the in vivo effects of NAD+ precursors like this compound and NMN, standardized and validated experimental protocols are essential. The following outlines key methodologies for such investigations.
Animal Models and Dosing Regimen
-
Animal Models: C57BL/6N mice are commonly used for aging studies.[4] Specific disease models, such as diet-induced obese mice or models of accelerated aging, can also be employed to assess therapeutic potential.[1][11]
-
Administration: Precursors can be administered via oral gavage, intraperitoneal (i.p.) injection, or in drinking water.[8][11] Long-term studies often involve administration over several months to a year to observe effects on age-related decline.[4][11]
-
Dosage: Effective dosages of NMN in mice have ranged from 100 to 500 mg/kg/day.[11] Dosages for this compound would need to be determined empirically.
Measurement of NAD+ and its Metabolites
-
Sample Collection: Tissues of interest (e.g., liver, skeletal muscle, brain, adipose tissue) and blood should be collected at specified time points after administration. Rapid quenching and extraction are crucial for accurate measurements.[12]
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying NAD+ and other metabolites.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the accurate measurement of the NAD+ metabolome.[13][15]
-
Enzymatic Cycling Assays: A plate-based method that can quickly measure NAD+ or NADH levels using fluorescence.[12][16]
-
Assessment of Physiological and Metabolic Effects
-
Insulin and Glucose Tolerance Tests: To evaluate effects on insulin sensitivity and glucose metabolism.
-
Metabolic Cages: To measure energy expenditure, respiratory exchange ratio, and physical activity.
-
Exercise Performance Tests: Such as treadmill running to assess endurance.
-
Histological and Molecular Analysis: To examine tissue morphology, mitochondrial function (e.g., ATP production, mitochondrial biogenesis markers), and gene expression changes in key metabolic organs.[4][11]
Experimental Workflow Diagram
Conclusion and Future Directions
The existing body of in vivo research provides substantial evidence for the efficacy of NMN in elevating NAD+ levels and ameliorating age-related physiological decline in animal models.[1][4][11] It has demonstrated positive effects on metabolism, cardiovascular health, and neuroprotection.
In stark contrast, this compound remains a largely unexplored molecule in the context of in vivo NAD+ precursor activity. While its chemical structure and position within the broader "Nicotinate and Nicotinamide Metabolism" pathway suggest potential, the absence of direct in vivo studies on its bioavailability, tissue-specific NAD+ enhancement, and physiological effects represents a significant knowledge gap.
For researchers and drug development professionals, NMN currently stands as the more characterized and validated precursor for in vivo applications. However, the potential of this compound should not be dismissed. Future research should prioritize head-to-head in vivo comparative studies following rigorous experimental protocols as outlined above. Such studies are imperative to determine if this compound offers any advantages in terms of bioavailability, tissue specificity, or therapeutic efficacy over more established NAD+ precursors like NMN.
References
- 1. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide | MDPI [mdpi.com]
- 3. NMN Supplement: Enhancing Metabolic Health Naturally [eureka.patsnap.com]
- 4. Role and Potential Mechanisms of Nicotinamide Mononucleotide in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alphacell-labs.com [alphacell-labs.com]
- 6. goldmanlaboratories.com [goldmanlaboratories.com]
- 7. NAD+ intermediates: The biology and therapeutic potential of NMN and NR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide Mononucleotide Supplementation: Understanding Metabolic Variability and Clinical Implications [mdpi.com]
- 9. hmdb.ca [hmdb.ca]
- 10. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lonvibio.com [lonvibio.com]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
- 16. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Study of NAD+ Precursors: NR, NMN, NA, and NAM
A comprehensive analysis for researchers, scientists, and drug development professionals on the metabolic fate of key NAD+ precursors.
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling, and its decline is associated with aging and various pathologies. Supplementation with NAD+ precursors is a promising strategy to augment NAD+ levels. This guide provides a comparative analysis of the pharmacokinetics of four major NAD+ precursors: Nicotinamide Riboside (NR), Nicotinamide Mononucleotide (NMN), Nicotinic Acid (NA), and Nicotinamide (NAM).
Pharmacokinetic Profiles: A Comparative Overview
The oral administration of NAD+ precursors leads to varied pharmacokinetic profiles, influenced by their distinct metabolic pathways and absorption mechanisms. While direct head-to-head comparative studies under identical conditions are limited, the available data from various human clinical trials are summarized below. It is important to note that variations in dosing, subject populations, and analytical methodologies across studies can influence the results.
| Precursor | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Key Findings & Citations |
| Nicotinamide Riboside (NR) | 100, 300, 1000 mg (single dose) | Dose-dependent increase in blood NAD+ metabolome.[1] | ~3 hours for increase in NAD+ metabolites.[1] | Dose-dependent increase.[1] | Oral NR is well-tolerated and effectively increases the NAD+ metabolome in a dose-dependent manner.[1] |
| Nicotinamide Mononucleotide (NMN) | 100, 250, 500 mg (single dose) | Dose-dependent increase in plasma NMN metabolites.[2] | Not explicitly reported for NMN itself, but metabolites increase within hours. | Dose-dependent increase in metabolites.[2] | Single oral administration of NMN is safe and effectively metabolized in healthy men, leading to a dose-dependent increase in its metabolites.[2] Some studies suggest NMN may be partially converted to NR before cellular uptake. |
| Nicotinic Acid (NA) | 2000 mg (extended-release) | ~9.3 µg/mL | ~4.6 hours | ~26.2 µg·h/mL | NA is extensively metabolized, with only a small fraction excreted unchanged. It is known to cause flushing as a side effect. |
| Nicotinamide (NAM) | 6 g | 787 to 2312 nmol/mL (median 1166 nmol/mL) | ~1 hour in 54% of profiles | Varies significantly between individuals.[3] | Peak plasma concentrations are reached relatively quickly. Higher doses can lead to non-linear increases in AUC.[4] |
Note: Cmax, Tmax, and AUC values for NR and NMN often refer to the measurement of NAD+ or its metabolites in the blood, as the precursors themselves are rapidly metabolized.
Metabolic Pathways of NAD+ Precursors
The conversion of these precursors to NAD+ occurs through distinct biochemical pathways: the De Novo pathway (from tryptophan), the Preiss-Handler pathway (from NA), and the Salvage pathway (from NAM, NR, and NMN).
Caption: Metabolic pathways for NAD+ biosynthesis from different precursors.
Experimental Protocols
The accurate quantification of NAD+ and its precursors is critical for pharmacokinetic studies. The most robust and widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation for Blood Analysis
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Metabolite Extraction: To precipitate proteins and stabilize NAD+, a known volume of blood is immediately mixed with an acidic extraction solution, such as 0.5 M perchloric acid.[5] Alternatively, a buffered ethanol solution can be used.[6]
-
Neutralization: The acidic extract is neutralized with a basic solution, for instance, 3 M potassium hydroxide.[5]
-
Centrifugation: The mixture is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the NAD+ metabolome is carefully collected for analysis.[5]
LC-MS/MS Analysis
-
Chromatographic Separation: An aliquot of the prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. A reverse-phase C18 column or a hydrophilic interaction chromatography (HILIC) column is commonly used to separate NAD+ and its metabolites.[5][7]
-
Mass Spectrometry Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI).
-
Quantification: The concentration of each metabolite is determined by selecting the specific mass-to-charge ratio (m/z) of the parent ion and a specific fragment ion (a technique known as Multiple Reaction Monitoring or MRM).[8] Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a stable isotope-labeled internal standard.
Caption: A generalized experimental workflow for the quantification of NAD+ in whole blood.[5]
Conclusion
The choice of an NAD+ precursor for research or therapeutic development depends on a variety of factors including its pharmacokinetic profile, bioavailability, and potential side effects. NR and NMN have emerged as potent and well-tolerated precursors that effectively increase NAD+ levels.[[“]] NA is an effective NAD+ precursor but is associated with the side effect of flushing. NAM is a key component of the salvage pathway but at high doses can inhibit sirtuins. Further direct comparative studies are warranted to fully elucidate the nuanced pharmacokinetic differences between these precursors and to optimize dosing strategies for various applications.
References
- 1. An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinamide pharmacokinetics in humans and mice: a comparative assessment and the implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of NAD+metabolism in human cell cultures, erythrocytes, cerebrospinal fluid and primate skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
Evaluating D-Ribosylnicotinate's Impact on Cellular Redox State: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cellular redox state, a critical balance between oxidizing and reducing equivalents, governs a vast array of physiological processes, from energy metabolism to signal transduction and cellular defense. Dysregulation of this delicate equilibrium is implicated in a multitude of pathological conditions, including metabolic disorders, neurodegenerative diseases, and aging. Consequently, interventions that can modulate the cellular redox state are of significant interest in drug development and therapeutic research.
This guide provides a comprehensive comparison of D-Ribosylnicotinate, more commonly known as Nicotinamide Riboside (NR), with other key agents in modulating cellular redox state. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying biochemical pathways to facilitate an objective evaluation.
Quantitative Comparison of Redox-Modulating Agents
The following tables summarize quantitative data from various studies, comparing the effects of this compound (Nicotinamide Riboside) and its alternatives on key indicators of cellular redox state.
Table 1: Effects on Intracellular NAD+ Levels
| Compound | Cell/Tissue Type | Treatment Conditions | Fold Increase in NAD+ (Mean ± SD) | Reference |
| This compound (NR) | HeLa Cells | 10 mM for 24h | 1.8 ± 0.2 | [1] |
| Nicotinamide Mononucleotide (NMN) | HeLa Cells | 10 mM for 24h | 1.7 ± 0.15 | [1] |
| Nicotinamide (NAM) | Mouse Liver | 400 mg/kg/day for 7 days | ~1.5 | [2] |
| Nicotinic Acid (NA) | Mouse Liver | 400 mg/kg/day for 7 days | ~1.6 | [2] |
Table 2: Effects on Reactive Oxygen Species (ROS) Production
| Compound | Cell Type | Stressor | % Reduction in ROS (Mean ± SD) | Reference |
| This compound (NR) | HeLa Cells | 10 µM Cisplatin | 35 ± 5 | [1] |
| Nicotinamide Mononucleotide (NMN) | HeLa Cells | 10 µM Cisplatin | 32 ± 6 | [1] |
| N-Acetylcysteine (NAC) | - | - | Data not available in direct comparison | - |
| Resveratrol | - | - | Data not available in direct comparison | - |
Table 3: Comparative Effects on NAD+/NADH Ratio and Glutathione Levels
| Compound | Cell/Tissue Type | Outcome Measure | Reported Effect | Reference |
| This compound (NR) | Skeletal Muscle Cells | NAD+/NADH Ratio | Increased | [3] |
| Nicotinamide Mononucleotide (NMN) | - | NAD+/NADH Ratio | Increases NAD+ levels, suggesting a shift | [4] |
| This compound (NR) | - | Glutathione (GSH) Levels | Data not available in direct comparison | - |
| Nicotinamide Mononucleotide (NMN) | - | Glutathione (GSH) Levels | Data not available in direct comparison | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate cellular redox state.
Measurement of Intracellular NAD+/NADH Ratio
This protocol is based on a colorimetric enzymatic cycling assay.
Materials:
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 450 nm
-
NAD+/NADH Assay Kit (e.g., from Cell Biolabs, Inc.)
-
Cell lysis buffer
-
0.1 N HCl and 0.1 N NaOH
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound or other compounds for the desired duration.
-
Sample Preparation:
-
For total NAD+/NADH measurement, lyse the cells directly in the wells using the provided lysis buffer.
-
To measure NAD+ and NADH separately, lyse the cells and transfer the lysate to two separate tubes.
-
-
Assay:
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculation: Determine the NAD+ and NADH concentrations from the standard curve and calculate the NAD+/NADH ratio.
Measurement of Cellular Glutathione (GSH) Levels
This protocol utilizes the DTNB-GSSG reductase recycling assay.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
-
Glutathione Assay Kit (e.g., from AMSBIO)
-
5% Metaphosphoric acid (MPA) for deproteination
-
Assay Buffer
-
DTNB (Ellman's reagent)
-
Glutathione Reductase (GR)
-
NADPH
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Homogenize or sonicate cells in an appropriate buffer.
-
Deproteinate the sample by adding 5% MPA, vortexing, and centrifuging.[6] Collect the supernatant.
-
-
Assay:
-
Add 50 µL of the deproteinated sample, standards, and controls to the wells of a 96-well plate.[7]
-
Add 50 µL of DTNB solution to each well.[7]
-
Add 50 µL of Glutathione Reductase to each well.[7]
-
Incubate for 3-5 minutes at room temperature.[7]
-
Add 50 µL of reconstituted NADPH to initiate the reaction.[7]
-
-
Measurement: Immediately begin recording the absorbance at 405 nm at 15-20 second intervals for 3 minutes.[7]
-
Calculation: Calculate the rate of absorbance change (ΔA/min) and determine the glutathione concentration from the standard curve.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
Materials:
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit (e.g., from Abcam)
-
Cell culture medium without phenol red
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat with compounds as required.
-
DCFDA Loading:
-
ROS Measurement:
-
Data Analysis: Subtract the background fluorescence from unstained cells and normalize the fluorescence intensity to cell number or protein concentration if necessary.
Signaling Pathways and Mechanisms of Action
To understand the effects of this compound and its alternatives on cellular redox state, it is essential to visualize the underlying signaling pathways.
NAD+ Biosynthesis and Salvage Pathway
This compound (NR) and other precursors fuel the synthesis of NAD+, a central molecule in redox reactions. The following diagram illustrates the key pathways involved.
References
- 1. Comparison of protective effects of nicotinamide mononucleotide and nicotinamide riboside on DNA damage induced by cisplatin in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Precursor comparisons for the upregulation of nicotinamide adenine dinucleotide. Novel approaches for better aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. doc.abcam.com [doc.abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Quantification of D-Ribosylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of D-Ribosylnicotinate, a key intermediate in the NAD+ salvage pathway. The accurate measurement of this compound is critical for research in aging, metabolic disorders, and neurodegenerative diseases. This document summarizes the performance of these methods based on published experimental data, offering detailed protocols to aid in the selection and implementation of the most suitable approach for your research needs.
Performance Comparison of Quantification Methods
The following table summarizes the key performance metrics of two validated LC-MS/MS methods for the quantification of this compound.
| Performance Metric | Method 1: UHPLC-MS/MS | Method 2: HILIC-LC-MS/MS |
| Limit of Detection (LOD) | 0.1 ng/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.5 ng/mL | Not Reported |
| Linearity (Range) | 0.5 - 200 ng/mL | 0.01 - 10 µM |
| Correlation Coefficient (R²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <20% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
Experimental Workflows and Signaling Pathways
The following diagram illustrates the general experimental workflow for the quantification of this compound using LC-MS/MS.
A generalized workflow for quantifying this compound.
Detailed Experimental Protocols
Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is designed for the simultaneous quantification of 26 NAD-related metabolites, including this compound, in various biological matrices.
Sample Preparation:
-
For plasma or whole blood, 50 µL of the sample is mixed with 200 µL of ice-cold extraction solution (acetonitrile/methanol/water, 40:40:20, v/v/v) containing internal standards.
-
For tissue samples, approximately 20 mg of tissue is homogenized in 500 µL of the ice-cold extraction solution.
-
The mixture is vortexed and incubated at -20°C for 30 minutes to precipitate proteins.
-
After incubation, the samples are centrifuged at 16,000 x g for 10 minutes at 4°C.
-
The supernatant is collected, dried under a stream of nitrogen, and reconstituted in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Conditions:
-
Chromatography System: UHPLC system
-
Column: A suitable reversed-phase column for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is used to separate the analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection and quantification of this compound and other metabolites.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-LC-MS/MS
This method is optimized for the analysis of the NAD+ metabolome, including 18 related metabolites.
Sample Preparation:
-
Biological samples (cells, tissues, or biofluids) are extracted with a cold solvent mixture of methanol/acetonitrile/water (50:30:20, v/v/v).
-
Samples are vortexed and then centrifuged at high speed to pellet proteins and cellular debris.
-
The resulting supernatant is transferred to a new tube and evaporated to dryness.
-
The dried extract is reconstituted in a solution compatible with the HILIC mobile phase.
LC-MS/MS Conditions:
-
Chromatography System: HPLC or UHPLC system
-
Column: HILIC column (e.g., amide or silica-based)
-
Mobile Phase A: Acetonitrile with a small percentage of water and an additive like ammonium acetate or formate.
-
Mobile Phase B: Water with a higher percentage of the same additive.
-
Gradient: A gradient from high organic to higher aqueous content is employed.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with ESI source.
-
Detection: MRM or full scan with fragmentation is used for quantification.
Signaling Pathway of this compound in NAD+ Metabolism
The diagram below illustrates the central role of this compound in the Preiss-Handler and salvage pathways of NAD+ biosynthesis.
Role of this compound in NAD+ biosynthesis pathways.
D-Ribosylnicotinate vs. Other NAD+ Precursors: A Comparative Guide to Gene Expression Profiling
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of various Nicotinamide Adenine Dinucleotide (NAD+) precursors on gene expression. Due to the limited availability of direct comparative gene expression data for D-Ribosylnicotinate, this guide synthesizes information from studies on other key NAD+ precursors—Nicotinamide Mononucleotide (NMN), Nicotinamide Riboside (NR), and Nicotinic Acid (NA)—to infer the potential transcriptomic landscape following treatment with this compound.
The maintenance of cellular NAD+ levels is crucial for a multitude of biological processes, including energy metabolism, DNA repair, and cellular signaling. Consequently, supplementation with NAD+ precursors has garnered significant interest as a therapeutic strategy for age-related and metabolic diseases. Understanding the distinct impact of each precursor on the cellular transcriptome is paramount for developing targeted interventions.
Metabolic Pathways of NAD+ Precursors
The metabolic journey of each precursor to NAD+ is a key determinant of its cellular effects. This compound enters the Preiss-Handler pathway, where it is converted to Nicotinic Acid Mononucleotide (NaMN). In contrast, Nicotinamide Riboside (NR) is primarily phosphorylated to Nicotinamide Mononucleotide (NMN), which then serves as a direct precursor to NAD+. Nicotinic Acid (NA) also utilizes the Preiss-Handler pathway, while Nicotinamide (NAM) is recycled through the salvage pathway.
Comparative Gene Expression Analysis: NMN, NR, and NAM
A recent transcriptomic analysis of human skin fibroblasts treated with NMN, NR, or Nicotinamide (NAM) revealed distinct gene expression profiles for each precursor.[1] This head-to-head comparison provides valuable insights into their differential effects on cellular function.
| Category | Nicotinamide Mononucleotide (NMN) | Nicotinamide Riboside (NR) | Nicotinamide (NAM) |
| Overall Transcriptomic Impact | Induces a robust and unique gene expression profile distinct from NR and NAM.[1] | Elicits a less pronounced transcriptomic response compared to NMN.[1] | Shows minimal induction of significant biological responses in gene expression.[1] |
| Key Upregulated Pathways | Protein homeostasis, RNA regulation, anti-apoptotic signaling.[1] | Data not specified in the comparative study. | Data not specified in the comparative study. |
| Key Downregulated Pathways | Melanogenesis-associated cyclic adenosine monophosphate (cAMP)/Wnt signaling in aged melanocytes.[] | Data not specified in the comparative study. | Data not specified in the comparative study. |
| Notable Gene Expression Changes | Upregulation of genes involved in cytokine and chemokine activity.[1] | Less significant changes compared to NMN.[1] | Minimal changes observed.[1] |
Gene Expression Profiling of Nicotinic Acid (NA)
While direct comparative transcriptomic data with other precursors is limited, studies have shown that Nicotinic Acid (NA) significantly alters gene expression, particularly in adipose and liver tissues.
| Category | Nicotinic Acid (NA) |
| Key Upregulated Pathways | Peroxisome proliferator-activated receptor (PPAR) signaling pathway.[3] |
| Key Downregulated Pathways | Genes involved in lipolysis in adipocytes.[4] |
| Notable Gene Expression Changes | Decreased leptin mRNA expression in adipose tissue.[4] Altered expression of genes involved in lipid metabolism, such as diacylglycerol O-acyltransferase.[3] |
Inferred Gene Expression Profile of this compound
Direct experimental data on the global gene expression changes following treatment with this compound is not currently available. However, based on its metabolic conversion to NaMN and subsequent entry into the Preiss-Handler pathway, its effects on gene expression are likely to share similarities with Nicotinic Acid.
Expected Effects:
-
Modulation of Lipid Metabolism: Similar to NA, this compound may influence the expression of genes involved in lipid synthesis and breakdown, potentially impacting pathways regulated by transcription factors such as PPARs.
-
Activation of NAD+-dependent Enzymes: By increasing the cellular NAD+ pool, this compound is expected to indirectly influence the activity of NAD+-consuming enzymes like sirtuins and PARPs. This would, in turn, affect the expression of a wide array of downstream target genes involved in processes such as inflammation, stress resistance, and circadian rhythm.
-
Tissue-Specific Responses: The expression of enzymes required for this compound metabolism (e.g., NRK1/2) will likely determine the tissue-specific gene expression responses.
Experimental Protocols
The following provides a generalized workflow for gene expression profiling of cells treated with NAD+ precursors, based on methodologies reported in the literature.[1][5][6]
Detailed Methodologies:
A representative experimental protocol for analyzing the effects of NAD+ precursors on gene expression in human skin fibroblasts is as follows[1]:
-
Cell Culture: Human skin fibroblasts are cultured under standard conditions. For studies involving stress, cells may be subjected to stimuli such as UV irradiation.
-
Treatment: Cells are treated with the respective NAD+ precursors (e.g., NMN, NR, NAM) at specified concentrations for a defined period.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a suitable method, such as TRIzol reagent. The quality and quantity of the extracted RNA are assessed.
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared from the total RNA. The libraries are then sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).[5]
-
Data Analysis: The sequencing data is processed and analyzed to identify differentially expressed genes (DEGs) between the treatment and control groups. This involves read mapping, quantification of gene expression, and statistical analysis. Further bioinformatics analyses, such as gene ontology (GO) and pathway enrichment analysis, are performed to interpret the biological significance of the gene expression changes.
Signaling Pathways
The elevation of intracellular NAD+ levels by these precursors activates downstream signaling pathways, primarily through NAD+-dependent enzymes.
Conclusion
The available evidence indicates that different NAD+ precursors can elicit distinct gene expression profiles, suggesting that their therapeutic applications may be tailored to specific cellular contexts. While NMN appears to induce a more robust and unique transcriptomic response compared to NR and NAM in human skin fibroblasts, further research is necessary to fully elucidate the comparative effects of all precursors, including this compound, across various cell types and in vivo models. The inferred effects of this compound, based on its metabolic pathway, suggest a potential overlap with Nicotinic Acid in modulating lipid metabolism and other NAD+-dependent signaling pathways. Direct comparative gene expression profiling of this compound is a critical next step to validate these inferences and expand our understanding of its therapeutic potential.
References
- 1. Distinctive Gene Expression Profiles and Biological Responses of Skin Fibroblasts to Nicotinamide Mononucleotide: Implications for Longevity Effects on Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Investigating RNA expression profiles altered by nicotinamide mononucleotide therapy in a chronic model of alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin-mediated Gene Expression and Role of NiaR as a Transcriptional Repressor of niaX, nadC, and pnuC in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of D-Ribosylnicotinate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of D-Ribosylnicotinate, a compound utilized in various research applications. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach based on general laboratory chemical waste guidelines and data from structurally similar compounds can ensure its safe management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, handling should proceed with caution, assuming the substance may present hazards similar to related compounds like Nicotinamide riboside. These hazards may include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2]
Standard personal protective equipment (PPE) should be worn at all times when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of solid this compound that may generate dust, or of its solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should align with federal, state, and local regulations, as well as institutional policies for chemical waste management. The following steps provide a general framework for its proper disposal.
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with other chemicals.
-
Segregate the waste: Do not mix this compound waste with incompatible materials. It should be collected in a designated and properly labeled waste container.
2. Containerization and Labeling:
-
Select an appropriate container: Use a container that is compatible with this compound and is in good condition with a secure lid to prevent leaks or spills.[3][4][5] The original container is often a suitable choice for waste accumulation.[5]
-
Properly label the container: The waste container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the date when the first waste was added to the container.[6]
3. Accumulation and Storage:
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[3][4]
-
Keep containers closed: Waste containers must remain closed except when adding waste.[3]
-
Monitor accumulation limits: Be aware of the volume limits for hazardous waste accumulation in your SAA as stipulated by regulations.[3]
4. Request for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the container is full or waste is no longer being generated, contact your institution's EHS department to arrange for a pickup.[3] Do not transport chemical waste yourself.[5]
Disposal of Empty Containers:
-
Empty containers that held this compound should be managed according to your institution's guidelines. For containers that held acutely hazardous waste, triple-rinsing may be required before they can be disposed of as regular trash.[5] The container's label should be defaced before disposal.[5]
Summary of Potential Hazards for Similar Compounds
While specific quantitative data for this compound is not available, the following table summarizes the hazard classifications for the related compound, Nicotinamide riboside, to inform safe handling and disposal practices.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] |
Note: This data is for Nicotinamide riboside and should be used as a precautionary guide for this compound in the absence of specific data.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures and prioritizing safety, laboratory professionals can effectively manage this compound waste, ensuring the protection of themselves, their colleagues, and the environment. Always defer to your institution's specific guidelines and the chemical's SDS for the most accurate and compliant disposal information.
References
Essential Safety and Handling Protocol for D-Ribosylnicotinate
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the handling and disposal of D-Ribosylnicotinate. The following procedures are based on the safety data for analogous compounds, such as Nicotinic acid riboside and Nicotinamide riboside, and are intended to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4][5] | To protect against splashes and dust particles that can cause serious eye irritation.[2][3][5] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber).[6][7] | To prevent skin contact and potential irritation.[2][3] Gloves must be inspected before use. |
| Body Protection | Laboratory coat or other suitable protective clothing.[6][8][9] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a particulate filter respirator may be necessary.[1][2] | To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[2][3] |
Operational Handling and Disposal Plan
Engineering Controls: All work with this compound should be conducted in a well-ventilated area. The use of a local exhaust ventilation system, such as a chemical fume hood, is highly recommended, particularly when handling the substance in powdered form or when there is a potential for aerosol generation.[1][2]
Safe Handling Practices:
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3][5]
-
Avoid contact with skin, eyes, and clothing.[1]
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly sealed.
Disposal Plan:
-
Waste Collection: Collect all this compound waste in suitable, clearly labeled, and closed containers.
-
Disposal Method: Dispose of the chemical waste in accordance with all local, regional, and national regulations. This may involve using a licensed chemical waste disposal service. Do not allow the chemical to enter drains or sewer systems.[2]
First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[1][2][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2] |
Experimental Workflow
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring laboratory safety.
References
- 1. biosynth.com [biosynth.com]
- 2. chemos.de [chemos.de]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. uah.edu [uah.edu]
- 9. wm.edu [wm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
